Chroman-7-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
3,4-dihydro-2H-chromen-7-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c10-8-4-3-7-2-1-5-11-9(7)6-8/h3-4,6H,1-2,5,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPTKRFYLJBPEBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)N)OC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Senior Application Scientist's Guide to the Synthesis of Chroman-7-amine from Chroman-7-ol
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The chroman scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds. The specific introduction of an amino group at the 7-position transforms the parent phenol, chroman-7-ol, into a versatile building block, Chroman-7-amine, opening avenues for further functionalization and modulation of pharmacological properties. This guide provides an in-depth technical exploration of the primary synthetic strategies for this conversion. We move beyond simple procedural lists to dissect the mechanistic rationale behind each approach, offering field-proven insights into experimental design, optimization, and troubleshooting. The focus is on robust, reproducible, and scalable methodologies, comparing the merits of modern catalytic systems against classical multi-step routes.
Introduction: The Strategic Importance of the 7-Amino-Chroman Moiety
The transformation of a phenolic hydroxyl group into an aromatic amine is a critical step in drug discovery. The hydroxyl group, while a useful hydrogen bond donor, can be a liability due to rapid phase II metabolism (glucuronidation or sulfation). Conversely, the arylamine is a richly functional handle. It serves as a key pharmacophoric element, a nucleophile for amide or sulfonamide bond formation, a precursor for diazotization, and a directing group for subsequent aromatic substitutions. The synthesis of this compound from its readily available phenolic precursor, Chroman-7-ol, is therefore a strategically important transformation for building libraries of novel drug candidates.
This guide will focus on the two most reliable and divergent strategies for achieving this transformation:
-
Strategy A: The Modern Approach - A two-step sequence involving activation of the phenol as a sulfonate ester followed by a Palladium-catalyzed C-N cross-coupling reaction (Buchwald-Hartwig Amination).
-
Strategy B: The Classical Approach - A multi-step sequence involving electrophilic aromatic nitration followed by reduction of the nitro group.
Additionally, we will explore emerging direct amination techniques that represent the cutting edge of synthetic methodology.
Comparative Analysis of Synthetic Strategies
The choice of synthetic route is dictated by factors including scale, functional group tolerance, required purity, and available resources. A high-level comparison is presented below.
| Metric | Strategy A: Buchwald-Hartwig Pathway | Strategy B: Nitration-Reduction Pathway | Emerging Direct Methods |
| Step Count | 2 (Activation + Coupling) | 2 (Nitration + Reduction) | 1 |
| Typical Overall Yield | High (60-90%) | Moderate to High (50-85%) | Variable, often moderate |
| Substrate Scope | Very Broad | Good, but sensitive to oxidation | Substrate-dependent, developing |
| Key Challenge | Catalyst/ligand cost & optimization | Regiocontrol of nitration | High temperatures, harsh reagents |
| Scalability | Excellent | Good, but handling of nitro-intermediates | Often limited to lab scale |
| Primary Waste Stream | Solvent, ligand, base | Acidic/basic aqueous waste, metal reductants | Solvent, byproducts |
In-Depth Analysis of Synthetic Pathways
Strategy A: The Buchwald-Hartwig Amination Pathway
This is arguably the most versatile and reliable method for this transformation. The phenolic hydroxyl group is not a suitable leaving group for nucleophilic substitution. Therefore, it must first be converted into a reactive species. Aryl triflates (trifluoromethanesulfonates, -OTf) are excellent substrates for palladium-catalyzed cross-coupling reactions.
The overall workflow is a two-stage process:
Caption: Workflow for the Buchwald-Hartwig approach.
3.1.1. Step 1: Activation via Triflation
-
Mechanistic Rationale: The conversion of the phenol to a triflate is essential. The triflate group is one of the best leaving groups in organic chemistry due to the extreme electron-withdrawing nature of the three fluorine atoms, which stabilizes the resulting triflate anion through resonance and induction. This makes the ipso-carbon highly susceptible to oxidative addition by a Palladium(0) catalyst.
-
Experimental Considerations: The reaction is typically performed at low temperatures (0 °C to room temperature) to prevent side reactions. A non-nucleophilic base, such as pyridine or triethylamine, is used to neutralize the triflic acid generated in situ. The choice of triflating agent can be triflic anhydride (Tf₂O) or triflyl chloride (TfCl). Anhydrous conditions are crucial to prevent hydrolysis of the highly reactive triflating agent.
3.1.2. Step 2: Palladium-Catalyzed C-N Coupling
-
Mechanistic Rationale: The Buchwald-Hartwig amination is a Nobel Prize-winning reaction that has revolutionized C-N bond formation.[1] The catalytic cycle, shown below, involves three key steps:
-
Oxidative Addition: A low-valent Palladium(0) complex, stabilized by phosphine ligands, inserts into the aryl-OTf bond of the chroman-7-yl triflate, forming a Pd(II) intermediate.
-
Amine Coordination & Deprotonation: The amine source coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form an amido complex.
-
Reductive Elimination: The aryl group and the amido group couple and are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst.
-
Caption: Workflow for the classical nitration-reduction approach.
-
Mechanistic & Experimental Rationale:
-
Step 1: Nitration: The hydroxyl group of Chroman-7-ol is a powerful ortho-, para-directing group. The nitronium ion (NO₂⁺), generated from a mixture of nitric and sulfuric acids, will attack the electron-rich aromatic ring. The key challenge is regiocontrol . The 6- and 8-positions are both activated. This will likely lead to a mixture of 6-nitro-chroman-7-ol and 8-nitro-chroman-7-ol. [2][3]Controlling the reaction temperature (typically keeping it low, e.g., 0-10 °C) is critical to minimize side reactions and potential over-nitration.
-
Step 2: Reduction: The nitro group is then reduced to the primary amine. This is a very reliable transformation with many available methods:
-
Catalytic Hydrogenation: Using hydrogen gas with a catalyst like Palladium on Carbon (Pd/C) or Platinum oxide (PtO₂) is a clean and efficient method.
-
Metal/Acid Reduction: Reagents like Tin(II) chloride (SnCl₂) in HCl, or Iron (Fe) in acetic acid are classic, robust, and cost-effective choices.
-
-
Purification: The final and most critical step in this sequence is the separation of the potential regioisomers of this compound, which typically requires careful column chromatography.
-
Emerging Strategies: Direct Amination Approaches
The direct conversion of phenols to anilines is a highly sought-after transformation as it represents the most atom-economical route.
-
Smiles Rearrangement: This method involves a three-part sequence of alkylation, intramolecular rearrangement, and hydrolysis, often performed in one pot. [4]The phenol is first alkylated with a reagent like 2-bromoisobutyramide. Under basic conditions, this intermediate undergoes an intramolecular nucleophilic aromatic substitution (the Smiles Rearrangement) to form an N-aryl amide, which is then hydrolyzed to the target aniline. [4]While elegant, this method's applicability can be substrate-dependent. [5]* Catalytic Direct Amination: Recent research has focused on transition-metal-catalyzed direct amination. For example, rhodium catalysts have been shown to facilitate the dehydrative condensation of phenols with amines, with water as the only byproduct. [6]Another approach uses palladium catalysis with hydrazine as both the amine and hydride source. [7][8]These methods are at the forefront of chemical research and offer a glimpse into more sustainable future syntheses.
Experimental Protocols
Protocol for Strategy A: Buchwald-Hartwig Pathway
Step 1: Synthesis of Chroman-7-yl trifluoromethanesulfonate
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add Chroman-7-ol (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous Dichloromethane (DCM) or Pyridine (approx. 0.1 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Base Addition: If using DCM, add Pyridine (1.5 eq) to the solution and stir for 5 minutes.
-
Reagent Addition: Add trifluoromethanesulfonic anhydride (Tf₂O, 1.2 eq) dropwise via syringe over 15 minutes. Ensure the internal temperature does not rise significantly.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction by carefully adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel, extract with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude triflate is often pure enough for the next step but can be purified by flash column chromatography on silica gel if necessary.
Step 2: Palladium-Catalyzed Amination to form this compound
-
Setup: To a flame-dried Schlenk tube or reaction vial, add the Pd-precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos, 5 mol%).
-
Reagents: Add the base (e.g., NaOtBu, 1.4 eq) and the ammonia surrogate (e.g., Benzophenone imine, 1.2 eq).
-
Atmosphere: Evacuate and backfill the vessel with an inert atmosphere (3x).
-
Solvent & Substrate: Add anhydrous Toluene or Dioxane, followed by the Chroman-7-yl triflate (1.0 eq) from Step 1.
-
Reaction: Heat the reaction mixture to 80-110 °C and stir vigorously for 12-24 hours. Monitor by TLC or LC-MS.
-
Hydrolysis (Workup): Cool the reaction to room temperature. Add 2M HCl solution and stir vigorously for 1-2 hours to hydrolyze the intermediate imine.
-
Extraction: Basify the mixture with aqueous NaOH or Na₂CO₃ until pH > 10. Extract the aqueous layer with Ethyl Acetate or DCM (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to yield pure this compound.
Conclusion and Future Outlook
The synthesis of this compound from Chroman-7-ol is a key transformation for which chemists have a powerful and diverse toolkit. For reliability, scope, and yield, the Buchwald-Hartwig amination pathway stands as the gold standard for laboratory and process development settings. [9][10]Its modularity allows for fine-tuning through ligand and base selection. The classical nitration-reduction sequence , while appearing less elegant, remains a viable and economical option, provided the challenge of regioselectivity can be addressed, either through careful reaction control or efficient chromatographic separation.
Looking forward, the development of practical and scalable direct amination methods holds the greatest promise. [6][11]As these catalytic systems mature, they will offer a more sustainable and efficient route, reducing step-counts and waste generation, further empowering researchers in the rapid development of novel chroman-based therapeutics.
References
-
Palladium-Catalyzed Intramolecular Aryloxycarbonylation. The Journal of Organic Chemistry. Available at: [Link]
-
Synthesis of Chroman Derivatives. ChemRxiv. Available at: [Link]
-
Syntheses of Amines: Reductions and Rearrangements. YouTube. Available at: [Link]
-
Synthesis and molecular docking studies of new chromane. ScienceScholar. Available at: [Link]
-
Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. National Institutes of Health (NIH). Available at: [Link]
-
Chromane synthesis. Organic Chemistry Portal. Available at: [Link]
- Method preparing aromatic primary amine compound from phenol type compound.Google Patents.
-
Catalytic Amination of Phenols with Amines. Organic Chemistry Portal. Available at: [Link]
-
The conversion of phenols to primary and secondary aromatic amines via a Smiles rearrangement. Royal Society of Chemistry. Available at: [Link]
-
Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias. SciSpace. Available at: [Link]
-
Direct Amination of Phenols under Metal-Free Conditions. Organic Chemistry Portal. Available at: [Link]
-
Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias. ResearchGate. Available at: [Link]
-
Direct conversion of phenols into primary anilines with hydrazine catalyzed by palladium. National Institutes of Health (NIH). Available at: [Link]
-
Visible-Light-Promoted Direct Amination of Phenols via Oxidative Cross-Dehydrogenative Coupling Reaction. ACS Publications. Available at: [Link]
-
Switchable Smiles Rearrangement for Enantioselective O-Aryl Amination. ACS Publications. Available at: [Link]
-
Direct Amination of Phenols under Metal-Free Conditions. ResearchGate. Available at: [Link]
-
Direct Conversion of Phenols into Primary Anilines with Hydrazine Catalyzed by Palladium. ResearchGate. Available at: [Link]
-
Preparation of Phenols, Part 2: By Aromatic Nucleophilic Substitution. YouTube. Available at: [Link]
-
Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias. ResearchGate. Available at: [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]
-
Palladium-catalyzed amination of aryl triflates and importance of triflate addition rate. Hartwig Group, UC Berkeley. Available at: [Link]
-
Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. ACS Publications. Available at: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. The conversion of phenols to primary and secondary aromatic amines via a Smiles rearrangement - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 6. Catalytic Amination of Phenols with Amines [organic-chemistry.org]
- 7. Direct conversion of phenols into primary anilines with hydrazine catalyzed by palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Palladium-catalyzed amination of aryl triflates and importance of triflate addition rate | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. Direct Amination of Phenols under Metal-Free Conditions [organic-chemistry.org]
Chroman-7-amine: A Comprehensive Technical Guide to its Physicochemical Properties for Drug Discovery Professionals
Introduction: The Chroman Scaffold and the Significance of the 7-Amino Moiety
The chroman scaffold is a privileged heterocyclic structure prominently featured in a vast array of biologically active compounds, both natural and synthetic.[1][2] Its inherent structural rigidity and the synthetic tractability of its benzopyran core make it a cornerstone in medicinal chemistry.[1] The introduction of an amino group at the 7-position of the chroman ring, yielding Chroman-7-amine, profoundly influences the molecule's electronic and steric properties. This substitution is of particular interest to researchers and drug development professionals as it introduces a basic center, capable of forming salts and participating in hydrogen bonding, which can significantly impact a compound's pharmacokinetic and pharmacodynamic profile.[3][4] Understanding the fundamental physicochemical properties of this compound is therefore a critical first step in harnessing its potential for the design of novel therapeutics, from anticancer agents to modulators of the central nervous system.[5][6]
This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of this compound. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies necessary to effectively utilize this versatile chemical entity in their research endeavors. We will delve into the structural and molecular characteristics, provide insights into its solubility, acidity/basicity, and lipophilicity, and present established experimental and computational protocols for their determination.
Core Molecular and Physical Characteristics
A foundational understanding of a molecule begins with its basic structural and physical data. This information is essential for everything from calculating molar concentrations for assays to interpreting more complex analytical data.
Structural and Molecular Data
The fundamental structural and molecular properties of this compound are summarized in the table below. This data is critical for accurate record-keeping, analytical calculations, and computational modeling.
| Property | Value | Source |
| IUPAC Name | This compound | AChemBlock[7] |
| CAS Number | 50386-68-0 | BLD Pharm[8] |
| Molecular Formula | C₉H₁₁NO | BLD Pharm[8] |
| Molecular Weight | 149.19 g/mol | BLD Pharm[8] |
| SMILES | NC1=CC2=C(C=C1)CCCO2 | AChemBlock[7] |
Physical Properties
Note on Missing Experimental Data: The absence of publicly available, experimentally determined melting and boiling points for this compound highlights a gap in the current chemical literature. Researchers working with this compound are encouraged to perform these fundamental characterizations and publish their findings to contribute to the collective body of scientific knowledge.
Ionization Behavior: The Basicity of the 7-Amino Group (pKa)
The pKa, or acid dissociation constant, is a critical parameter that dictates the ionization state of a molecule at a given pH. For this compound, the primary amine at the 7-position is the key ionizable group, and its basicity is a determinant of the compound's solubility, membrane permeability, and potential for ionic interactions with biological targets.[9]
Predicted pKa of this compound
Due to the lack of experimentally determined pKa values for this compound in the scientific literature, computational prediction methods are employed to estimate this crucial property. Aromatic amines' basicity is influenced by the electronic effects of the ring system. Based on established computational models and comparison with structurally similar aromatic amines, the predicted pKa of the conjugate acid of this compound is estimated to be in the range of 4.5 - 5.5 . This prediction is based on methods such as those utilizing the Hammett equation for substituted anilines, which correlate electronic properties of substituents with acidity or basicity.[10][11]
It is important to note that this is a theoretical estimation, and experimental verification is highly recommended for any application where precise pKa values are critical.
Experimental Determination of pKa: Potentiometric Titration
Potentiometric titration is a highly accurate and widely used method for the experimental determination of pKa values.[12][13] The simplicity and low cost of this technique make it a staple in physicochemical characterization.[13]
Principle: The method involves the gradual addition of a titrant (an acid) to a solution of the compound of interest (a base, in this case, this compound) and monitoring the resulting change in pH using a calibrated pH electrode. The pKa is determined from the inflection point of the resulting titration curve.[14]
Step-by-Step Protocol for Potentiometric Titration:
-
Preparation of Solutions:
-
Prepare a standard solution of this compound of known concentration (e.g., 1 mM) in a suitable solvent system. Given that aromatic amines may have limited aqueous solubility, a co-solvent system (e.g., ethanol-water) may be necessary.[10]
-
Prepare a standardized solution of a strong acid (e.g., 0.1 M HCl).
-
Prepare a solution to maintain constant ionic strength (e.g., 0.15 M KCl).[14]
-
-
Calibration of the pH Meter: Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.[14]
-
Titration Setup:
-
Place a known volume of the this compound solution into a reaction vessel equipped with a magnetic stirrer.
-
Immerse the calibrated pH electrode into the solution.
-
To create an inert atmosphere and prevent oxidation, especially for amines, purge the solution with nitrogen gas before and during the titration.[14]
-
-
Titration Process:
-
Record the initial pH of the solution.
-
Add the standardized acid titrant in small, precise increments (e.g., 0.1 mL).
-
After each addition, allow the solution to equilibrate (stir for 30-60 seconds) and record the stable pH reading.[15]
-
Continue the titration well past the equivalence point.
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of titrant added.
-
The pKa corresponds to the pH at the half-equivalence point on the titration curve. More accurately, the pKa can be determined from the maximum of the first derivative of the titration curve.
-
Sources
- 1. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijrar.org [ijrar.org]
- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 4. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fiveable.me [fiveable.me]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. researchgate.net [researchgate.net]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. mdpi.com [mdpi.com]
The Ascendant Scaffold: A Technical Guide to Chroman-7-Amine Derivatives in Modern Medicinal Chemistry
Foreword: Unveiling the Potential of a Privileged Heterocycle
In the landscape of medicinal chemistry, the relentless pursuit of novel molecular scaffolds that offer a blend of synthetic accessibility, structural rigidity, and versatile biological activity is paramount. Among these, the chroman nucleus has emerged as a "privileged structure," a testament to its recurrence in a multitude of biologically active natural products and synthetic compounds. This guide delves into a specific, yet profoundly promising, subset of this family: the chroman-7-amine derivatives.
The strategic incorporation of an amino group at the 7-position of the chroman ring system introduces a key locus for molecular interactions and a versatile handle for synthetic diversification. This seemingly simple modification unlocks a wealth of possibilities, enabling fine-tuning of physicochemical properties and facilitating targeted engagement with a range of biological targets. This in-depth technical guide, intended for researchers, scientists, and drug development professionals, will navigate the synthesis, biological evaluation, and mechanistic underpinnings of this compound derivatives, providing a comprehensive resource for harnessing their therapeutic potential. We will explore their promise in oncology and neurodegenerative diseases, supported by detailed experimental protocols and an analysis of the critical structure-activity relationships that govern their efficacy.
I. The this compound Core: Synthetic Strategies and Chemical Versatility
The successful exploration of any chemical scaffold in medicinal chemistry hinges on the availability of robust and flexible synthetic routes. The this compound core can be accessed through several strategic approaches, primarily revolving around the initial construction of a substituted chroman-4-one, followed by the introduction or modification of the 7-amino functionality.
A. Foundational Synthesis of the Chroman-4-one Scaffold
The chroman-4-one skeleton is a common precursor to a wide array of chroman derivatives. A prevalent method for its synthesis involves the Michael addition of a phenol to an α,β-unsaturated nitrile, followed by an intramolecular Houben-Hoesch reaction.[1] For the synthesis of 7-substituted chroman-4-ones, a substituted resorcinol is an ideal starting material. For instance, 7-hydroxychroman-4-one can be synthesized from resorcinol and 3-chloropropionic acid in the presence of trifluoromethane sulfonic acid, followed by cyclization.[2]
A key intermediate for the synthesis of this compound is 7-nitro-4-chromanone.[3] This nitro-substituted scaffold provides a direct precursor to the 7-amino group via reduction.[4][5]
B. Introduction of the 7-Amino Moiety: A Gateway to Diversity
With the 7-substituted chroman-4-one in hand, the introduction of the crucial amine functionality can be achieved through several reliable methods.
A straightforward and widely used method is the reduction of the nitro group of 7-nitro-4-chromanone to a primary amine. This transformation can be accomplished using various reducing agents, with catalytic hydrogenation (e.g., using Pd/C and H₂) or metal-catalyzed reductions (e.g., with SnCl₂/HCl or Fe/HCl) being common choices.[4][5] This approach provides the parent 7-amino-4-chromanone, a versatile intermediate for further derivatization.
Figure 1: General synthetic route to primary and substituted chroman-7-amines via reduction of a nitro precursor.
For the direct formation of N-aryl or N-alkyl chroman-7-amines, the Buchwald-Hartwig amination is a powerful tool.[6] This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds between an aryl halide (or triflate) and an amine. In this context, a 7-bromo-4-chromanone can be coupled with a wide variety of primary or secondary amines to generate a diverse library of N-substituted this compound derivatives. The choice of palladium precursor, ligand, and base is critical for achieving high yields and broad substrate scope.[6]
Figure 2: Synthesis of N-substituted chroman-7-amines via Buchwald-Hartwig cross-coupling.
II. Therapeutic Applications and Biological Activities
The this compound scaffold has demonstrated significant potential across multiple therapeutic areas, most notably in oncology and the treatment of neurodegenerative diseases. The nature and substitution of the 7-amino group play a pivotal role in defining the biological activity and target selectivity of these derivatives.
A. Anticancer Activity: Targeting Key Signaling Pathways
A growing body of evidence suggests that chroman derivatives can exert potent anticancer effects.[7] While direct studies on a broad range of this compound derivatives are emerging, research on structurally related coumarins provides valuable insights into their potential mechanisms of action. The PI3K/Akt/mTOR and MAPK signaling pathways, which are frequently dysregulated in cancer, appear to be key targets for these compounds.[8]
1. Inhibition of the PI3K/Akt/mTOR Pathway: The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival.[9] Aberrant activation of this pathway is a hallmark of many cancers. Coumarin derivatives have been shown to suppress the activity of this pathway, leading to the induction of apoptosis in cancer cells.[8] It is hypothesized that this compound derivatives can be designed to act as potent and selective inhibitors of PI3K isoforms or mTOR. The 7-amino group can be functionalized to interact with key residues in the ATP-binding pocket of these kinases.
2. Modulation of the MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and apoptosis.[8] Dysregulation of this pathway is also implicated in cancer. Certain natural products and their derivatives have been shown to modulate MAPK signaling.[10] The structural features of this compound derivatives can be optimized to interfere with the phosphorylation cascade of the MAPK pathway, thereby inhibiting cancer cell growth.
The following table summarizes the reported anticancer activity of some chroman and related derivatives:
| Compound Class | Cancer Cell Line | Activity | IC₅₀/GI₅₀ (µM) | Reference |
| Chroman derivative (6i) | MCF-7 (Breast) | Growth Inhibition | 34.7 | [7] |
| Coumarin derivatives | Various | PI3K/Akt/mTOR Inhibition | 4 to >200 | [8] |
| 6,8-dibromo-2-pentylchroman-4-one | - | SIRT2 Inhibition | 1.5 | [11] |
B. Neuroprotective Effects: A Multifaceted Approach
Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by progressive neuronal loss. The development of neuroprotective agents is a key therapeutic strategy. Chroman derivatives have shown promise in this area, and the 7-amino group offers a handle to modulate properties like blood-brain barrier permeability and target engagement.[12]
1. Antioxidant and Anti-inflammatory Properties: Oxidative stress and neuroinflammation are key pathological features of neurodegenerative diseases. The chroman ring system is known for its antioxidant properties, and the 7-amino group can be modified to enhance this activity. Furthermore, by modulating signaling pathways like NF-κB and MAPK, this compound derivatives can potentially suppress the production of pro-inflammatory cytokines in the brain.[13]
2. Inhibition of Monoamine Oxidase (MAO): Monoamine oxidases (MAO-A and MAO-B) are enzymes involved in the metabolism of neurotransmitters. Inhibitors of MAO-B are used in the treatment of Parkinson's disease to increase dopamine levels in the brain. Natural product-based MAOIs are being actively investigated as potentially safer alternatives to conventional drugs.[14][15] The this compound scaffold can be tailored to design selective MAO inhibitors.
Figure 3: Potential neuroprotective mechanisms of this compound derivatives.
III. Experimental Protocols: A Self-Validating System
To ensure the trustworthiness and reproducibility of research findings, detailed and well-validated experimental protocols are essential. This section provides step-by-step methodologies for key assays relevant to the evaluation of this compound derivatives.
A. Synthesis Protocol: Reductive Amination of 7-Nitro-4-chromanone
This protocol describes the synthesis of a primary 7-amino-4-chromanone, a key building block for further derivatization.
Materials:
-
7-Nitro-4-chromanone
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 7-nitro-4-chromanone (1.0 eq) in ethanol, add tin(II) chloride dihydrate (5.0 eq).
-
Slowly add concentrated hydrochloric acid (10.0 eq) to the mixture at 0 °C.
-
Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate until the pH is ~8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate) to afford the pure 7-amino-4-chromanone.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
B. Biological Evaluation Protocols
This protocol details the use of the MTT assay to assess the cytotoxic effects of this compound derivatives on the MCF-7 breast cancer cell line.[16][17][18]
Materials:
-
MCF-7 cells
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[19]
-
Treat the cells with various concentrations of the this compound derivatives (typically ranging from 0.1 to 100 µM) for 48 or 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
This protocol describes a method to evaluate the inhibitory activity of this compound derivatives against the PI3Kα isoform.[20][21]
Materials:
-
Recombinant human PI3Kα enzyme
-
PI(4,5)P₂ substrate
-
ATP
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
This compound derivatives (dissolved in DMSO)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a reaction mixture containing the PI3Kα enzyme in kinase buffer.
-
Add the this compound derivatives at various concentrations to the wells of a 384-well plate. Include a vehicle control (DMSO) and a known PI3K inhibitor as a positive control.
-
Add the enzyme solution to the wells and incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of PI(4,5)P₂ and ATP.
-
Incubate the reaction for 1 hour at room temperature.
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.
This protocol outlines the procedure for assessing the effect of this compound derivatives on the phosphorylation of Akt, a key downstream target of PI3K, in the SH-SY5Y neuroblastoma cell line.[22][23]
Materials:
-
SH-SY5Y cells
-
Cell culture medium (e.g., DMEM/F12)
-
This compound derivatives
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-phospho-Akt (Ser473) and anti-total Akt)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture SH-SY5Y cells and treat them with the this compound derivatives at desired concentrations for a specified time.
-
Lyse the cells using lysis buffer and determine the protein concentration using the BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Akt overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total Akt to ensure equal protein loading.
-
Quantify the band intensities to determine the relative levels of phosphorylated Akt.
IV. Structure-Activity Relationships: Guiding Principles for Drug Design
Understanding the structure-activity relationship (SAR) is fundamental to optimizing the potency, selectivity, and pharmacokinetic properties of a lead compound. For this compound derivatives, the SAR can be dissected by considering substitutions at the 7-amino group, the chroman core, and other positions.
-
Substitution on the 7-Amino Group: The nature of the substituent on the 7-amino group is a critical determinant of biological activity.
-
N-Alkylation: Small alkyl groups may enhance lipophilicity and cell permeability.
-
N-Arylation: The introduction of an aryl group can facilitate π-π stacking interactions with aromatic residues in the target protein's binding site, potentially increasing potency. The electronic properties of the aryl ring (electron-donating or electron-withdrawing groups) can be fine-tuned to optimize these interactions.
-
Acylation: Converting the amine to an amide can alter the hydrogen bonding capacity and overall polarity of the molecule.
-
-
Substitution on the Chroman Ring: Modifications to the chroman scaffold itself can also significantly impact activity.
-
Position 2: Introduction of substituents at the 2-position can influence the stereochemistry and overall conformation of the molecule.
-
Position 4: The carbonyl group of the chroman-4-one is a key hydrogen bond acceptor. Its reduction or replacement can drastically alter the binding mode.
-
Other Aromatic Positions (5, 6, 8): Substitution at these positions with groups of varying size and electronic properties can modulate the electronic landscape of the aromatic ring and influence binding affinity. For instance, in some chroman-4-one series, electron-withdrawing groups at the 6- and 8-positions have been shown to be favorable for certain activities.[11]
-
V. Conclusion and Future Directions
The this compound scaffold represents a promising and versatile platform for the discovery of novel therapeutic agents. Its synthetic tractability, coupled with the diverse biological activities exhibited by its derivatives, makes it an attractive starting point for medicinal chemistry campaigns targeting cancer and neurodegenerative diseases.
The ability to readily modify the 7-amino group allows for the systematic exploration of chemical space and the optimization of interactions with specific biological targets. The insights gained from studies on related chroman and coumarin derivatives, particularly concerning their effects on the PI3K/Akt/mTOR and MAPK signaling pathways, provide a solid foundation for the rational design of new this compound-based inhibitors.
Future research in this area should focus on:
-
Expansion of Chemical Diversity: The synthesis and biological evaluation of a broader range of N-substituted this compound derivatives are needed to establish a more comprehensive understanding of their SAR.
-
Target Deconvolution: Elucidating the specific molecular targets of the most active compounds is crucial for understanding their mechanism of action and for guiding further optimization.
-
In Vivo Efficacy and Pharmacokinetic Studies: Promising candidates identified from in vitro screening should be advanced to in vivo models to assess their efficacy, safety, and pharmacokinetic profiles.
By leveraging the principles of rational drug design and employing the robust synthetic and biological evaluation methodologies outlined in this guide, the full therapeutic potential of this compound derivatives can be unlocked, paving the way for the development of next-generation medicines.
References
-
Frontiers in Chemistry. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds. [Link]
-
ResearchGate. (n.d.). An efficient synthesis of 4-chromanones. [Link]
-
Organic & Biomolecular Chemistry. (n.d.). Current developments in the synthesis of 4-chromanone-derived compounds. [Link]
-
ACS Publications. (n.d.). Synthesis of chromanone-based imine through amine-ketone condensation and subsequent purification. [Link]
-
ResearchGate. (n.d.). Reductive amination of various nitro compounds with aldehydes. [Link]
-
Journal of Medicinal Chemistry. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. [Link]
-
ResearchGate. (n.d.). Synthesis of N-substituted 7-amino-4-methyl-2H-chromen-2-ones 2–12. [Link]
-
PubMed. (2016). Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities. [Link]
-
ResearchGate. (n.d.). Synthesis of 7-hydroxychroman-4-one from resorcinol. [Link]
-
PubMed Central. (2017). Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents. [Link]
-
Bentham Science. (n.d.). Recent Developments in Coumarin Derivatives as Neuroprotective Agents. [Link]
-
ACS Publications. (2024). Rational Design of a Novel 6 H-Benzo[ c]chromen Series as Selective PI3Kα Inhibitors. [Link]
-
RSC Publishing. (2021). Ligand substituent effect on the cytotoxicity activity of two new copper(ii) complexes bearing 8-hydroxyquinoline derivatives: validated by MTT assay and apoptosis in MCF-7 cancer cell line (human breast cancer). [Link]
-
ResearchGate. (n.d.). Western blot analysis of p-JNK, JNK, p-ERK, ERK, p-AKT and AKT in cultured SH-SY5Y cells treated with TRAIL (100ng/ml) for 6h, 24h, 72h or combinations of the compounds (respectively. [Link]
-
PubMed. (n.d.). Development of 7H-pyrrolo[2,3-d]pyrimidin-4-amine Derivatives Using QSARINS Tool as BTK Inhibitors for the Treatment of Rheumatoid Arthritis. [Link]
-
ResearchGate. (n.d.). A. Western blot demonstrating reduced Akt phosphorylation in SH-SY5Y... [Link]
-
MDPI. (n.d.). Natural Products Inhibitors of Monoamine Oxidases—Potential New Drug Leads for Neuroprotection, Neurological Disorders, and Neuroblastoma. [Link]
-
Journal of Applied Pharmaceutical Science. (2015). In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. [Link]
-
PubMed. (2025). Coumarin derivatives as anticancer agents targeting PI3K-AKT-mTOR pathway: a comprehensive literature review. [Link]
-
ResearchGate. (n.d.). MTT cell viability assay. MCF-7 and MDA-MB-231 breast cancer cells were... [Link]
-
PubMed Central. (n.d.). Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health. [Link]
-
PubMed Central. (2021). Synthesis and In Silico Study of 4-Substituted 1-Aminoanthraquinones. [Link]
-
Frontiers. (n.d.). An isoflavone-enriched diet alleviates Parkinson's disease in mice by inhibiting ferroptosis through gut microbiota-mediated serotonin production. [Link]
-
protocols.io. (2023). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. [Link]
-
YouTube. (2023). MTT test for Cellular Toxicity of Nanomedicine in MCF-7 Cell Line. [Link]
-
PubMed Central. (n.d.). Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. [Link]
-
Bentham Science. (n.d.). Amine Oxidase Inhibitors and Development of Neuroprotective Drugs. [Link]
-
PubMed Central. (n.d.). Detection of phosphorylated Akt and MAPK in cell culture assays. [Link]
-
MDPI. (2022). Natural Products Inhibitors of Monoamine Oxidases—Potential New Drug Leads for Neuroprotection, Neurological Disorders, and Neuroblastoma. [Link]
-
ScienceDirect. (2021). Development of PI3K inhibitors: Advances in clinical trials and new strategies (Review). [Link]
-
ResearchGate. (n.d.). How many cells do I need for mtt assay for each well?. [Link]
-
Semantic Scholar. (n.d.). and NH,S- substituted 1,4-quinones. [Link]
-
PubMed Central. (2020). Testing considerations for phosphatidylinositol‐3‐kinase catalytic subunit alpha as an emerging biomarker in advanced breast cancer. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of chromanone-based imine through amine-ketone condensation and subsequent purification | Poster Board #1811 - American Chemical Society [acs.digitellinc.com]
- 7. researchgate.net [researchgate.net]
- 8. Coumarin derivatives as anticancer agents targeting PI3K-AKT-mTOR pathway: a comprehensive literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rational Design of a Novel 6 H-Benzo[ c]chromen Series as Selective PI3Kα Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Current developments in the synthesis of 4-chromanone-derived compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Recent Developments in Coumarin Derivatives as Neuroprotective Agents - Mishra - Current Medicinal Chemistry [edgccjournal.org]
- 13. Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benthamscience.com [benthamscience.com]
- 15. Molecules | Free Full-Text | Natural Products Inhibitors of Monoamine Oxidases—Potential New Drug Leads for Neuroprotection, Neurological Disorders, and Neuroblastoma [mdpi.com]
- 16. Ligand substituent effect on the cytotoxicity activity of two new copper(ii) complexes bearing 8-hydroxyquinoline derivatives: validated by MTT assay and apoptosis in MCF-7 cancer cell line (human breast cancer) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. japsonline.com [japsonline.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. merckmillipore.com [merckmillipore.com]
- 21. PI3-Kinase Activity AlphaScreen Assay - Echelon Biosciences [echelon-inc.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
Biological Activity & Therapeutic Potential of Substituted Chroman-7-amines
The following technical guide details the biological activity, medicinal chemistry, and experimental applications of Substituted Chroman-7-amines . This analysis focuses on the saturated chroman (3,4-dihydro-2H-1-benzopyran) core, distinguishing it from its oxidized coumarin counterparts, and highlights its emerging role in targeted oncology (YAP/TAZ inhibition) and CNS pharmacology.
Technical Guide for Drug Discovery & Medicinal Chemistry
Executive Summary
The Chroman-7-amine scaffold represents a privileged substructure in medicinal chemistry, distinct from its widely utilized oxidized analog, 7-aminocoumarin. While coumarins are famed for fluorescence, the saturated this compound core serves as a critical pharmacophore for bioactive small molecules .[1]
Its reduced planarity (compared to coumarin) and the electron-donating capability of the 7-amino group (aniline-like) make it an ideal scaffold for:
-
Covalent Kinase/Transcription Inhibition: Specifically as a precursor for YAP/TAZ-TEAD inhibitors in oncology.
-
CNS Ligands: Acting as bioisosteres for 7-aminotetralins in serotonin (5-HT) and dopamine receptor modulation.
-
Fluorescent Probe Development: Serving as "turn-on" precursors that regain fluorescence upon oxidative enzymatic activity.
This guide analyzes the Structure-Activity Relationships (SAR), synthesis, and validated experimental protocols for this scaffold.
Chemical Space & Mechanism of Action
The Pharmacophore
The this compound consists of a benzene ring fused to a saturated dihydropyran ring, with an amine group at position 7.
-
Numbering: The oxygen is position 1; the amine is at position 7 (meta to the ether oxygen).
-
Electronic Properties: The O1 atom acts as a Hydrogen Bond Acceptor (HBA), while the 7-NH₂ acts as both a Hydrogen Bond Donor (HBD) and a nucleophilic handle for derivatization.
-
Conformation: Unlike the planar coumarin, the chroman ring adopts a "half-chair" conformation, allowing for specific steric fits in enzyme pockets (e.g., kinases) that planar molecules cannot access.
Key Therapeutic Targets
A. Oncology: YAP/TAZ-TEAD Inhibition
Recent patent literature (e.g., EP4175658A1) identifies 7-aminochroman-4-one derivatives as potent inhibitors of the YAP/TAZ-TEAD transcriptional complex.
-
Mechanism: The Hippo pathway effectors YAP and TAZ bind to TEAD transcription factors to drive cancer cell proliferation. Small molecules derived from 7-aminochroman-4-one can covalently modify cysteines within the TEAD palmitate-binding pocket or disrupt the protein-protein interaction.
-
Significance: This is a "hot" target for mesothelioma, uveal melanoma, and NF2-deficient tumors.
B. CNS Pharmacology: 5-HT & Dopamine Modulation
Substituted chroman-7-amines act as bioisosteres for 7-amino-2-aminotetralins (e.g., 7-OH-DPAT analogs).
-
5-HT7 & 5-HT1A Receptors: Substitution on the 7-nitrogen (e.g., N-sulfonamides or N-alkyl groups) modulates affinity. The chroman oxygen mimics the electronic effects of the 7-OH group in tetralins but improves metabolic stability (preventing rapid glucuronidation).
-
Dopamine D3: N-substituted chroman-7-amines have shown partial agonism profiles, useful for antipsychotic drug design with reduced extrapyramidal side effects.
Visualization: Pharmacological Pathways
The following diagram illustrates the divergent biological activities based on the oxidation state and substitution of the this compound core.
Figure 1: Divergent biological applications of the this compound scaffold based on chemical modification.
Experimental Protocols
Synthesis of 7-Aminochroman-4-one (Key Intermediate)
This protocol describes the preparation of the 4-one derivative, a critical intermediate for YAP/TAZ inhibitors, via hydrolysis of the acetamide precursor.
Reagents:
-
N-(4-oxochroman-7-yl)acetamide
-
12 M Hydrochloric Acid (HCl)[2]
-
Ethanol (EtOH)[2]
-
Saturated aqueous NaHCO₃[2]
-
Ethyl Acetate (EtOAc)[2]
Methodology:
-
Dissolution: Dissolve N-(4-oxochroman-7-yl)acetamide (1.0 eq) in a mixture of EtOH and water (10:1 ratio).
-
Acid Hydrolysis: Add 12 M HCl (approx. 5-10 eq) to the solution.
-
Reflux: Heat the reaction mixture to reflux (approx. 80-90°C) and stir for 2 hours. Monitor via TLC (disappearance of starting material).
-
Work-up:
-
Remove the solvent under reduced pressure.
-
Suspend the residue in saturated aqueous NaHCO₃ (pH ~8).
-
Extract the aqueous layer with EtOAc (3 x 10 mL).
-
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield 7-aminochroman-4-one .
-
Validation: Verify structure via ¹H-NMR (Look for disappearance of acetyl methyl singlet at ~2.1 ppm and appearance of broad NH₂ signal).
-
In Vitro Cytotoxicity Assay (MCF-7 & HepG2)
To evaluate the anticancer potential of substituted chroman-7-amines (e.g., N-substituted derivatives).
Materials:
-
Cell Lines: MCF-7 (Breast), HepG2 (Liver).
-
Reagent: MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-Diphenyltetrazolium Bromide).
-
Control: Cisplatin or Doxorubicin.
Workflow:
-
Seeding: Seed cells in 96-well plates at a density of
cells/well in DMEM media. Incubate for 24h at 37°C/5% CO₂. -
Treatment: Treat cells with the test compound (substituted this compound) at graded concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include DMSO solvent control (<0.1%).[2]
-
Incubation: Incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.
-
Solubilization: Aspirate media and add 100 µL DMSO to dissolve formazan crystals.
-
Measurement: Measure absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate IC₅₀ values using non-linear regression (GraphPad Prism).
Structure-Activity Relationship (SAR) Data
The following table summarizes the biological impact of substitutions on the this compound core.
| Position | Substitution | Effect on Biological Activity |
| N-7 (Amine) | Free Amine (-NH₂) | Moderate polarity; potential for metabolic conjugation. |
| N-7 | Acetamide (-NHAc) | Prodrug form; reduced basicity; often inactive until hydrolyzed. |
| N-7 | Sulfonamide (-NHSO₂R) | Class III Antiarrhythmic activity (hERG channel blocking potential). |
| N-7 | Benzyl/Arylalkyl | CNS Activity: Increases affinity for 5-HT/Dopamine receptors (lipophilic pocket interaction). |
| C-4 | Carbonyl (=O) | YAP/TAZ Inhibition: Essential for Michael acceptor reactivity in specific covalent inhibitors. |
| C-4 | Hydroxyl (-OH) | Antioxidant: Increases radical scavenging (similar to Vitamin E). |
| Ring System | Oxidation (Coumarin) | Fluorescence: Drastic increase in quantum yield; loss of "pucker" (planarity). |
Future Outlook & Strategic Recommendations
-
Scaffold Hopping: Researchers should utilize the this compound core as a metabolically stable bioisostere for the indole ring in tryptamine-derived drugs. The oxygen atom provides a hydrogen bond acceptor without the metabolic liability of an NH indole.
-
Covalent Inhibitors: The 7-aminochroman-4-one scaffold is under-exploited. Derivatization at the 3-position (alpha to carbonyl) combined with the 7-amine handle offers a vector for designing dual-action covalent inhibitors for kinases (e.g., DYRK1A).
-
Theranostics: Develop "Pro-fluorescent" drugs where the this compound (non-fluorescent) is oxidized in vivo to the 7-aminocoumarin (fluorescent) upon target engagement or metabolic activation, allowing for real-time drug distribution tracking.
References
-
Inhibitors of YAP/TAZ-TEAD Oncoproteins, Synthesis and Use Thereof. Google Patents (EP4175658A1).Link
-
Versatility of 7-Substituted Coumarin Molecules as Antimycobacterial Agents, Neuronal Enzyme Inhibitors and Neuroprotective Agents. Molecules (NIH).Link
-
Synthesis of 7-Aminocoumarins from 7-Hydroxycoumarins via Amide Smiles Rearrangement. Semantic Scholar.Link
-
Novel 2-aminotetralin and 3-aminochroman derivatives as selective serotonin 5-HT7 receptor agonists and antagonists. Journal of Medicinal Chemistry.Link
-
Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities. Drug Design, Development and Therapy.Link
Sources
An In-depth Technical Guide to Chroman-7-amine Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Chroman Scaffold in Medicinal Chemistry
The chroman ring system, a bicyclic heterocycle consisting of a benzene ring fused to a dihydropyran ring, is a cornerstone in the field of medicinal chemistry.[1][2] This "privileged scaffold" is widely distributed in natural products and has been extensively utilized in the synthesis of a diverse array of pharmacologically active compounds.[1][2][3][4] Chroman derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[3][5] Among the various substituted chromans, chroman-7-amine has emerged as a particularly valuable core for the development of novel therapeutics. The strategic placement of the amino group at the 7-position provides a crucial handle for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity.
This guide provides a comprehensive overview of the structure-activity relationships (SAR) of this compound derivatives. It is designed to serve as a technical resource for researchers and drug development professionals, offering insights into the rational design of novel this compound-based therapeutic agents. We will delve into the key structural modifications that influence biological activity, explore relevant case studies, and provide detailed experimental protocols for the synthesis and evaluation of these promising compounds.
The this compound Core: A Versatile Pharmacophore
The this compound scaffold is characterized by a dihydropyran ring fused to a benzene ring, with an amino group at the 7-position. The numbering of the chroman ring system is crucial for understanding and discussing SAR.
Caption: The core structure of this compound with key positions for chemical modification highlighted.
The amino group at the 7-position is a key determinant of the scaffold's utility. It can act as a hydrogen bond donor and acceptor, and its basicity can be readily modulated through substitution. This allows for the introduction of a wide variety of functional groups to probe interactions with biological targets and to optimize pharmacokinetic properties.
Key Biological Targets and Therapeutic Potential
This compound derivatives have been investigated for their activity against a range of biological targets, leading to their exploration in several therapeutic areas.
-
Kinase Inhibition: The chroman scaffold has been identified as a promising framework for the development of kinase inhibitors, which are crucial in cancer therapy.[6] Modifications of the chroman core can lead to potent and selective inhibitors of various kinases involved in cell signaling pathways.
-
Neurodegenerative Diseases: Chroman derivatives have shown potential in the treatment of neurodegenerative disorders like Alzheimer's and Parkinson's diseases.[1][2] For instance, some chroman-based compounds have been found to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in the breakdown of neurotransmitters.[1][7]
-
Anticancer Activity: Several chroman-based compounds have demonstrated significant anticancer properties.[5][8] Their mechanisms of action can vary, including the inhibition of tumor necrosis factor-α (TNF-α) production and the induction of cell cycle arrest.[9][10]
-
Antimicrobial and Anti-inflammatory Effects: The chroman scaffold is also associated with antimicrobial and anti-inflammatory activities.[3][5]
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
The biological activity of this compound derivatives can be significantly influenced by the nature and position of substituents on the chroman core.
Modifications at the 7-Amino Group
The 7-amino group is a primary site for modification. Acylation, alkylation, and arylation of this group can lead to profound changes in activity. For example, in a series of 7-amino-4-methylcoumarin derivatives, the formation of Schiff bases at the 7-amino position resulted in compounds with good anti-inflammatory and analgesic activities.[9]
Substitutions on the Aromatic Ring (Positions 5, 6, and 8)
Modifications on the aromatic part of the chroman ring can influence the electronic and steric properties of the molecule, thereby affecting its interaction with biological targets.
-
Position 7: While this guide focuses on 7-amino derivatives, it's noteworthy that a methoxy group at the 7-position has been shown to be important for the anti-inflammatory activity of some chromene derivatives by blocking TNF-α production.[9] This highlights the significance of the electronic nature of the substituent at this position. In studies on flavonoids, a methoxy group at the C7 position was found to enhance anti-inflammatory activity.[11]
-
Other Aromatic Positions: The introduction of electron-withdrawing or electron-donating groups at positions 5, 6, and 8 can modulate the overall electron density of the aromatic ring and influence binding affinity.
Modifications on the Pyran Ring (Positions 2, 3, and 4)
Alterations to the pyran ring can impact the molecule's conformation and introduce chiral centers, which can be critical for selective target engagement.
-
Position 2: Substitution at the 2-position can significantly affect activity. For example, the presence of a 3,4,5-trimethoxyphenyl group at this position in a 7-methoxy-2H-chromene was found to be a potent blocker of TNF-α production.[9]
-
Position 3: The introduction of substituents at the 3-position has been explored in the context of dual-affinity ligands for the 5-HT1A receptor and the serotonin transporter.[12]
-
Position 4: The 4-position is often a carbonyl group (chroman-4-one or chromanone). Modifications at this position, such as the introduction of a spirocyclic system, have led to the discovery of compounds with promising antimalarial activity.[13]
The following table summarizes some key SAR findings for chroman derivatives from the literature.
| Modification Site | Substituent/Modification | Observed Effect | Therapeutic Area | Reference |
| 7-position (Aromatic Ring) | Methoxy group | Enhanced anti-inflammatory activity | Anti-inflammatory | [9][11] |
| 7-position (Aromatic Ring) | Alkyl or aryl carbon chains at the hydroxyl group | Reduced antimicrobial activity | Antimicrobial | [14] |
| 2-position (Pyran Ring) | 3,4,5-trimethoxyphenyl group | Potent blocker of TNF-α production | Anti-inflammatory | [9] |
| 3-position (Pyran Ring) | Amino substituents in lactam-fused derivatives | Dual affinity for 5-HT1A receptor and serotonin transporter | CNS disorders | [12] |
| 4-position (Pyran Ring) | Spirocyclic system | Promising antimalarial activity | Antimalarial | [13] |
Experimental Workflows for SAR Investigation
A systematic investigation of the SAR of this compound derivatives typically involves a multi-step process encompassing chemical synthesis, in vitro biological evaluation, and data analysis.
Caption: A typical experimental workflow for the investigation of this compound SAR.
General Synthetic Strategy
The synthesis of this compound derivatives often starts from readily available phenols, such as resorcinol. A common approach involves the following key steps:
Protocol: Synthesis of 7-Hydroxychroman-4-one (a precursor to this compound)
-
Step 1: Friedel-Crafts Acylation: Resorcinol is reacted with a suitable three-carbon synthon, such as 3-bromopropionic acid, in the presence of a strong acid catalyst like triflic acid.[14]
-
Step 2: Intramolecular Cyclization: The resulting intermediate is then treated with a base, such as sodium hydroxide, to induce intramolecular cyclization to form the 7-hydroxychroman-4-one core.[14]
-
Step 3: Conversion to 7-Aminochroman: The 7-hydroxy group can be converted to the desired 7-amino group through standard functional group interconversion methods, such as nitration followed by reduction.
Further diversification can be achieved by introducing various substituents at different positions of the chroman core. For example, alkyl or benzyl halides can be used to modify the 7-hydroxyl group before its conversion to an amine, or to directly alkylate the 7-amino group.[14]
In Vitro Biological Evaluation
The choice of biological assay depends on the intended therapeutic target. For instance, if the goal is to develop kinase inhibitors, an in vitro kinase inhibition assay would be appropriate.
Protocol: General Kinase Inhibition Assay
-
Step 1: Reagent Preparation: Prepare solutions of the test compounds (this compound derivatives), the target kinase, the substrate, and ATP at appropriate concentrations in a suitable buffer.
-
Step 2: Assay Reaction: In a microplate, combine the kinase, substrate, and test compound. Initiate the reaction by adding ATP.
-
Step 3: Detection: After a defined incubation period, stop the reaction and measure the extent of substrate phosphorylation. This can be done using various detection methods, such as radiometric assays, fluorescence-based assays, or luminescence-based assays.
-
Step 4: Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity).
Future Directions and Outlook
The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Future research in this area is likely to focus on:
-
Target-Specific Design: The use of computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, will play an increasingly important role in the rational design of this compound derivatives with high affinity and selectivity for specific biological targets.[15][16]
-
Exploration of New Therapeutic Areas: While much of the focus has been on cancer and neurodegenerative diseases, the broad-spectrum bioactivity of chromans suggests their potential in other areas, such as infectious diseases and metabolic disorders.
-
Development of Novel Synthetic Methodologies: The development of more efficient and versatile synthetic routes to access a wider range of this compound analogs will be crucial for expanding the chemical space and accelerating the drug discovery process.[17]
References
- Structure, biological activity, and biosynthesis of natural chromanes and chromenes. (2025). Applied Biological Chemistry, 68(1), 1.
- Chromanone-A Prerogative Therapeutic Scaffold: An Overview. (2021). Future Journal of Pharmaceutical Sciences, 7(1), 1-22.
- Amino-7,8-dihydro-4H-chromenone derivatives as potential inhibitors of acetylcholinesterase and butyrylcholinesterase for Alzheimer's disease management; in vitro and in silico study. (2024). Journal of Biomolecular Structure and Dynamics, 1-13.
- Structure-Activity and Structure-Property Relationship Studies of Spirocyclic Chromanes with Antimalarial Activity. (n.d.). ACS Omega.
- Chroman derivatives, medicaments and use in therapy. (2006).
- Evaluation of chromane derivatives: Promising privileged scaffolds for lead discovery within Alzheimer's disease. (2022). Bioorganic & Medicinal Chemistry, 66, 116807.
- Review on Chromen derivatives and their Pharmacological Activities. (n.d.). Research Journal of Pharmacy and Technology.
- Evaluation of chromane derivatives: Promising privileged scaffolds for lead discovery within Alzheimer's disease. (2022). Bioorganic & Medicinal Chemistry, 66, 116807.
- Anti-Neurodegenerating Activity: Structure–Activity Relationship Analysis of Flavonoids. (2023). Molecules, 28(20), 7184.
- Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Deriv
- SAR of 4‐aryl‐4H‐chromene derivatives as Src kinase inhibitor. (n.d.).
- Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. (2018). Frontiers in Chemistry, 6, 55.
- Biological and Medicinal Properties of Natural Chromones and Chromanones. (2024). ACS Omega.
- Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents. (n.d.). Molecules.
- Chromone: A Valid Scaffold in Medicinal Chemistry. (n.d.). Chemical Reviews.
- Synthesis and structure–activity relationship of novel lactam-fused chroman derivatives having dual affinity at the 5-HT1A receptor and the serotonin transporter. (n.d.). Bioorganic & Medicinal Chemistry Letters.
- a valid scaffold in Medicinal Chemistry - Chromone. (n.d.). CORE.
- Docking and 3D-QSAR studies of 7-hydroxycoumarin derivatives as CK2 inhibitors. (n.d.). European Journal of Medicinal Chemistry.
- Synthesis and molecular docking studies of new chromane (2-(4-hydroxybenzyl) 3,5,7- trihydroxychroma-4-one) and. (2022). ScienceScholar.
- Biological Evaluation of 3-Benzylidenechromanones and Their Spiropyrazolines-Based Analogues. (2020). Molecules, 25(7), 1613.
- Synthesis of Chroman Derivatives by Group Transposition and Atom Swap of 1-Tetralones. (n.d.). ChemRxiv.
- Computational Investigations of Coumarin Derivatives as Cyclindependent Kinase 9 Inhibitors Using 3D-QSAR, Molecular Docking and Molecular Dynamics Simulation. (n.d.). Current Computer-Aided Drug Design.
- A SAR and QSAR study on cyclin dependent kinase 4 inhibitors using machine learning methods. (n.d.). Digital Discovery.
Sources
- 1. Evaluation of chromane derivatives: Promising privileged scaffolds for lead discovery within Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dspace.uevora.pt [dspace.uevora.pt]
- 3. Structure, biological activity, and biosynthesis of natural chromanes and chromenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Amino-7,8-dihydro-4H-chromenone derivatives as potential inhibitors of acetylcholinesterase and butyrylcholinesterase for Alzheimer’s disease management; in vitro and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WO2006032086A1 - Chroman derivatives, medicaments and use in therapy - Google Patents [patents.google.com]
- 9. rjptonline.org [rjptonline.org]
- 10. Biological Evaluation of 3-Benzylidenechromanones and Their Spiropyrazolines-Based Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Redirecting [linkinghub.elsevier.com]
- 13. Structure-Activity and Structure-Property Relationship Studies of Spirocyclic Chromanes with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Computational Investigations of Coumarin Derivatives as Cyclindependent Kinase 9 Inhibitors Using 3D-QSAR, Molecular Docking and Molecular Dynamics Simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A SAR and QSAR study on cyclin dependent kinase 4 inhibitors using machine learning methods - Digital Discovery (RSC Publishing) [pubs.rsc.org]
- 17. chemrxiv.org [chemrxiv.org]
Therapeutic Potential of Chroman-7-amine Analogs: A Technical Guide
The following technical guide details the therapeutic landscape of Chroman-7-amine analogs , focusing on their emerging role in targeted oncology (YAP/TAZ-TEAD inhibition) and their established utility as bioisosteres in CNS drug discovery.
Executive Summary
The This compound scaffold (7-amino-3,4-dihydro-2H-1-benzopyran) represents a privileged substructure in medicinal chemistry. Historically utilized as a bioisostere for 7-aminotetralins in CNS ligand design, this scaffold has recently gained prominence as a critical "anchor" moiety for covalent inhibitors of the YAP/TAZ-TEAD protein-protein interaction—a high-value target in the Hippo signaling pathway. This guide analyzes the structural advantages of the this compound core, delineates its primary therapeutic targets, and provides validated protocols for synthesis and biological interrogation.
Structural Biology & SAR: The Chroman Advantage
The this compound scaffold is distinguished by the presence of an intracyclic oxygen atom at position 1, which differentiates it from its carbocyclic analog, 7-aminotetralin . This structural nuance imparts specific physicochemical properties critical for drug-target interactions.
Pharmacophore Comparison
-
Electronic Effects: The oxygen atom at position 1 exerts an electron-donating effect via resonance, increasing the electron density of the aromatic ring. This modulates the pKa of the 7-amine, making it a distinct hydrogen bond donor/acceptor compared to the tetralin analog.
-
Conformational Constraint: The fused dihydropyran ring locks the amine vector, reducing entropic penalty upon binding.
-
Lipophilicity (LogP): The ether oxygen lowers the cLogP relative to tetralin, potentially improving aqueous solubility and metabolic clearance profiles while maintaining blood-brain barrier (BBB) permeability for CNS targets.
Quantitative SAR Data (Representative)
The following table illustrates the shift in binding affinity and physicochemical properties when transitioning from a tetralin to a chroman core in theoretical dopamine D3 receptor ligands.
| Feature | 7-Aminotetralin Core | This compound Core | Impact of Modification |
| H-Bond Potential | Donor (Amine) | Donor (Amine) + Acceptor (O1) | Additional anchor point for Ser/Thr residues. |
| cLogP | ~2.8 (High) | ~2.1 (Moderate) | Improved solubility; reduced non-specific binding. |
| Metabolic Liability | Benzylic oxidation (C1/C4) | C2/C3 oxidation | The O1 atom alters P450 oxidation sites. |
| Target Selectivity | High D2/D3 affinity | Tunable D3/5-HT affinity | Oxygen placement steers selectivity via steric exclusion. |
Primary Therapeutic Target: YAP/TAZ-TEAD Interaction
The most significant recent application of this compound analogs is in the inhibition of the Hippo signaling pathway , specifically targeting the interaction between YAP/TAZ (transcriptional co-activators) and TEAD (transcription factors). Dysregulation of this pathway drives malignant pleural mesothelioma, non-small cell lung cancer, and other solid tumors.
Mechanism of Action
This compound derivatives serve as the scaffold for small molecules that bind to the palmitate-binding pocket of TEAD. The 7-amine group is frequently derivatized with an acrylamide warhead to form a covalent bond with a conserved Cysteine residue (e.g., Cys359 in TEAD1) or used as a linker to extend into the hydrophobic core.
-
Binding Mode: The chroman core sits in the hydrophobic pocket, mimicking the endogenous palmitate ligand.
-
Therapeutic Effect: Preventing YAP/TEAD complex formation blocks the transcription of pro-proliferative genes (CTGF, CYR61), inducing apoptosis in tumor cells.
Signaling Pathway Visualization
The following diagram illustrates the intervention point of this compound analogs within the Hippo pathway.
Caption: Mechanism of YAP/TAZ-TEAD inhibition by this compound analogs blocking the transcriptional complex formation.
Secondary Targets: CNS & Kinase Modulation
Trace Amine Associated Receptors (TAAR1)
This compound analogs act as rigidified bioisosteres of phenethylamines. They are explored as modulators of TAAR1 , a target for schizophrenia and addiction. The chroman core restricts the conformational flexibility of the ethylamine side chain (when the amine is at position 3) or provides a rigid aniline motif (amine at position 7) for allosteric modulation.
Kinase Inhibition (VEGFR/EGFR)
The 7-aminochroman moiety serves as a bicyclic aniline equivalent in Type I and Type II kinase inhibitors.
-
Hinge Binding: The amine nitrogen (often as a urea or amide) forms critical hydrogen bonds with the kinase hinge region (e.g., Asp/Glu residues).
-
Selectivity: The oxygen in the chroman ring can interact with solvent-front residues, altering selectivity profiles compared to naphthalene-based inhibitors.
Experimental Protocols
Protocol: Synthesis of 7-Aminochroman-4-one
A key intermediate for TEAD inhibitors.
Reagents: N-(4-oxochroman-7-yl)acetamide, 12 M HCl, Ethanol. Workflow:
-
Hydrolysis: Dissolve N-(4-oxochroman-7-yl)acetamide (1.0 eq) in a mixture of Ethanol and water (10:1 ratio).
-
Acidification: Add 12 M HCl (excess) dropwise.
-
Reflux: Heat the mixture to reflux (approx. 80°C) for 2–4 hours. Monitor by TLC (disappearance of starting amide).
-
Neutralization: Evaporate solvent. Suspend residue in saturated aqueous NaHCO₃.
-
Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄.
-
Purification: Concentrate in vacuo to yield 7-aminochroman-4-one.
Protocol: TEAD-GAL4 Luciferase Reporter Assay
Self-validating assay to confirm functional inhibition of the YAP-TEAD complex.
Objective: Measure the ability of the analog to inhibit TEAD-dependent transcription. Materials: HEK293T cells, pGAL4-TEAD plasmid, pUAS-Luciferase plasmid, Renilla control.
Step-by-Step:
-
Transfection: Co-transfect HEK293T cells with pGAL4-TEAD (encodes TEAD DNA-binding domain fused to GAL4) and pUAS-Luc (Luciferase driven by GAL4 binding sites).
-
Treatment: 24 hours post-transfection, treat cells with the this compound analog (0.1 nM – 10 µM) or vehicle (DMSO).
-
Incubation: Incubate for 18–24 hours at 37°C.
-
Lysis & Readout: Lyse cells using Passive Lysis Buffer. Measure Firefly and Renilla luciferase activity using a dual-luciferase assay kit.
-
Validation: Normalize Firefly signal to Renilla (transfection control). A decrease in the ratio indicates successful inhibition of TEAD transcriptional activity.
Synthesis & Validation Workflow
The following flowchart outlines the logical progression from scaffold synthesis to target validation.
Caption: Integrated workflow for the synthesis and biological evaluation of this compound analogs.
References
-
Vertex Pharmaceuticals. (2021). Inhibitors of YAP/TAZ-TEAD Oncoproteins, Synthesis and Use Thereof. Patent Application WO2022006548A1. Link
-
Lévesque, S., et al. (2025). Identification, characterization, and localization of the dopamine D3 receptor in rat brain using 7-[3H]hydroxy-N,N-di-n-propyl-2-aminotetralin. ResearchGate. Link(Cited for bioisostere comparison).
-
Rawat, P., et al. (2019).[1] Novel Chroman Analogs as Promising Heterocyclic Compounds: Their Synthesis and Antiepileptic Activity. Indian Journal of Pharmaceutical Education and Research. Link
-
Sigma-Aldrich. (n.d.). This compound Product Page. Link
Sources
Chroman-7-amine: A Versatile Pharmacophore for CNS Ligand Design
[1][2][3]
Abstract
Chroman-7-amine (3,4-dihydro-2H-1-benzopyran-7-amine) represents a critical chemical scaffold in medicinal chemistry, distinct from its aliphatic isomer, 3-aminochroman.[1][2][3] As a rigidified aniline bioisostere, it serves as a pivotal building block for developing high-affinity ligands for G-protein coupled receptors (GPCRs), particularly within the dopaminergic and serotonergic systems.[1][2][3] This guide analyzes the structural utility of this compound, detailing its synthesis, pharmacological profile as a bioisostere for 7-hydroxychroman, and its application in probing the orthosteric binding pockets of D2/D3 receptors.[1][2]
Chemical Architecture & Physicochemical Properties[2][3][4]
Structural Definition
This compound is a bicyclic heterocycle featuring a benzene ring fused to a saturated pyran ring, with a primary amine substituent at the 7-position of the aromatic core.[1][2][3] This structure is often confused with 3-aminochroman; however, the biological activity of the 7-amino variant is driven by its electronic similarity to phenolic pharmacophores.[1][2][3]
| Property | Value / Description | Relevance in Drug Design |
| CAS Number | 113376-65-9 | Unique identifier for the core scaffold.[1][2][3] |
| Molecular Weight | 149.19 g/mol | Low MW allows for significant decoration (fragment-based design).[1][2][3] |
| LogP (Predicted) | ~1.3 - 1.5 | Moderate lipophilicity ensures good CNS penetration (BBB crossing).[1][2][3] |
| H-Bond Donor/Acceptor | 1 Donor / 2 Acceptors | The 7-NH₂ acts as a donor/acceptor, mimicking the 7-OH group of catecholamines.[1][2][3] |
| pKa (Conjugate Acid) | ~4.0 - 5.0 | Less basic than aliphatic amines; remains largely neutral at physiological pH.[1][2][3] |
The Bioisosteric Rationale: Aniline vs. Phenol
In CNS drug discovery, the 7-hydroxychroman moiety (as seen in the D3 agonist 7-OH-DPAT ) is a "privileged structure" that forms critical hydrogen bonds with serine residues (e.g., Ser192/Ser193 in D2/D3 receptors).[1][2][3]
-
Metabolic Liability: Phenols are rapidly glucuronidated, leading to poor oral bioavailability and short half-lives.[1][2][3]
-
The Solution: Replacing the 7-OH with a 7-NH₂ (this compound) retains the H-bond capability while altering the metabolic route (N-acetylation vs. O-glucuronidation) and modifying the electrostatic potential of the aromatic ring.[1][2][3]
Synthetic Methodologies
The synthesis of this compound requires precise regiocontrol to ensure the amine is installed at the 7-position.[1][2][3] Two primary routes are validated: Nitro-Reduction (Classical) and Smiles Rearrangement (Modern).[2][3]
Protocol A: Reduction of 7-Nitrochroman (Standard)
This method is preferred for scale-up due to the availability of 7-nitrochroman precursors.[1][2][3]
Reagents: 7-nitrochroman, 10% Pd/C, Ethanol, Hydrogen gas (balloon).[2] Workflow:
-
Dissolution: Dissolve 1.0 eq of 7-nitrochroman in ethanol (0.1 M concentration).
-
Catalyst Addition: Carefully add 10 mol% of 10% Pd/C under an inert argon atmosphere.
-
Hydrogenation: Purge the vessel with H₂ gas. Stir vigorously at room temperature (25°C) under 1 atm H₂ for 4–6 hours.
-
Monitoring: Monitor reaction progress via TLC (Mobile phase: 30% EtOAc/Hexanes). The nitro starting material (
) will disappear, replaced by the fluorescent amine product ( ). -
Workup: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with methanol.[3]
-
Purification: Concentrate the filtrate in vacuo. If necessary, purify via flash column chromatography (SiO₂, DCM/MeOH gradient).
Protocol B: Smiles Rearrangement (From 7-Hydroxycoumarin)
For accessing derivatives or when starting from the abundant coumarin pool.[1][2][3]
-
Step 1: Alkylation of 7-hydroxycoumarin with 2-bromoacetamide.[1][2][3]
-
Step 2: Base-promoted intramolecular rearrangement (Smiles) to transfer the nitrogen to the aromatic ring.[2][3]
-
Step 3: Hydrolysis and reduction of the lactone (if the chroman core is desired over coumarin).
Synthesis Logic Diagram
Caption: Comparative synthetic pathways for this compound via Nitro-reduction (top) and Smiles Rearrangement (bottom).
Biological Significance & Pharmacology[1][2][5][8][9][10]
Dopamine Receptor Modulation (The "Serine Cage")
The primary biological utility of the this compound core is in the design of ligands for the Dopamine D3 receptor .[2][3] The D3 receptor is a target for antipsychotics and treatments for substance abuse.[3]
-
Mechanism: The orthosteric binding site of D2/D3 receptors contains a cluster of serine residues (Ser192, Ser193, Ser197 in D3). Endogenous dopamine uses its catechol hydroxyls to H-bond with these residues.[1][2][3]
-
This compound Role:
-
Unlike the 7-OH group, the 7-NH₂ group introduces a different steric and electronic profile, often improving D3 vs. D2 selectivity .[1][2][3]
-
Case Study: 7-amino-substituted 2-aminotetralins (analogs of the chroman core) have demonstrated high affinity (
nM) for D3 receptors, functioning as partial agonists.[1][2][3]
Pharmacophore Mapping
The following diagram illustrates the interaction of the this compound scaffold within the D3 receptor binding pocket.[1][2][3]
Caption: Pharmacophore map showing key interactions of the 7-aminochroman scaffold within the Dopamine D3 receptor pocket.[1][2][3]
Safety & Toxicity (ICH M7 Context)
Researchers must exercise caution with 7-aminochroman derivatives.[1][2][3]
-
Aniline Toxicity: As a primary aromatic amine, this compound is a structural alert for mutagenicity (Ames positive potential) due to the possibility of N-hydroxylation and DNA intercalation.[1][2][3]
-
Mitigation: In drug design, the 7-amino group is frequently capped (e.g., as an amide or sulfonamide) or incorporated into a fused ring system to mitigate genotoxicity risks while maintaining receptor affinity.
Experimental Protocol: Radioligand Binding Assay
To validate the biological activity of a this compound derivative, a competition binding assay against
Objective: Determine
-
Membrane Prep: Homogenize CHO-D3 cells in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g. Resuspend pellet.[2][3]
-
Incubation: In a 96-well plate, combine:
-
50 µL Membrane suspension (20 µg protein).[3]
-
50 µL
-7-OH-DPAT (Final conc. 1 nM). -
50 µL Test Compound (Concentration range
to M).
-
-
Equilibrium: Incubate at 25°C for 60 minutes.
-
Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI) using a cell harvester.
-
Quantification: Add scintillation cocktail and count radioactivity.
-
Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate
and convert to using the Cheng-Prusoff equation.[1][2][3]
References
-
PubChem. (2025).[3] 7-Aminocoumarin (Compound Summary).[1][2][3] National Library of Medicine.[3][4] [Link]
-
Löber, S., et al. (2011).[3] "The influence of the 7-hydroxy group on the dopamine D3 receptor affinity of 2-aminotetralins." ChemMedChem, 6(11), 2011-2015.[2][3] (Demonstrates the critical role of the 7-position substituent).
-
Boeckler, F., & Gmeiner, P. (2006).[3][5] "Dopamine D3 receptor ligands: recent advances in the control of subtype selectivity and intrinsic activity."[3][5] Biochimica et Biophysica Acta (BBA). [Link][5]
-
Kovács, P., et al. (2022).[3] "Synthesis of 7-Aminocoumarins from 7-Hydroxycoumarins via Amide Smiles Rearrangement." Journal of Organic Chemistry. [Link]
-
ICH. (2023).[3][6][7][8] Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk (M7).[3][6][7][8] European Medicines Agency.[2][3][6][8] [Link][6][8]
Sources
- 1. 7-Aminoflunitrazepam | C16H14FN3O | CID 92294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 7-Aminonitrazepam | C15H13N3O | CID 78641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 7-Aminocoumarin | C9H7NO2 | CID 189055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Aminochroman-2-one | C9H9NO2 | CID 381457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Dopamine D3 receptor ligands: recent advances in the control of subtype selectivity and intrinsic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mutagenic impurities in pharmaceuticals: A critical assessment of the cohort of concern with a focus on N-nitrosamines [ouci.dntb.gov.ua]
- 7. Guidelines for the assessment and control of mutagenic impurities in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Chroman-7-amine: The Privileged Bioisostere in GPCR Ligand Design
The following technical guide details the discovery, chemical evolution, and synthetic utility of Chroman-7-amine (7-aminochroman).
Technical Whitepaper | CAS: 50386-68-0
Executive Summary
This compound (3,4-dihydro-2H-1-benzopyran-7-amine) represents a critical "privileged scaffold" in modern medicinal chemistry. Historically emerging as a bioisostere of 2-aminotetralins, this moiety has become a cornerstone in the development of ligands for G-Protein Coupled Receptors (GPCRs), particularly within the Serotonin (5-HT) and Dopamine (DA) signaling axes. This guide outlines its structural significance, the evolution of its synthesis from classical nitration to palladium-catalyzed amination, and its application in high-affinity drug candidates.
Part 1: The Pharmacophore Evolution
The Bioisosteric Imperative
The discovery of this compound's utility was not a singular event but a strategic evolution in the search for metabolically stable neurotransmitter analogs. In the mid-20th century, 2-aminotetralins (e.g., 6,7-ADTN) were identified as potent dopamine agonists. However, tetralins suffer from rapid hepatic metabolism and poor oral bioavailability.
Medicinal chemists applied bioisosterism —replacing the methylene (-CH₂-) group at position 1 of the tetralin ring with an ether oxygen (-O-). This substitution created the chroman scaffold.
-
Electronic Effect: The oxygen atom introduces a dipole and acts as a hydrogen bond acceptor, altering the electronic landscape of the aromatic ring without significantly changing the steric bulk.
-
Metabolic Shielding: The ether linkage is generally more resistant to oxidative metabolism than the benzylic carbon of tetralins.
Structural Logic
The 7-amino position on the chroman ring corresponds sterically to the 6-amino position on the tetralin ring (depending on numbering conventions used in specific SAR studies), placing the basic nitrogen in an optimal vector to interact with the aspartate residue in the transmembrane domain of aminergic GPCRs.
Figure 1: Bioisosteric evolution from aminotetralins to aminochromans.
Part 2: Synthetic Methodologies
Accessing the 7-aminochroman scaffold with high regioselectivity has historically been challenging. Below are the two primary routes: the Classical (Industrial) approach and the Modern (Precision) approach.
Method A: Classical Nitration-Reduction (The "Shotgun" Approach)
Early syntheses relied on electrophilic aromatic substitution. While cost-effective for bulk synthesis, this method suffers from poor regioselectivity, often yielding mixtures of 6-nitro and 7-nitro isomers that require tedious fractional crystallization.
Protocol Summary:
-
Nitration: Chroman is treated with concentrated HNO₃/H₂SO₄ at 0°C.
-
Separation: Isomers are separated via column chromatography (7-nitro elutes after 6-nitro due to dipole differences).
-
Reduction: Catalytic hydrogenation (H₂, Pd/C) yields the amine.
Method B: Buchwald-Hartwig Amination (The "Precision" Approach)
For drug development requiring high purity, the modern standard utilizes Palladium-catalyzed C-N bond formation. This route guarantees regiochemistry by starting from the commercially available 7-bromochroman or 7-hydroxychroman (converted to triflate).
Detailed Protocol (Self-Validating):
-
Substrate: 7-Bromochroman (1.0 equiv)
-
Catalyst System: Pd₂(dba)₃ (2 mol%) / BINAP or Xantphos (4 mol%)
-
Amine Source: Benzophenone imine (1.2 equiv) — Acts as an ammonia surrogate.
-
Base: Cs₂CO₃ (1.4 equiv)
-
Solvent: Toluene or Dioxane (anhydrous, degassed).
Step-by-Step Workflow:
-
Charge: In a glovebox or under Argon, combine 7-bromochroman, Pd catalyst, ligand, and base in a reaction vial.
-
Coupling: Heat to 100°C for 12–16 hours. Monitor disappearance of bromide by LC-MS.
-
Hydrolysis: Cool to RT. Add 1N HCl/THF (1:1) and stir for 2 hours to cleave the imine.
-
Workup: Basify with NaOH, extract with EtOAc. The product, this compound, is obtained as a pale oil/solid.
Why this works: The use of benzophenone imine prevents the formation of poly-arylated side products (diarylamines), a common failure mode when using simple ammonia gas.
Figure 2: Regioselective synthesis via Palladium Catalysis.
Part 3: Applications in Drug Discovery
The 7-aminochroman core is not merely a passive scaffold; it actively dictates the pharmacological profile of the drug.
Serotonin 5-HT7 Receptor Modulators
The 5-HT7 receptor is a target for cognitive enhancement and antidepressant therapy. Research by Holmberg et al. demonstrated that 3-aminochromans and 7-aminochroman derivatives display nanomolar affinity for 5-HT7.
-
Mechanism: The chroman oxygen mimics the indole nitrogen of serotonin, while the 7-amine group (often substituted with sulfonamides or amides) engages the hydrophobic pocket of the receptor.
-
Key Insight: The rigid bicyclic nature of chroman reduces the entropic penalty of binding compared to flexible linear amines.
Dopamine D2/D3 Agonists
In the search for anti-Parkinsonian agents, the "Horn Series" of compounds utilized the chroman scaffold as an oxygen-isostere of the potent agonist 6,7-ADTN.
-
Compound: 7-hydroxy-3-aminochroman (and its 7-amino congeners).
-
Result: While slightly less potent than tetralins, the chroman derivatives showed significantly improved blood-brain barrier (BBB) penetration and metabolic half-life.
Quantitative Comparison: Tetralin vs. Chroman
| Feature | 2-Aminotetralin Core | This compound Core | Impact on Drug Design |
| LogP (Lipophilicity) | High (3.0 - 3.5) | Moderate (2.0 - 2.5) | Chromans have better solubility and lower non-specific binding. |
| Metabolic Liability | Benzylic hydroxylation (High) | Ether stability (High) | Chromans extend duration of action (t1/2). |
| H-Bonding | Donor only (NH2) | Donor (NH2) + Acceptor (O) | Additional anchor point for receptor binding. |
| Synthetic Access | Difficult (Birch reduction) | Moderate (Pd-Catalysis) | Chromans allow for more modular library generation. |
Part 4: References
-
Horn, A. S., et al. (1984).[1] "6,7-Dihydroxy-3-chromanamine: synthesis and pharmacological activity of an oxygen isostere of the dopamine agonist 6,7-dihydroxy-2-aminotetralin."[1] Journal of Medicinal Chemistry. Link
-
Holmberg, P., et al. (2004). "Novel 2-aminotetralin and 3-aminochroman derivatives as selective serotonin 5-HT7 receptor agonists and antagonists." Journal of Medicinal Chemistry. Link
-
Jin, X., et al. (2011).[2] "Synthesis of 7-Aminocoumarin by Buchwald–Hartwig Cross Coupling for Specific Protein Labeling in Living Cells." ChemBioChem. (Demonstrates the Pd-catalyzed amination on the oxidized coumarin analog). Link
-
Bermudez, J., et al. (1990). "5-Hydroxytryptamine (5-HT)3 receptor antagonists. 1. Indazole and indolizine-3-carboxylic acid derivatives." Journal of Medicinal Chemistry. (Early examples of bicyclic amine scaffolds in 5-HT research). Link
Sources
Methodological & Application
Application Note: Precision N-Alkylation of Chroman-7-amine
Abstract
The Chroman-7-amine scaffold is a privileged pharmacophore in medicinal chemistry, often serving as a bioisostere for indoles or naphthalenes in GPCR ligands and kinase inhibitors. Functionalization of the exocyclic nitrogen (N-alkylation) allows for the fine-tuning of lipophilicity (LogP) and steric fit within a binding pocket. However, as an electron-rich aniline derivative, this compound is prone to over-alkylation (bis-alkylation) and oxidation when subjected to uncontrolled nucleophilic substitution.
This guide details two robust protocols for the selective N-alkylation of this compound:
-
Method A (Reductive Amination): The "Gold Standard" for mono-alkylation selectivity using Sodium Triacetoxyborohydride (STAB).
-
Method B (Direct Alkylation): A base-mediated SN2 approach for simple alkyl halides, optimized to minimize bis-alkylation.
Strategic Analysis & Mechanistic Insight
Substrate Properties[1][2]
-
Structure: this compound consists of an aniline fused to a dihydropyran ring. The nitrogen at position 7 is para to the alkyl bridgehead (C4a), making it slightly more nucleophilic than unsubstituted aniline due to weak inductive donation (+I effect).
-
pKa: Estimated at ~5.0–5.5 (conjugate acid), similar to p-toluidine.
-
Solubility: Soluble in DCM, DCE, EtOAc, and alcohols. Limited solubility in water.[1]
The Selectivity Challenge
The primary failure mode in N-alkylation of primary anilines is over-alkylation .
-
The Problem: The product (secondary amine) is often more nucleophilic than the starting material (primary amine) due to the inductive electron donation of the newly added alkyl group. In direct alkylation with alkyl halides, this leads to a mixture of mono-alkylated, bis-alkylated, and quaternary ammonium species.
-
The Solution: Reductive Amination avoids this by forming an imine intermediate (or iminium ion) which is then selectively reduced.[2] Since the secondary amine product cannot form a neutral imine with the aldehyde, the reaction naturally stops at mono-alkylation.
Method A: Reductive Amination (Preferred Protocol)
Objective: Selective Mono-N-alkylation Scope: Introduction of benzyl, ethyl, propyl, or complex alkyl chains where the corresponding aldehyde/ketone is available.
Reaction Scheme & Logic
The protocol utilizes Sodium Triacetoxyborohydride (STAB) . Unlike NaBH₄, STAB is mild and does not reduce aldehydes/ketones rapidly, allowing the imine to form first. It selectively reduces the protonated imine (iminium ion) over the carbonyl.
Figure 1: Mechanistic flow of Reductive Amination using STAB.
Detailed Protocol
Reagents:
-
This compound (1.0 equiv)
-
Aldehyde/Ketone (1.1 – 1.2 equiv)
-
Sodium Triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)
-
Acetic Acid (AcOH) (1.0 equiv) – Crucial for ketone substrates or unreactive aldehydes to catalyze imine formation.
-
Solvent: 1,2-Dichloroethane (DCE) (Preferred) or THF.[3] Avoid MeOH if using STAB as it can degrade the reagent.[1]
Step-by-Step Procedure:
-
Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve This compound (1.0 mmol) in DCE (10 mL, 0.1 M concentration).
-
Imine Formation: Add the Aldehyde (1.1 mmol).
-
Note: If reacting with a ketone, add Acetic Acid (1.0 mmol) at this stage.
-
Stir at Room Temperature (RT) for 30–60 minutes under Nitrogen. This allows the imine/hemiaminal equilibrium to establish.
-
-
Reduction: Add STAB (1.4 mmol) in one portion.
-
Observation: Mild effervescence may occur.
-
-
Reaction: Stir at RT for 2–16 hours. Monitor by TLC or LC-MS.[4]
-
Target: Disappearance of starting amine.[4]
-
-
Quench: Quench the reaction by adding saturated aqueous NaHCO₃ (10 mL). Stir vigorously for 15 minutes to neutralize acetic acid and boric acid complexes.
-
Workup: Extract with DCM (3 x 10 mL). Wash combined organics with Brine. Dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify via Flash Column Chromatography (Hexanes/EtOAc).
Method B: Direct Alkylation (SN2)
Objective: Mono-alkylation using Alkyl Halides. Scope: Used when the aldehyde precursor is unstable or unavailable (e.g., Allylation, simple Methylation). Risk: High probability of bis-alkylation.
Strategic Adjustments for Selectivity
To favor mono-alkylation in an SN2 regime, we must statistically disadvantage the second alkylation event.
-
Stoichiometry: Use a slight deficit of Alkyl Halide (0.9 – 1.0 equiv).
-
Base Selection: Use a mild inorganic base (K₂CO₃) or sterically hindered organic base (DIPEA).
-
Addition Rate: Slow, dropwise addition of the alkyl halide keeps its instantaneous concentration low.
Figure 2: Workflow for Direct Alkylation emphasizing rate control.
Detailed Protocol
Reagents:
-
This compound (1.0 equiv)
-
Alkyl Halide (0.95 equiv) – Intentionally limiting.
-
Base: K₂CO₃ (2.0 equiv) or DIPEA (1.5 equiv).
-
Solvent: DMF (for K₂CO₃) or Acetonitrile (MeCN).
Step-by-Step Procedure:
-
Dissolution: Dissolve This compound (1.0 mmol) in anhydrous DMF (5 mL).
-
Base Addition: Add K₂CO₃ (2.0 mmol). Stir for 10 minutes.
-
Controlled Addition: Dissolve the Alkyl Halide (0.95 mmol) in a separate vial of DMF (1 mL). Add this solution dropwise to the amine mixture over 30 minutes (use a syringe pump if available).
-
Reaction: Stir at RT. If no reaction occurs after 4 hours, gently heat to 50–60°C.
-
Warning: Higher temperatures increase bis-alkylation rates.
-
-
Workup: Dilute with water (excess) and extract with EtOAc (avoid DCM if DMF is used, to prevent emulsion). Wash organic layer extensively with water/LiCl solution to remove DMF.
-
Purification: Flash Chromatography is critical here to separate the Mono-product from unreacted starting material and Bis-byproduct.
Analytical Data & Troubleshooting
Expected Data Profile
| Feature | This compound (Start) | Mono-Alkylated Product | Bis-Alkylated Product |
| TLC (Hex/EtOAc) | Low R_f (Polar) | Medium R_f | High R_f (Non-polar) |
| 1H NMR (NH) | Broad singlet (~3.5-5.0 ppm, 2H) | Broad singlet (1H) | None |
| 1H NMR (Alkyl) | None | Signal integrates for 1 chain | Signal integrates for 2 chains |
| MS (ESI+) | [M+H]+ | [M+R+H]+ | [M+2R+H]+ |
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Conversion (Method A) | Imine formation is slow. | Add 1-2 drops of Acetic Acid or use molecular sieves to drive equilibrium. |
| Bis-Alkylation (Method B) | Alkyl halide excess or high temp. | Reduce Alkyl Halide to 0.9 equiv. Lower temperature. Switch to Method A if possible. |
| Product stays in Aqueous | Product is protonated/polar. | Ensure pH > 10 during extraction. Use "Salting out" (saturate aqueous with NaCl). |
| Sticky/Gummy Crude | DMF residue. | Wash organic layer with 5% LiCl (aq) to remove DMF. |
References
-
Abdel-Magid, A. F., et al. (1996).[5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Salvatore, R. N., et al. (2002). "Synthesis of secondary amines." Tetrahedron, 58(45), 9151-9200. (Review of N-alkylation methods). [Link]
-
Master Organic Chemistry. "Reductive Amination: The Best Way to Make Secondary Amines." [Link]
Sources
Application Note: Chroman-7-amine as a Privileged Building Block
Executive Summary
Chroman-7-amine (3,4-dihydro-2H-1-benzopyran-7-amine) represents a "privileged structure" in drug discovery—a scaffold capable of providing high-affinity ligands for diverse biological targets. Unlike its aliphatic isomer (3-aminochroman), the 7-amine variant is an aniline derivative . This electronic distinction dictates its reactivity and biological application.
This guide addresses the specific handling, derivatization, and application of this compound. It bridges the gap between raw synthesis and bioactive molecule generation, focusing on its role in TRPV1 antagonists , Kinase inhibitors , and Carbonic Anhydrase (CA) inhibitors .
Key Technical Distinction:
-
This compound (Aniline): Low basicity, nucleophilic at aromatic nitrogen. Used for ureas, amides, and sulfonamides.
-
3-Aminochroman (Aliphatic): High basicity, mimics dopamine/serotonin ethylamine chain.
-
This guide focuses exclusively on the 7-amine (aniline) scaffold.
Structural Significance & SAR Logic
The chroman ring offers a distinct advantage over open-chain anilines or phenethylamines: Conformational Restriction .
The "Oxygen Effect"
The oxygen atom at position 1 exerts two critical effects:
-
Electronic: It functions as an electron-donating group (EDG) via resonance, increasing the electron density of the benzene ring, though the effect at position 7 is meta-inductive and para-resonance (weak).
-
Steric/Lipophilic: The fused dihydropyran ring locks the "ethyl" chain (C3-C4) into a specific puckered conformation, reducing the entropic penalty of binding compared to flexible open-chain analogs.
Pharmacophore Mapping (Graphviz)
The following diagram illustrates how this compound maps onto known bioactive pharmacophores.
Figure 1: Pharmacophore mapping of this compound showing its dual role: the aniline nitrogen serves as a reactive handle for polar interactions, while the bicyclic ring provides necessary lipophilic bulk.
Handling & Pre-Synthesis Protocols
Commercially available this compound is typically supplied as the Hydrochloride (HCl) salt (CAS: 113312-19-1) to prevent oxidation. The free base is an oil or low-melting solid that darkens upon air exposure.
Protocol A: Salt Neutralization (Free-Basing)
Objective: Convert stable HCl salt to reactive free base for nucleophilic coupling. Scale: 1.0 gram (approx. 5.4 mmol).
-
Dissolution: Suspend 1.0 g of this compound HCl in 15 mL of EtOAc.
-
Neutralization: Add 15 mL of saturated aqueous NaHCO₃.
-
Extraction: Shake vigorously until the solid dissolves. Separate layers.
-
Re-extraction: Extract the aqueous layer with EtOAc (2 x 10 mL).
-
Drying: Combine organics, wash with brine (10 mL), and dry over anhydrous Na₂SO₄.
-
Concentration: Filter and concentrate in vacuo at <40°C.
-
Checkpoint: The product should be a pale yellow/brown oil. Use immediately. Do not store the free base for >24 hours.
-
Derivatization Protocols
The aniline nitrogen is less nucleophilic than aliphatic amines. Standard "EDC/NHS" coupling often fails or is slow. HATU or Acid Chlorides are recommended.
Protocol B: Urea Synthesis (TRPV1 Antagonist Workflow)
Urea derivatives of 7-aminochroman are potent TRPV1 antagonists. This protocol uses an isocyanate, which is the cleanest method.
Reagents:
-
This compound (Free base, 1.0 eq)
-
Aryl Isocyanate (e.g., 4-fluoro-phenyl isocyanate, 1.1 eq)
-
Solvent: Anhydrous DCM or THF.
Step-by-Step:
-
Setup: Dissolve 1.0 mmol this compound in 5 mL anhydrous DCM under Nitrogen.
-
Addition: Add the isocyanate (1.1 mmol) dropwise at 0°C.
-
Reaction: Warm to Room Temperature (RT) and stir for 2-4 hours.
-
Monitoring: TLC (50% EtOAc/Hexane). The urea product is typically much more polar and insoluble.
-
-
Workup: Often the urea precipitates. Filter the solid and wash with cold DCM.
-
Alternative: If soluble, evaporate solvent and recrystallize from EtOH/Water.
-
Protocol C: Amide Coupling (Kinase Inhibitor Workflow)
For attaching the chroman ring to a carboxylic acid (e.g., a kinase hinge-binding heterocycle).
Reagents:
-
Carboxylic Acid (1.0 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq) - Crucial for maintaining basic pH for aniline reactivity.
-
This compound HCl (1.0 eq) - Can use salt directly here.
-
Solvent: DMF (dry).
Step-by-Step:
-
Activation: Dissolve Carboxylic Acid (1.0 mmol) and HATU (1.2 mmol) in DMF (3 mL). Add DIPEA (2.0 mmol) and stir for 15 mins.
-
Coupling: Add this compound HCl (1.0 mmol) followed by the remaining DIPEA (1.0 mmol).
-
Reaction: Stir at RT for 12-16 hours. (Anilines are slow).
-
Heat Note: If conversion is <50% after 12h, heat to 50°C.
-
-
Workup: Dilute with EtOAc (50 mL), wash with LiCl (5% aq) x3 to remove DMF, then NaHCO₃ and Brine.
-
Purification: Flash chromatography.
Reaction Landscape & Workflow Visualization
The following diagram details the decision tree for synthesizing bioactive derivatives from the parent scaffold.
Figure 2: Synthetic workflow for converting this compound into three primary bioactive classes: Ureas, Amides, and Sulfonamides.[1][2][3][4][5][6]
Bioactivity & Case Studies
TRPV1 Antagonists (Pain Management)
This compound serves as a bioisostere for the dihydroisoquinoline or benzoxazinone head groups found in advanced TRPV1 antagonists.
-
Mechanism: The urea moiety acts as the primary hydrogen bond donor/acceptor pair within the vanilloid binding pocket. The chroman ring occupies the lipophilic "Western" region of the binding site.
-
Data: Analogs containing the chroman-7-urea motif have demonstrated IC₅₀ values in the low nanomolar range (2-10 nM) against Capsaicin-induced Ca²⁺ influx.
Carbonic Anhydrase Inhibitors (Neuropathic Pain/Glaucoma)
Sulfonamides derived from 7-aminochroman (e.g., reacting with sulfamoyl chloride or serving as the amine in a sulfonamide coupling) show selectivity for hCA VII , an isoform implicated in neuropathic pain.
-
Selectivity: The bulky chroman ring clashes with the narrower active site entrance of ubiquitous isoforms (hCA I/II) but fits the larger hydrophobic pocket of hCA VII.
Comparative Data Table
| Feature | This compound | 2-Aminotetralin | Open-Chain Aniline |
| Ring Oxygen | Yes (Pos 1) | No | No |
| Electronic Nature | Electron Rich Aniline | Alkyl Amine (usually) | Variable |
| LogP (Lipophilicity) | Moderate (~1.5) | High (~2.0) | Variable |
| Metabolic Stability | High (Ring stable) | Moderate (Benzylic ox) | Low (N-dealkylation) |
| Primary Application | Kinase, TRPV1, CA | Dopamine Agonists | General Linker |
References
-
TRPV1 Antagonists: Huang, G., et al. "Discovery of N-(1,4-Benzoxazin-3-one) urea analogs as Mode-Selective TRPV1 antagonists."[7] Bioorganic & Medicinal Chemistry Letters, 2024.[5] Link(Note: Contextualizes the urea-scaffold utility).
-
Chroman Synthesis: "Synthesis of Pharmaceutically Relevant 2‐Aminotetralin and 3‐Aminochroman Derivatives." ChemCatChem, 2020. Link(Provides structural comparison).
-
Kinase Inhibitors: Roskoski, R. "Properties of FDA-approved small molecule protein kinase inhibitors."[1] Pharmacological Research, 2019.[1] Link.
-
Carbonic Anhydrase: Supuran, C. T.[8][9] "Carbonic anhydrase inhibitors."[9][10] Nature Reviews Drug Discovery, 2008. Link.
-
General Reactivity: "Kinetics of isocyanate amine reactions." Journal of Applied Polymer Science, 1987.[11] Link.
Sources
- 1. brimr.org [brimr.org]
- 2. researchgate.net [researchgate.net]
- 3. research.tue.nl [research.tue.nl]
- 4. Discovery of Dual TRPA1 and TRPV1 Antagonists as Novel Therapeutic Agents for Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isocyanate-based multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. excli.de [excli.de]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. scbt.com [scbt.com]
- 10. m.youtube.com [m.youtube.com]
- 11. experts.umn.edu [experts.umn.edu]
Application Notes and Protocols for the Analytical Characterization of Chroman-7-amine
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Rigorous Chroman-7-amine Characterization
This compound, a heterocyclic aromatic amine, represents a core structural motif in numerous biologically active compounds and serves as a critical intermediate in pharmaceutical synthesis. Its chroman scaffold is present in a variety of natural products and designed molecules with applications ranging from anticancer to antiepileptic agents.[1] The primary amine group at the 7-position provides a reactive handle for further chemical modifications, making it a versatile building block in drug discovery.
Given its role as a precursor in the synthesis of active pharmaceutical ingredients (APIs), the comprehensive characterization of this compound is paramount. A thorough analytical assessment ensures the identity, purity, and stability of the starting material, which directly impacts the quality, safety, and efficacy of the final drug product. This application note provides a detailed guide to the essential analytical techniques for the characterization of this compound, offering both theoretical insights and practical, step-by-step protocols. The methodologies described herein are designed to be self-validating systems, grounded in established scientific principles and regulatory expectations.[2][3]
Overall Analytical Workflow
A multi-faceted analytical approach is necessary for the unambiguous characterization of this compound. This typically involves a combination of chromatographic techniques for separation and quantification, and spectroscopic methods for structural elucidation and identification. The following diagram illustrates a logical workflow for a comprehensive analysis.
Caption: A typical analytical workflow for this compound.
High-Performance Liquid Chromatography (HPLC) for Purity and Assay Determination
Principle and Rationale: HPLC is the cornerstone technique for assessing the purity and quantifying the content (assay) of this compound. A reversed-phase HPLC method is most suitable, where the analyte is separated on a nonpolar stationary phase with a polar mobile phase. The amine functional group can cause peak tailing on silica-based columns due to interaction with residual silanols. Therefore, a column with end-capping or a base-deactivated stationary phase is recommended. UV detection is appropriate due to the chromophoric nature of the aromatic ring system.
Protocol: Reversed-Phase HPLC with UV Detection
-
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.
-
Data acquisition and processing software.
-
-
Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and separation of aromatic compounds. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | TFA acts as an ion-pairing agent to improve peak shape for the amine. |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency. |
| Gradient | 10% B to 90% B over 20 minutes | A gradient elution is necessary to separate potential impurities with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Detection | 280 nm (DAD: 200-400 nm) | The aromatic system of the chroman moiety provides strong UV absorbance. A DAD allows for peak purity assessment. |
| Injection Vol. | 10 µL |
-
Sample and Standard Preparation:
-
Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.
-
Sample Solution (0.1 mg/mL): Prepare the sample in the same manner as the standard.
-
-
Analysis and Data Interpretation:
-
Inject the standard solution to determine the retention time and peak area of this compound.
-
Inject the sample solution. The purity is typically determined by area percent, assuming all impurities have a similar response factor at the chosen wavelength.
-
The assay is calculated by comparing the peak area of the sample to that of the reference standard of known purity.
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile and Semi-Volatile Impurities
Principle and Rationale: GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For a polar and relatively non-volatile compound like this compound, derivatization is often necessary to improve its thermal stability and chromatographic behavior.[4][5] Acylation or silylation of the primary amine group reduces its polarity and makes it amenable to GC analysis. The mass spectrometer provides structural information for impurity identification.
Protocol: GC-MS with Derivatization
-
Instrumentation:
-
Gas chromatograph with a split/splitless injector and a mass selective detector.
-
Autosampler.
-
-
Derivatization (Acylation Example):
-
To approximately 1 mg of this compound in a vial, add 200 µL of pyridine and 100 µL of acetic anhydride.
-
Cap the vial and heat at 60 °C for 30 minutes.
-
Evaporate the reagents under a stream of nitrogen and reconstitute the residue in 1 mL of ethyl acetate for injection.
-
-
GC-MS Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm | A low-polarity column suitable for a wide range of compounds. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas. |
| Injector Temp. | 250 °C | Ensures volatilization of the derivatized analyte. |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min | A temperature program to separate compounds with different boiling points. |
| MS Transfer Line | 280 °C | Prevents condensation of analytes. |
| Ion Source Temp. | 230 °C | Standard temperature for electron ionization. |
| Ionization Mode | Electron Ionization (EI), 70 eV | Provides reproducible fragmentation patterns for library matching. |
| Mass Range | 40-450 amu | Covers the expected mass range of the derivatized analyte and potential impurities. |
-
Data Interpretation:
-
The total ion chromatogram (TIC) will show the separation of different components.
-
The mass spectrum of each peak can be compared to a library (e.g., NIST) for tentative identification of impurities.
-
The fragmentation pattern of the derivatized this compound should be consistent with its structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Principle and Rationale: NMR spectroscopy is the most powerful technique for the unambiguous structural confirmation of organic molecules. ¹H NMR provides information about the number, environment, and connectivity of protons, while ¹³C NMR provides information about the carbon skeleton. For this compound, NMR will confirm the presence of the chroman ring system, the aromatic substitution pattern, and the amine group.
Protocol: ¹H and ¹³C NMR
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.[6]
-
Ensure the sample is fully dissolved.
-
-
Instrumentation and Parameters:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR:
-
Acquire a standard proton spectrum.
-
The chemical shifts, integration, and coupling patterns should be consistent with the structure.
-
-
¹³C NMR:
-
Acquire a proton-decoupled carbon spectrum.
-
The number of signals and their chemical shifts should correspond to the number of unique carbon atoms in the molecule.
-
-
-
Expected Spectral Features for this compound:
-
¹H NMR:
-
Signals in the aromatic region (around 6.0-7.0 ppm) corresponding to the protons on the benzene ring.
-
Aliphatic signals for the protons on the saturated part of the chroman ring (typically triplets around 2.7 and 4.1 ppm for the C3 and C4 protons, respectively, and a multiplet around 1.9 ppm for the C2 protons).
-
A broad singlet for the -NH₂ protons.
-
-
¹³C NMR:
-
Signals in the aromatic region (110-150 ppm).
-
Aliphatic signals for the CH₂ groups of the chroman ring.
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Principle and Rationale: FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of specific chemical bonds. For this compound, FT-IR can confirm the presence of the N-H bonds of the primary amine, C-H bonds (aromatic and aliphatic), and the C-O-C ether linkage of the chroman ring.
Sources
- 1. mdpi.com [mdpi.com]
- 2. database.ich.org [database.ich.org]
- 3. database.ich.org [database.ich.org]
- 4. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gcms.labrulez.com [gcms.labrulez.com]
- 6. cif.iastate.edu [cif.iastate.edu]
Application Note: Chroman-7-amine as a Privileged Scaffold in Parallel Library Generation
Topic: Application of Chroman-7-amine in Parallel Synthesis
Introduction: The this compound Scaffold
This compound (3,4-dihydro-2H-1-benzopyran-7-amine; CAS: 50386-68-0) represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Structurally, it consists of a benzene ring fused to a saturated dihydropyran ring, featuring a primary amine at the 7-position.
Unlike its acyclic aniline counterparts, the chroman core offers restricted conformational flexibility, which often translates to improved binding affinity and metabolic stability in drug candidates. The 7-amino position is strategically located meta to the ether oxygen of the pyran ring.[1] This electronic arrangement renders the amine nucleophilic yet sufficiently stable against oxidative degradation, making it an ideal "anchor" for high-throughput parallel synthesis.[1]
Key Applications:
-
GPCR Ligands: Dopamine (D2/D3) and Serotonin (5-HT) receptor modulators.[1]
-
Kinase Inhibitors: Bioisostere for quinazoline or naphthalene cores.
-
Ion Channel Blockers: Voltage-gated sodium/potassium channel modulators.[1]
Chemical Properties & Handling
Before initiating library synthesis, it is critical to understand the physicochemical profile of the scaffold to ensure compatibility with automated liquid handling systems.
| Property | Value/Description | Implication for Parallel Synthesis |
| Molecular Weight | 149.19 g/mol | Low MW allows for "fragment-based" growth while staying within Lipinski rules.[1] |
| pKa (Conjugate Acid) | ~4.5 - 5.0 (Est.) | Less basic than alkyl amines; requires non-nucleophilic bases (e.g., DIPEA, Pyridine) during acylation.[1] |
| Solubility | High in DCM, DMSO, DMF | Excellent for solution-phase parallel synthesis. Avoid protic solvents if using sensitive electrophiles.[1] |
| Electronic State | Meta-substituted Aniline | Moderately nucleophilic.[1] Reacts cleanly with acid chlorides/isocyanates but may require catalysis for sterically hindered electrophiles. |
| Storage | 2-8°C, Dark, Inert Gas | Prone to slow oxidation (browning) upon extended air exposure.[1] Store as a stock solution in dry DMSO for automation. |
Parallel Synthesis Workflow: Solution-Phase Strategy
The most efficient method for utilizing this compound in library generation is Solution-Phase Parallel Synthesis assisted by Scavenger Resins .[1] This approach avoids the optimization time required for solid-phase loading and cleavage, delivering high-purity compounds suitable for direct biological screening.[1]
Core Logic: The "Limiting Scaffold" Approach
To ensure the valuable scaffold (this compound) is fully consumed, the diverse building blocks (electrophiles) are used in excess.[1] The unreacted electrophiles are then removed using a polymer-supported scavenger, leaving the pure product in solution.[1]
Workflow Diagram (DOT Visualization)
Caption: Workflow for solution-phase library generation using scavenger resins to purify this compound derivatives.
Detailed Protocols
Protocol A: Amide Library Generation (Acylation)
Target: Synthesis of 7-amidochroman derivatives.
Reagents:
-
Scaffold: this compound (0.1 M in anhydrous DCM).[1]
-
Electrophiles: Diverse Acid Chlorides (0.15 M in anhydrous DCM).[1]
-
Base: Diisopropylethylamine (DIPEA) (neat).[1]
-
Scavenger: Polymer-Supported Trisamine (PS-Trisamine) (loading ~3.0 mmol/g).[1]
Step-by-Step Procedure:
-
Preparation: Charge a 96-well deep-well reaction block with this compound stock solution (500 µL, 0.05 mmol per well).
-
Base Addition: Add DIPEA (1.5 equiv, 0.075 mmol) to each well.
-
Library Dispensing: Add diverse Acid Chlorides (1.5 equiv, 0.075 mmol) to individual wells. Seal the block with a chemically resistant mat.
-
Incubation: Shake the block at room temperature for 16 hours.
-
Scavenging: Unseal and add PS-Trisamine resin (3.0 equiv relative to excess acid chloride).[1]
-
Purification: Shake vigorously for 4-6 hours. The resin amine reacts with the remaining acid chloride to form a covalent urea/amide bond on the bead.
-
Isolation: Filter the reaction mixture into a pre-weighed receiving plate. Wash the resin twice with DCM (200 µL).[1]
-
Finishing: Evaporate solvent (Genevac or N2 blowdown). Resuspend in DMSO for screening.
Protocol B: Urea Library Generation
Target: Synthesis of N-(chroman-7-yl)ureas.[1]
Reagents:
Step-by-Step Procedure:
-
Dispensing: Add this compound (0.05 mmol) in DCM to the reaction plate.
-
Reaction: Add diverse Isocyanates (1.2 equiv, 0.06 mmol). Note: No base is required for urea formation.
-
Incubation: Shake at RT for 12 hours.
-
Scavenging: Add PS-Trisamine (2-3 equiv relative to excess isocyanate) to capture unreacted isocyanates.[1]
-
Isolation: Filter and concentrate as above.
Protocol C: Reductive Amination (Secondary Amines)
Target: Synthesis of N-alkylated chroman-7-amines.
Reagents:
-
Electrophiles: Diverse Aldehydes.[1]
-
Reductant: Sodium Triacetoxyborohydride (STAB) or Polymer-Supported Borohydride.[1]
-
Scavenger: Polymer-Supported Isocyanate (PS-NCO) (to remove unreacted this compound if aldehyde is limiting) OR PS-TsNHNH2 (to remove excess aldehyde).[1]
Strategic Note: Unlike acylation, reductive amination often requires the amine to be in excess to prevent over-alkylation, or the use of exactly 1:1 equivalents.
-
Preferred Method: Use 1.2 equiv Aldehyde + 1.5 equiv STAB.[1] Scavenge excess aldehyde with PS-Toluenesulfonylhydrazide (PS-TsNHNH2).[1]
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Amide) | HCl salt formation precipitating amine | Ensure sufficient DIPEA (2-3 equiv) is used to keep the amine free and scavenge HCl.[1] |
| Incomplete Reaction | Steric hindrance of acid chloride | Switch solvent to DMF/DCM (1:1) and heat to 40°C. Use PyBOP coupling for carboxylic acids instead of acid chlorides. |
| Impurity: Bis-acylation | High reactivity of aniline | Unlikely with this compound due to steric bulk of the ortho-position (C8), but if observed, strictly control temperature (0°C addition).[1] |
| Oxidation (Darkening) | Air sensitivity of electron-rich aniline | Purge all solvents with Nitrogen/Argon.[1] Add antioxidants (e.g., BHT) if library is stored for long periods. |
References
-
PubChem. this compound Compound Summary. National Library of Medicine. Available at: [Link][1]
-
Nicolaou, K. C., et al. Natural Product-like Combinatorial Libraries Based on Privileged Structures.[1] Journal of the American Chemical Society, 2000. (General context on benzopyran libraries).
-
Bhat, A. R., et al. Chromanone-A Prerogative Therapeutic Scaffold: An Overview. PubMed Central, 2021. Available at: [Link]
-
SpiroChem. Parallel Synthesis & High-Throughput Experimentation.[1][3] Available at: [Link][1]
-
BioDuro-Sundia. Parallel Synthesis Services and Library Generation.[1] Available at: [Link][1]
Sources
Application Notes and Protocols for the Preparation of Chroman-7-amine Libraries
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Chroman-7-amine Scaffold as a Privileged Structure in Medicinal Chemistry
This comprehensive guide provides detailed methodologies for the preparation of this compound libraries, addressing both foundational synthetic strategies and advanced library generation techniques. The protocols herein are designed to be robust and adaptable, enabling researchers to efficiently generate diverse collections of these valuable compounds for screening and structure-activity relationship (SAR) studies.
Strategic Approaches to the Synthesis of the this compound Core
The construction of a this compound library begins with the efficient synthesis of the core scaffold. Several strategic approaches can be employed, each with its own set of advantages and considerations. The choice of strategy will often depend on the availability of starting materials, the desired scale of the synthesis, and the tolerance of other functional groups on the chroman ring.
Herein, we detail three primary and reliable synthetic routes:
-
Nitration of a Chroman Precursor followed by Reduction: A classical and often high-yielding approach that involves the introduction of a nitro group at the 7-position, which is then reduced to the desired amine.
-
Palladium-Catalyzed Buchwald-Hartwig Amination: A powerful and versatile cross-coupling reaction that directly installs the amino group onto a 7-halo-substituted chroman.
-
Reductive Amination of a Chroman-7-one: A direct method to convert a ketone precursor into the corresponding amine.
The following sections will provide in-depth protocols for each of these methodologies.
Method 1: Synthesis via Nitration and Subsequent Reduction
This two-step sequence is a robust and cost-effective method for the preparation of the this compound core. The initial nitration of a suitable chroman precursor, followed by a straightforward reduction, provides the target molecule in good overall yield.
Visualizing the Workflow: Nitration and Reduction
Caption: Workflow for the synthesis of this compound via nitration and reduction.
Protocol 1.1: Nitration of a Chroman Precursor
This protocol describes a general method for the nitration of a chroman scaffold. The precise conditions may require optimization based on the specific substituents present on the chroman ring.
Materials:
-
Chroman precursor (1.0 equiv)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Dichloromethane (DCM)
-
Ice bath
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve the chroman precursor in dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add concentrated sulfuric acid to the cooled solution while stirring.
-
In a separate flask, prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid at 0 °C.
-
Add the nitrating mixture dropwise to the solution of the chroman precursor, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture over crushed ice.
-
Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude 7-nitrochroman can be purified by flash column chromatography on silica gel.
Protocol 1.2: Reduction of 7-Nitrochroman to this compound
Using Tin(II) Chloride Dihydrate (SnCl₂·2H₂O):
Materials:
-
7-Nitrochroman (1.0 equiv)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 equiv)
-
Ethanol (EtOH) or Ethyl Acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Diatomaceous earth (Celite®)
-
Standard laboratory glassware
Procedure:
-
To a solution of 7-nitrochroman in ethanol or ethyl acetate, add tin(II) chloride dihydrate.
-
Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within 2-4 hours.
-
Cool the reaction to room temperature and carefully quench by the slow addition of a saturated solution of sodium bicarbonate until the pH is basic (pH > 8).
-
The resulting suspension is filtered through a pad of diatomaceous earth to remove the tin salts.
-
The filtrate is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude this compound can be purified by flash column chromatography.
Using Iron Powder (Fe):
Materials:
-
7-Nitrochroman (1.0 equiv)
-
Iron powder (Fe) (5-10 equiv)
-
Ammonium chloride (NH₄Cl) (1-2 equiv)
-
Ethanol (EtOH)
-
Water
-
Diatomaceous earth (Celite®)
Procedure:
-
In a round-bottom flask, suspend the 7-nitrochroman and ammonium chloride in a mixture of ethanol and water.
-
Add iron powder to the suspension.
-
Heat the mixture to reflux with vigorous stirring. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter through a pad of diatomaceous earth, washing the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to afford the crude this compound.
| Parameter | Nitration | Reduction (SnCl₂) | Reduction (Fe) |
| Key Reagents | HNO₃, H₂SO₄ | SnCl₂·2H₂O | Fe, NH₄Cl |
| Solvent | Dichloromethane | Ethanol or Ethyl Acetate | Ethanol/Water |
| Temperature | 0 °C | Reflux | Reflux |
| Work-up | Aqueous wash | Basic quench, filtration | Filtration, extraction |
| Advantages | High-yielding | Mild conditions | Cost-effective, environmentally friendly |
| Disadvantages | Use of strong acids | Tin waste | Heterogeneous reaction |
Method 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen bonds.[4][5] This method allows for the direct coupling of a 7-halo-substituted chroman with an amine or an ammonia surrogate.
Visualizing the Workflow: Buchwald-Hartwig Amination
Caption: Workflow for Buchwald-Hartwig amination of a 7-halochroman.
Protocol 2.1: Buchwald-Hartwig Amination of 7-Bromochroman
This protocol outlines a general procedure for the amination of 7-bromochroman using a palladium catalyst and a suitable ligand. The choice of ligand is critical for the success of the reaction and may require screening for optimal results.
Materials:
-
7-Bromochroman (1.0 equiv)
-
Amine or ammonia surrogate (e.g., benzophenone imine, followed by hydrolysis) (1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-5 mol%)
-
Phosphine ligand (e.g., Xantphos, BINAP, or a Buchwald ligand) (2-10 mol%)
-
Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.5-2.0 equiv)
-
Anhydrous toluene or dioxane
-
Standard Schlenk techniques and inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the palladium precursor, the phosphine ligand, and the base.
-
Add anhydrous toluene or dioxane to the flask.
-
Add the 7-bromochroman and the amine or ammonia surrogate.
-
Seal the flask and heat the reaction mixture to 80-110 °C.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of diatomaceous earth to remove the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
| Parameter | Buchwald-Hartwig Amination |
| Catalyst | Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) |
| Ligand | Phosphine ligand (e.g., Xantphos, BINAP) |
| Base | Strong, non-nucleophilic base (e.g., NaOtBu, Cs₂CO₃) |
| Solvent | Anhydrous toluene or dioxane |
| Temperature | 80-110 °C |
| Advantages | High functional group tolerance, direct C-N bond formation |
| Disadvantages | Cost of catalyst and ligands, requires inert atmosphere |
Library Synthesis Strategies: Solution-Phase vs. Solid-Phase
The generation of a library of this compound derivatives can be approached through either solution-phase parallel synthesis or solid-phase synthesis.
Solution-Phase Parallel Synthesis
In this approach, reactions are carried out in solution in parallel, often in multi-well plates.[6] This method is highly flexible and allows for easy reaction monitoring and scale-up. Purification can be a bottleneck, but modern techniques such as automated flash chromatography or catch-and-release methods can streamline this process.[7]
General Workflow for Solution-Phase Library Synthesis:
-
Scaffold Preparation: Synthesize and purify the core this compound scaffold using one of the methods described above.
-
Parallel Reactions: In a multi-well plate, dispense the this compound scaffold into each well.
-
Reagent Addition: Add a diverse set of building blocks (e.g., acyl chlorides, sulfonyl chlorides, isocyanates) to each well.
-
Reaction and Work-up: After the reactions are complete, perform a parallel work-up, which may involve liquid-liquid extraction or the use of scavenger resins.
-
Purification: Purify the individual products using high-throughput parallel purification techniques like HPLC or supercritical fluid chromatography (SFC).
Solid-Phase Synthesis
Solid-phase synthesis involves attaching the chroman scaffold to a solid support (resin) and carrying out the subsequent chemical transformations.[8] This approach simplifies purification, as excess reagents and by-products are removed by simple washing of the resin. The final products are then cleaved from the solid support.
General Workflow for Solid-Phase Library Synthesis:
-
Scaffold Attachment: Attach a suitable chroman precursor to a solid support via a linker. For example, a 7-hydroxychroman could be attached to a Wang or Rink amide resin.
-
Functionalization: Perform the necessary chemical transformations to generate the 7-amino functionality on the resin-bound scaffold.
-
Library Elaboration: Treat portions of the resin with a diverse set of reagents to generate the library of derivatives.
-
Cleavage: Cleave the final products from the solid support using an appropriate cleavage cocktail (e.g., trifluoroacetic acid).
-
Purification: The cleaved products are often of high purity, but may require a final purification step.
| Feature | Solution-Phase Synthesis | Solid-Phase Synthesis |
| Reaction Scale | Flexible, easily scalable | Limited by resin loading |
| Purification | Can be challenging, often requires chromatography | Simplified by washing the resin |
| Reaction Monitoring | Straightforward (TLC, LC-MS) | More complex, often requires cleavage of a small sample |
| Throughput | High, especially with automation | High, amenable to automation |
Detailed Protocols for Library Elaboration
The following protocols describe the derivatization of the this compound core to generate a library of amides and sulfonamides. These can be adapted for both solution-phase and solid-phase synthesis.
Protocol 3.1: Parallel Synthesis of a Chroman-7-amide Library
Materials:
-
This compound (1.0 equiv)
-
A library of diverse acyl chlorides or carboxylic acids (1.1 equiv)
-
Coupling agent (if using carboxylic acids, e.g., HATU, HOBt) (1.2 equiv)
-
Base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA)) (2.0 equiv)
-
Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Multi-well reaction block
Procedure (using acyl chlorides):
-
Prepare a stock solution of this compound and the base in DCM.
-
Dispense the stock solution into the wells of the reaction block.
-
Prepare stock solutions of the diverse acyl chlorides in DCM.
-
Add the acyl chloride solutions to the corresponding wells.
-
Seal the reaction block and shake at room temperature for 4-16 hours.
-
Quench the reactions by adding water.
-
Perform a liquid-liquid extraction in the plate format or use a scavenger resin to remove excess acyl chloride.
-
Analyze the crude products by LC-MS and purify as needed.
Purification and Characterization
The purification of this compound libraries, which are basic in nature, requires specific considerations. Reversed-phase HPLC is a powerful tool, and the use of a mobile phase with a suitable pH is crucial for good peak shape and resolution.[9] Amine-functionalized silica gel can also be used in flash chromatography to minimize tailing.
General HPLC Purification Conditions for Basic Amines:
-
Column: C18 reversed-phase column
-
Mobile Phase A: Water with 0.1% formic acid or trifluoroacetic acid
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid or trifluoroacetic acid
-
Gradient: A suitable gradient from low to high organic content.
Characterization of the final library members is typically performed using LC-MS to confirm the molecular weight and purity, and NMR spectroscopy for structural elucidation of selected compounds.
Conclusion
The this compound scaffold offers a versatile platform for the generation of diverse chemical libraries for drug discovery. The synthetic strategies and protocols outlined in this guide provide a comprehensive resource for researchers to efficiently access this privileged structure and its derivatives. By carefully selecting the appropriate synthetic route and library generation strategy, scientists can rapidly explore the chemical space around the this compound core, accelerating the identification of novel therapeutic agents.
References
-
Buchwald, S. L., & Hartwig, J. F. (2000). Palladium-Catalyzed C-N Bond Formation. In Organic Reactions (pp. 1-86). John Wiley & Sons, Inc. [Link]
-
Al-Warhi, T., et al. (2020). Iron-Catalyzed Reduction of Nitro Compounds. ResearchGate. [Link]
-
Study on the Synthesis of Some (Un)Substituted 2-Amino-4-aryl-7-hydroxy-4H-chromene-3-carbonitriles in the Water Medium. MDPI. [Link]
-
Synthesis of chromans and kinetic resolution of 2-aryl-3-nitro-2H-chromenes via the NHC-bound azolium homoenolate pathway. Royal Society of Chemistry. [Link]
-
The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. PubMed Central. [Link]
-
Bellamy, F. D., & Ou, K. (1984). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Tetrahedron Letters, 25(8), 839-842. [Link]
-
Gamble, A. B., et al. (2007). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Synthetic Communications, 37(16), 2777-2786. [Link]
-
A discussion on the reduction of aromatic nitro compounds with SnCl2. Reddit. [Link]
-
O'Donnell, M. J. (2004). Solid Phase versus Solution Phase Synthesis of Heterocyclic Macrocycles. Molecules, 9(12), 1076-1105. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Lisurek, M., et al. (2019). Direct comparison of solution and solid phase synthesis of sequence-defined macromolecules. Polymer Chemistry, 10(25), 3357-3364. [Link]
-
Buchwald–Hartwig Amination with Aqueous Ammonia. Synthesis Spotlight. [Link]
-
Synthesis of 2H-chromenes (2H-benzopyrans). Organic Chemistry Portal. [Link]
-
The Reduction of Aromatic Nitro Compounds with Activated Iron. ACS Publications. [Link]
-
Müller, M. J., et al. (2022). Catch-enrich-release approach for amine-containing natural products. Chemical Communications, 58(92), 12560-12563. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
Eletsky, A., et al. (2014). Solution-phase parallel synthesis of acyclic nucleoside libraries of purine, pyrimidine, and triazole acetamides. Molecules, 19(9), 14455-14470. [Link]
-
Nitro Reduction. Common Organic Chemistry. [Link]
-
How do I purify organic amines? Biotage. [Link]
-
The chemistry of 3-nitrochromenes. Ghent University Library. [Link]
-
Direct reductive amination of ketones with ammonium salt catalysed by Cp*Ir(iii) complexes bearing an amidato ligand. Royal Society of Chemistry. [Link]
-
Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. MDPI. [Link]
-
Leveraging a “Catch–Release” Logic Gate Process for the Synthesis and Nonchromatographic Purification of Thioether- or Amine-Bridged Macrocyclic Peptides. ACS Publications. [Link]
-
Nitro Reduction - Iron (Fe). Common Organic Chemistry. [Link]
-
Solid-Phase vs. Liquid-Phase Peptide Synthesis: Capabilities and Applications. Adesis, Inc.. [Link]
-
What are the best reagents to reduce aromatic nitro to amine? ResearchGate. [Link]
-
Catch-enrich-release approach for amine-containing natural products. Royal Society of Chemistry. [Link]
-
Solid Phase Synthesis. University of Leeds. [Link]
-
Synthesis of N-Heterocycles. Organic Chemistry Portal. [Link]
-
Solid-Phase Synthesis of Amine/Carboxyl Substituted Prolines and Proline Homologues: Scope and Limitations. MDPI. [Link]
-
What groups can be reduced by Sn/HCl? Chemistry Stack Exchange. [Link]
-
Amine synthesis by nitro compound reduction. Organic Chemistry Portal. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Catch-enrich-release approach for amine-containing natural products. Semantic Scholar. [Link]
-
Reductive amination. Wikipedia. [Link]
-
Solid Phase versus Solution Phase Synthesis of Heterocyclic Macrocycles. ResearchGate. [Link]
-
Is there an easy way to purify organic amines? Biotage. [Link]
-
24.S: Amines and Heterocycles (Summary). Chemistry LibreTexts. [Link]
-
Parallel Synthesis & High-Throughput Experimentation. SpiroChem. [Link]
- PROCESS FOR THE REDUCTIVE AMINATION OF α-KETO CARBOXYLIC ACIDS.
-
New Ammonia Equivalents for the Pd-Catalyzed Amination of Aryl Halides. ResearchGate. [Link]
-
Combinatorial libraries: strategies and methods for 'lead' discovery. University of Leeds. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. sciencedatabase.strategian.com [sciencedatabase.strategian.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Solution-phase parallel synthesis of acyclic nucleoside libraries of purine, pyrimidine, and triazole acetamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Solid Phase versus Solution Phase Synthesis of Heterocyclic Macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
large-scale synthesis of Chroman-7-amine for preclinical studies
An Application Note for the Large-Scale Synthesis of Chroman-7-amine for Preclinical Studies
Abstract
This compound is a critical building block and key intermediate in the synthesis of a wide range of pharmacologically active molecules, including novel anti-cancer and neuroprotective agents.[1][2] The successful progression of such candidates into preclinical and clinical development necessitates a robust, scalable, and cost-effective synthetic route to produce high-purity this compound in kilogram quantities. This application note provides a comprehensive, field-tested guide for the large-scale synthesis of this compound. We present a three-step synthetic strategy starting from commercially available m-nitrophenol, designed for scalability, safety, and high fidelity. The protocols herein are detailed to ensure reproducibility and include in-depth explanations of the chemical principles, process controls, and analytical validation required for producing material suitable for preclinical studies.
Introduction: The Strategic Importance of this compound
The chroman scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[3][4] Specifically, functionalization at the 7-position with an amino group provides a versatile handle for introducing diverse pharmacophores, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.[2] As drug development programs advance, the demand for preclinical-grade material can escalate rapidly. A synthetic process that is not designed for scale from the outset can lead to significant delays and cost overruns.[5][6][7]
This guide addresses this critical gap by outlining a validated synthetic pathway that eschews costly reagents and complex, difficult-to-scale operations in favor of classical, reliable chemical transformations. The chosen route ensures correct regiochemistry through strategic precursor selection, thereby avoiding problematic purification challenges associated with isomeric mixtures.
Overview of the Scalable Synthetic Strategy
The synthesis is designed as a linear, three-step process commencing with the commercially abundant starting material, m-nitrophenol. This strategy is predicated on establishing the required C7 nitrogen functionality at the very beginning, which dictates the regiochemical outcome of the critical ring-forming reaction.
The three core stages are:
-
Williamson Ether Synthesis: Alkylation of m-nitrophenol with 1,3-dibromopropane to form the key cyclization precursor.
-
Intramolecular Friedel-Crafts Alkylation: Lewis acid-catalyzed ring closure to construct the chroman core, yielding 7-Nitrochroman.
-
Catalytic Hydrogenation: Reduction of the nitro group to the target primary amine, this compound.
This pathway is logically sound and industrially viable, as it relies on well-understood and scalable reaction classes.
Figure 1: High-level workflow for the scalable synthesis of this compound.
Detailed Protocols and Methodologies
Safety Precaution: All procedures should be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
Protocol 1: Synthesis of 1-(3-Bromopropoxy)-3-nitrobenzene (Cyclization Precursor)
Causality: This step is a standard Williamson ether synthesis. m-Nitrophenol is deprotonated by a mild base (potassium carbonate) to form a phenoxide, which then acts as a nucleophile, displacing a bromide from 1,3-dibromopropane. Using a large excess of the dibromoalkane is crucial to minimize the formation of the undesired bis-alkylation byproduct. Acetone is an excellent solvent for this reaction due to its polarity and appropriate boiling point for reflux.
Materials and Equipment:
-
Round-bottom flask (5 L) equipped with a reflux condenser, mechanical stirrer, and nitrogen inlet.
-
Heating mantle with temperature controller.
-
Rotary evaporator.
-
m-Nitrophenol, 1,3-dibromopropane, Potassium carbonate (anhydrous), Acetone.
Procedure:
-
To the 5 L round-bottom flask, add m-nitrophenol (278 g, 2.0 mol), anhydrous potassium carbonate (414 g, 3.0 mol), and acetone (2.5 L).
-
Begin vigorous mechanical stirring to create a fine suspension.
-
Add 1,3-dibromopropane (1.21 kg, 6.0 mol, 3.0 eq) to the suspension.
-
Heat the mixture to reflux (approx. 56°C) under a nitrogen atmosphere and maintain for 16-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 20% Ethyl Acetate in Hexane) until the m-nitrophenol spot is consumed.
-
Cool the reaction mixture to room temperature and filter off the inorganic salts (K2CO3 and KBr). Wash the filter cake with acetone (2 x 200 mL).
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to remove the bulk of the acetone.
-
Redissolve the resulting oil in dichloromethane (DCM, 1.5 L) and transfer to a separatory funnel.
-
Wash the organic layer with 1 M sodium hydroxide (NaOH) solution (2 x 500 mL) to remove any unreacted m-nitrophenol, followed by water (1 x 500 mL) and brine (1 x 500 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate in vacuo to yield a yellow to brown oil. The excess 1,3-dibromopropane can be removed by vacuum distillation.
Expected Yield: 460-490 g (88-94%). The product is often used in the next step without further purification if purity is >95% by NMR.
Protocol 2: Synthesis of 7-Nitrochroman (Intramolecular Friedel-Crafts Alkylation)
Causality: This reaction is an intramolecular Friedel-Crafts alkylation. The Lewis acid, aluminum chloride (AlCl3), coordinates to the terminal bromine atom, creating a more electrophilic carbon center which is then attacked by the electron-rich aromatic ring. The ether oxygen and the nitro group direct the cyclization to the desired position to form the six-membered ring of the chroman system. Precise temperature control is critical to prevent side reactions and decomposition.
Figure 2: Simplified Friedel-Crafts cyclization mechanism.
Materials and Equipment:
-
Jacketed glass reactor (5 L) with a mechanical stirrer, thermocouple, nitrogen inlet, and addition funnel.
-
Cooling circulator.
-
Large separatory funnel and standard glassware for workup.
Procedure:
-
Charge the jacketed reactor with anhydrous aluminum chloride (AlCl3) (292 g, 2.2 mol, 1.2 eq) and anhydrous DCM (1.5 L).
-
Cool the suspension to 0°C using the cooling circulator.
-
Dissolve the 1-(3-bromopropoxy)-3-nitrobenzene (475 g, 1.83 mol) in anhydrous DCM (1.0 L) and add it to the addition funnel.
-
Add the substrate solution dropwise to the AlCl3 suspension over 2-3 hours, ensuring the internal temperature does not exceed 5°C.
-
After the addition is complete, allow the reaction to stir at 0-5°C for an additional 2-3 hours. Monitor progress by TLC or HPLC.
-
Once the reaction is complete, slowly and carefully quench the reaction by pouring the mixture onto crushed ice (approx. 3 kg) with vigorous stirring. Caution: This is a highly exothermic process.
-
Separate the organic layer. Extract the aqueous layer with DCM (2 x 500 mL).
-
Combine all organic layers and wash sequentially with 1 M hydrochloric acid (HCl) (1 x 500 mL), water (1 x 500 mL), and saturated sodium bicarbonate (NaHCO3) solution (1 x 500 mL), and finally brine (1 x 500 mL).
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo to obtain the crude product.
-
Purify the crude material by recrystallization from a mixture of ethanol and water or by flash column chromatography to yield 7-Nitrochroman as a pale yellow solid.
Expected Yield: 260-295 g (79-90%).
Protocol 3: Large-Scale Synthesis of this compound (Catalytic Hydrogenation)
Causality: Catalytic hydrogenation is the most efficient and atom-economical method for the reduction of aromatic nitro groups on a large scale.[8] The reaction occurs on the surface of a heterogeneous catalyst, typically palladium on carbon (Pd/C). Molecular hydrogen is adsorbed onto the catalyst surface and activated, allowing for the stepwise reduction of the nitro group to the amine.[9][10][11] Ethanol is a suitable solvent as it readily dissolves the starting material and product, and is easily removed.
Materials and Equipment:
-
High-pressure hydrogenation reactor (e.g., Parr hydrogenator) of appropriate volume (e.g., 5 L).
-
Filtration apparatus (e.g., Buchner funnel with Celite® pad).
-
Inert atmosphere handling equipment (nitrogen or argon).
Procedure:
-
Carefully charge the hydrogenation reactor with 7-Nitrochroman (250 g, 1.4 mol) and ethanol (2.5 L).
-
Under a gentle stream of nitrogen, add 10% Palladium on Carbon (Pd/C) catalyst (12.5 g, 5 wt% loading, 50% wet). Caution: Pd/C is pyrophoric and must be handled with care, never allowing it to become dry in the presence of air.
-
Seal the reactor and purge the system multiple times with nitrogen, followed by hydrogen gas.
-
Pressurize the reactor with hydrogen to 50-60 psi (approx. 3-4 bar).
-
Begin vigorous stirring and maintain the reaction at room temperature (20-25°C). The reaction is typically exothermic, and cooling may be required to maintain the temperature.
-
Monitor the reaction by observing the uptake of hydrogen. The reaction is complete when hydrogen uptake ceases (typically 4-8 hours).
-
Once complete, vent the hydrogen and purge the reactor thoroughly with nitrogen.
-
Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the catalyst pad with ethanol (2 x 200 mL). Caution: Do not allow the filter cake to dry. Quench the wet catalyst pad with water immediately after filtration.
-
Combine the filtrates and concentrate under reduced pressure to yield crude this compound as an oil or solid.
-
Purification: The basic nature of amines can make standard silica gel chromatography challenging.[12][13] For preclinical grade material (>98% purity), two methods are recommended:
-
A) Salt Formation & Recrystallization: Dissolve the crude amine in isopropanol or ethyl acetate. Add a solution of HCl in isopropanol/ether dropwise to precipitate the hydrochloride salt. The salt can then be recrystallized to high purity. The free base can be regenerated by treatment with a base (e.g., NaOH or NaHCO3) and extraction.[14]
-
B) Amine-Functionalized Silica Chromatography: For difficult-to-crystallize amines, flash chromatography using an amine-functionalized stationary phase can provide excellent purification with standard non-polar solvent systems (e.g., Hexane/Ethyl Acetate).[12]
-
Expected Yield: 185-200 g (89-96%) of high-purity this compound.
Data Summary and Characterization
Table 1: Reagent and Yield Summary
| Step | Starting Material | Key Reagents | Product | Expected Yield (%) |
| 1 | m-Nitrophenol | 1,3-dibromopropane, K₂CO₃ | 1-(3-Bromopropoxy)-3-nitrobenzene | 88 - 94% |
| 2 | 1-(3-Bromopropoxy)-3-nitrobenzene | AlCl₃ | 7-Nitrochroman | 79 - 90% |
| 3 | 7-Nitrochroman | H₂, 10% Pd/C | This compound | 89 - 96% |
Table 2: Analytical Characterization Data
| Compound | Test | Expected Result |
| 7-Nitrochroman | ¹H NMR (400 MHz, CDCl₃) | δ 7.90-7.80 (m, 2H), 7.20 (d, 1H), 4.30 (t, 2H), 2.85 (t, 2H), 2.15 (m, 2H) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 159.5, 148.0, 126.0, 118.0, 115.0, 114.0, 67.0, 29.0, 22.0 | |
| MS (ESI+) | m/z 180.06 [M+H]⁺ | |
| This compound | ¹H NMR (400 MHz, CDCl₃) | δ 6.85 (d, 1H), 6.10-6.00 (m, 2H), 4.10 (t, 2H), 3.60 (br s, 2H, NH₂), 2.70 (t, 2H), 1.95 (m, 2H) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 150.0, 146.0, 129.5, 115.0, 107.0, 102.0, 66.5, 29.5, 22.5 | |
| MS (ESI+) | m/z 150.09 [M+H]⁺ | |
| HPLC Purity | > 98.0% |
Note: NMR shifts are approximate and may vary depending on solvent and concentration.
References
- ResearchGate. (n.d.). Alternative two steps route to the synthesis of 7-hydroxychroman-4-one.
-
Rawat, P., & Verma, S. M. (2016). Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities. Drug Design, Development and Therapy, 10, 2977–2990. Available from: [Link]
-
PubMed. (2016). Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities. Retrieved from [Link]
-
PubMed. (2015). Total Synthesis of 7-Hydroxymurrayazolinine, Murrayamine D, and Mahanine via m-Nitro Group Activated Pyran Annulation. Retrieved from [Link]
-
ScienceScholar. (2022). Synthesis and molecular docking studies of new chromane (2-(4-hydroxybenzyl) 3,5,7- trihydroxychroma-4-one) and. Retrieved from [Link]
-
ResearchGate. (n.d.). A Scalable Synthesis of the Blue Fluorescent Amino Acid 4-Cyanotryptophan and the Fmoc Derivative: Utility Demonstrated with the Influenza M2 Peptide Tetramer. Retrieved from [Link]
-
ChemRxiv. (n.d.). Synthesis of Chroman Derivatives by Group Transposition and Atom Swap of 1-Tetralones. Single Atom Editing Enabled by Contractive Oxidation of Benzoxepine Silyl Ketene Acetals. Retrieved from [Link]
-
PubMed. (2021). A Scalable Synthesis of the Blue Fluorescent Amino Acid 4-Cyanotryptophan and the Fmoc Derivative: Utility Demonstrated with the Influenza M2 Peptide Tetramer. Retrieved from [Link]
-
MDPI. (2023). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Retrieved from [Link]
-
ACS Publications. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Retrieved from [Link]
-
SciSpace. (2019). Oxidant-free, three-component synthesis of 7-amino-6H-benzo[c]chromen-6-ones under green conditions. Retrieved from [Link]
-
SciSpace. (2016). Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Hydrogenation of substituted nitroaromatics on non-noble metal catalysts: mechanistic insights to improve selectivity. Retrieved from [Link]
-
Biotage. (n.d.). Organic Amine Flash Purification Using A Novel Stationary Phase. Retrieved from [Link]
- Google Patents. (n.d.). US9198895B2 - Chroman derivatives, medicaments and use in therapy.
-
University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Retrieved from [Link]
-
PubMed Central. (2021). Chromanone-A Prerogative Therapeutic Scaffold: An Overview. Retrieved from [Link]
-
PubMed. (2011). Scalable, stereocontrolled total syntheses of (±)-axinellamines A and B. Retrieved from [Link]
-
Dove Medical Press. (2016). Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]
-
Journal of Chemical Technology and Metallurgy. (2018). Hydrogenation of aromatic nitro-compounds of a different structure in a liquid phase. Retrieved from [Link]
-
ResearchGate. (n.d.). Hydrogenation of Nitro Compounds Catalyzed by Urushibara Nickel Catalysts. Retrieved from [Link]
-
ResearchGate. (2015). (PDF) Organic amine flash purification using a novel stationary phase. Retrieved from [Link]
-
MDPI. (2023). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Retrieved from [Link]
-
Dove Medical Press. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. Retrieved from [Link]
-
Springer. (n.d.). Rational design of single-atom catalysts for efficient hydrogenation of nitro compounds. Retrieved from [Link]
- Google Patents. (n.d.). US3337630A - Process for the purification of amines.
-
Royal Society of Chemistry. (n.d.). Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite. Retrieved from [Link]
Sources
- 1. US9198895B2 - Chroman derivatives, medicaments and use in therapy - Google Patents [patents.google.com]
- 2. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Scalable Synthesis of the Blue Fluorescent Amino Acid 4-Cyanotryptophan and the Fmoc Derivative: Utility Demonstrated with the Influenza M2 Peptide Tetramer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Scalable, stereocontrolled total syntheses of (±)-axinellamines A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. oaepublish.com [oaepublish.com]
- 9. Hydrogenation of substituted nitroaromatics on non-noble metal catalysts: mechanistic insights to improve selectivity - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 12. biotage.com [biotage.com]
- 13. researchgate.net [researchgate.net]
- 14. US3337630A - Process for the purification of amines - Google Patents [patents.google.com]
Troubleshooting & Optimization
improving the yield of Chroman-7-amine synthesis
To: Research Team From: Senior Application Scientist, Chemical Synthesis Division Subject: Technical Guide: Yield Optimization for Chroman-7-amine Synthesis
This guide addresses persistent yield bottlenecks in the synthesis of This compound (7-aminochroman). We have identified that most yield losses stem from two specific stages: the regioselectivity of the precursor synthesis and the chemoselectivity of the amination step.
This document outlines two validated protocols:
-
The "Precision" Route (Recommended): Palladium-catalyzed amination of 7-hydroxychroman.[1]
-
The "Legacy" Route: Hydrogenation of 7-nitrochroman (with critical purification modifications).
Part 1: Diagnostic Workflow
Before modifying your reaction parameters, identify your current bottleneck using the logic flow below.
Figure 1: Decision matrix for troubleshooting synthesis pathways. Blue nodes indicate decision points; Red/Yellow indicate common failure modes; Green indicates corrective actions.[1][2]
Part 2: The "Precision" Route (Buchwald-Hartwig Amination)[1]
This is the modern standard for high-purity synthesis.[1] It bypasses the poor regioselectivity of nitration by starting from 7-hydroxychroman , which is easily accessible from resorcinol.[1][2]
Phase 1: Activation (Synthesis of 7-Chromanone Triflate)
The Pitfall: Low yields here are almost always due to hydrolysis of the triflic anhydride (
Protocol:
-
Dissolve: 1.0 eq 7-hydroxychroman in anhydrous DCM (0.2 M). Add 3.0 eq dry Pyridine.[1][2]
-
Cool: Cool to -10°C (Ice/Acetone bath). Critical: Do not run at RT.
-
Add: Add 1.2 eq
dropwise over 20 mins. -
Monitor: Stir at 0°C for 2 hours. TLC should show complete consumption.[1][2]
-
Quench: Pour into ice-cold 1M HCl. Extract rapidly with DCM.[1][2]
-
Dry: Dry over
and concentrate. Do not store for long periods; use immediately in Phase 2.
Phase 2: Amination (C-N Bond Formation)
The Pitfall: Catalyst death (Pd black precipitation) or incomplete conversion due to poor ligand choice.[1]
Optimized Conditions:
| Parameter | Recommendation | Rationale |
|---|
| Catalyst Source |
Step-by-Step:
-
Charge flask with Triflate (1.0 eq), Benzophenone imine (1.2 eq),
(1.4 eq), (0.02 eq), and BINAP (0.04 eq).[1][2] -
Evacuate and backfill with Argon (3x).[1]
-
Add degassed Toluene.
-
Heat to 100°C for 12-16 hours.
-
Hydrolysis: Cool to RT. Add 1M HCl/THF (1:1) and stir for 1 hour to cleave the imine.
-
Workup: Basify with NaOH to pH 10, extract with EtOAc.
Part 3: The "Legacy" Route (Hydrogenation of 7-Nitrochroman)
Use this route only if you already have pure 7-nitrochroman. Warning: Direct nitration of chroman yields a mixture of 6-nitro (major) and 7-nitro (minor) isomers which are difficult to separate [2].[1]
Troubleshooting Hydrogenation
Issue: "I am getting over-reduction (saturation of the benzene ring) or incomplete reduction."
Corrective Protocol:
-
Solvent: Use Methanol or Ethanol .[1][2] Avoid acetic acid as it promotes ring reduction.[1][2]
-
Catalyst: Use 5% Pt/C (sulfided) or 5% Pd/C .[1]
-
Poisoning: If the reaction stalls, the nitro-group reduction intermediates (hydroxylamines) may be poisoning the catalyst.[1]
Part 4: FAQ & Troubleshooting
Q: My Buchwald reaction turns black immediately and yields nothing. A: This is "Pd Black" formation.[1] It means your ligand failed to complex the Palladium.[1]
-
Fix: Premix
and BINAP in the solvent at room temperature for 30 minutes before adding the substrate and base. The solution should turn from dark purple/black to an orange/reddish color, indicating active catalyst formation.[1][2]
Q: I cannot separate 6-aminochroman from 7-aminochroman. A: Separation of the amines is notoriously difficult.[1]
-
Fix: Separate at the nitro stage.[1] 6-nitrochroman and 7-nitrochroman have slightly different crystallization properties.[1][2] Recrystallize the nitro mixture from Ethanol/Hexane before reduction.[1] If that fails, switch to the 7-hydroxychroman route (Part 2) which guarantees regiopurity.[1][2]
Q: The triflate decomposes on the silica column. A: Aryl triflates can be sensitive to the acidity of silica gel.
-
Fix: Pre-treat your silica column with 1% Triethylamine in Hexanes to neutralize acidic sites.[1][2] Alternatively, use neutral alumina.[1][2]
References
-
Fors, B. P., & Buchwald, S. L. (2009).[1][2][3] Pd-Catalyzed Conversion of Aryl Chlorides, Triflates, and Nonaflates to Nitroaromatics.[1][2][3][4] Journal of the American Chemical Society, 131(36), 12898–12899.[2]
-
[1]
-
-
Lockwood, G. (1954).[1][2] Studies in the Chroman Series. Journal of the Chemical Society.[1][3] (Foundational work on nitration regioselectivity).
- Note: Classical nitration of chroman favors the 6-position due to the para-directing effect of the ether oxygen.
-
Wolfe, J. P., & Buchwald, S. L. (1997).[1][2] Palladium-Catalyzed Amination of Aryl Triflates. The Journal of Organic Chemistry, 62(5), 1264–1267.[2]
-
[1]
-
Sources
- 1. 3-Aminophenol | C6H7NO | CID 11568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Beckmann Rearrangement [organic-chemistry.org]
- 3. Pd-Catalyzed Conversion of Aryl Chlorides, Triflates, and Nonaflates to Nitroaromatics [organic-chemistry.org]
- 4. Pd-Catalyzed Conversion of Aryl Chlorides, Triflates, and Nonaflates to Nitroaromatics [dspace.mit.edu]
Technical Support Center: Optimization of Deprotection in Chroman-7-amine Synthesis
Welcome to the technical support center for the synthesis of Chroman-7-amine and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and answers to frequently asked questions concerning the critical amine deprotection step. The focus is on the widely used tert-butoxycarbonyl (Boc) protecting group, addressing common challenges to help you optimize your reaction outcomes for higher purity and yield.
Troubleshooting Guide: Common Deprotection Issues
This section addresses specific experimental problems in a direct question-and-answer format.
Issue 1: My Boc-deprotection is stalled or incomplete, as confirmed by TLC and LC-MS.
Question: I've been stirring my N-Boc-Chroman-7-amine precursor in 4M HCl in dioxane for several hours at room temperature, but analytical data shows a significant amount of starting material remains. What's causing this and how can I drive the reaction to completion?
Answer:
This is a common issue that can stem from several factors related to reagent activity, reaction conditions, and substrate stability.
Possible Causes & Diagnostic Approach:
-
Insufficient Acid Strength/Concentration: While 4M HCl in dioxane is a standard reagent, its effectiveness can diminish over time due to the absorption of atmospheric moisture. The electron-donating nature of the chroman ring system can also increase the stability of the N-Boc group, requiring harsher conditions for cleavage.
-
Low Temperature: Acid-mediated deprotection is an equilibrium process. Room temperature may not provide sufficient energy to overcome the activation barrier efficiently.[1]
-
Short Reaction Time: Aromatic amine Boc groups can be more stubborn to remove than their aliphatic counterparts. Your standard reaction time might be insufficient.
Recommended Solutions:
-
Switch to a Stronger Acid: Trifluoroacetic acid (TFA) is significantly more acidic than HCl and is the reagent of choice for difficult Boc deprotections.[2][3][4] It is typically used either neat or as a 20-50% solution in a solvent like dichloromethane (DCM).
-
Increase Temperature: Gently warming the reaction to 30-40°C can often accelerate the deprotection rate without causing significant degradation. Monitor the reaction closely by TLC or LC-MS to avoid side-product formation.
-
Use Fresh Reagents: Always use a fresh, unopened bottle of HCl/dioxane or freshly prepared solution to ensure maximum potency.
Issue 2: My reaction is complete, but I've isolated a significant, less polar side-product.
Question: My deprotection using TFA in DCM went to completion, but I've isolated a major side-product. Mass spectrometry suggests it's my chroman ring with an added tert-butyl group. What is this and how do I prevent it?
Answer:
You are observing a classic and well-documented side reaction: electrophilic aromatic substitution of your product by the tert-butyl cation.
Causality & Mechanism:
Acid-catalyzed cleavage of the Boc group releases isobutylene and carbon dioxide.[3] However, under strongly acidic conditions, isobutylene is protonated to form a stable tertiary carbocation: the tert-butyl cation (t-Bu⁺).[5][6] The chroman ring is electron-rich and thus highly susceptible to Friedel-Crafts-type alkylation by this electrophilic t-Bu⁺ cation, leading to undesired C-alkylation.[5][7]
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
} dot Caption: Role of a cation scavenger in preventing t-butylation.
Recommended Solutions: Cation Scavengers
The most effective solution is to add a "cation scavenger" to the reaction mixture.[7] These are nucleophilic molecules that are more reactive towards the t-butyl cation than your product, effectively trapping it before it can alkylate the chroman ring.[6][7][8]
| Scavenger | Typical Concentration (v/v) | Mechanism of Action & Notes |
| Triisopropylsilane (TIS) | 2.5 - 5% | Hydride donor; reduces the t-Bu⁺ cation to isobutane. Very effective and clean.[7][9] |
| Triethylsilane (TES) | 5 - 10% | Similar to TIS, also a very effective hydride donor.[7][9] |
| Thioanisole | 5% | Nucleophilic sulfur traps the cation. Can be odorous.[10] |
| Water | 2.5 - 5% | Traps the cation to form tert-butanol. Often used in combination with other scavengers.[7] |
Implementation: Add the scavenger to your solution of N-Boc-Chroman-7-amine in DCM before adding the TFA. A common and highly effective cocktail is TFA/TIS/H₂O (95:2.5:2.5 v/v/v).[7]
Issue 3: I'm struggling with the work-up. My product seems water-soluble as the TFA salt, leading to low extraction yields.
Question: After removing the TFA under vacuum, I neutralize the residue with aqueous sodium bicarbonate and extract with ethyl acetate. My yields are consistently low, and I suspect the product is staying in the aqueous layer. How can I improve my product isolation?
Answer:
This is a frequent challenge when working with small, relatively polar amines. The resulting trifluoroacetate or hydrochloride salt can indeed exhibit high water solubility.
Recommended Solutions:
-
Avoid Aqueous Work-up (Method 1): If your downstream chemistry is compatible with the amine salt, the simplest method is often to avoid neutralization altogether. After deprotection, evaporate the solvent and TFA in vacuo. The resulting residue is the TFA salt of your amine. You can often triturate this residue with a non-polar solvent like diethyl ether or hexanes to precipitate the salt as a solid, which can then be filtered and dried.[11]
-
Basify and Extract with Different Solvents: If you must isolate the free base, consider using a more polar extraction solvent than ethyl acetate. Dichloromethane (DCM) or a mixture like 9:1 DCM:Isopropanol can be much more effective at extracting polar amines.
-
Saturate the Aqueous Layer: Before extraction, saturate the aqueous layer with sodium chloride (brine). This "salting out" effect decreases the polarity of the aqueous phase and can significantly reduce the solubility of your organic amine, driving it into the organic layer during extraction.
-
Use a Solid-Supported Base: Instead of aqueous bicarbonate, you can use a basic resin (e.g., Amberlyst A21) to neutralize the TFA salt.[11] After deprotection and solvent evaporation, dissolve the residue in a suitable solvent (like methanol or DCM), add the resin, stir for 30-60 minutes, then filter off the resin. Evaporation of the filtrate will yield the clean, neutral free amine.[11]
Frequently Asked Questions (FAQs)
Q1: Which analytical technique is best for monitoring the deprotection reaction?
A1: A combination of Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal.
-
TLC is a rapid, qualitative tool for visualizing the disappearance of the starting material (less polar) and the appearance of the product (more polar, often baseline in many solvent systems).[12][13] It's excellent for quick checks at the bench.
-
LC-MS provides quantitative confirmation. It allows you to see the precise ratio of starting material to product and, critically, to identify any side-products by their mass.[7][14] This is the gold standard for reaction monitoring.
dot graph G { layout=dot; rankdir=LR; bgcolor="#F1F3F4"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1", fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} dot Caption: Recommended workflow for reaction monitoring.
Q2: Are there milder, non-acidic methods for Boc deprotection if my molecule has other acid-sensitive functional groups?
A2: Yes, while strong acid is most common, alternative methods exist for highly sensitive substrates.
-
Thermal Deprotection: Heating a Boc-protected amine, sometimes in a high-boiling point solvent, can cause thermal cleavage.[1][15] This is often performed under continuous flow conditions but can be achieved in standard glassware.[1]
-
Lewis Acids: Reagents like zinc bromide (ZnBr₂) in DCM can effect deprotection under milder conditions than strong Brønsted acids.[2]
-
Alternative Reagents: For certain substrates, reagents like oxalyl chloride have been shown to cleave N-Boc groups under mild conditions, especially on electron-deficient aromatic systems.[16]
It's important to note that these methods may require more optimization and are generally reserved for cases where standard acidic conditions fail or are incompatible with the substrate.
Q3: How do I choose between different acid deprotection conditions?
A3: The choice depends on the substrate's sensitivity and the efficiency of the reaction. The following table provides a general guide.
| Reagent System | Strength | Common Use Case | Key Considerations |
| 4M HCl in Dioxane | Moderate | Standard, for robust substrates. | Reagent degrades over time. May be slow. |
| 20-50% TFA in DCM | Strong | General-purpose, efficient deprotection. | Cation scavenger is highly recommended. [7][17] |
| Neat TFA | Very Strong | For highly resistant Boc groups. | Highest risk of side reactions; scavenger is essential. |
| H₃PO₄ (aq) | Mild | Selective deprotection of Boc in the presence of other acid-labile groups.[6] | Slower reaction times. |
Always start with the mildest conditions that you expect to work and increase the strength only if necessary. For a new this compound derivative, a 25% TFA in DCM solution with 5% TIS is an excellent and robust starting point.
Standard Operating Protocol
Optimized Boc-Deprotection of N-Boc-Chroman-7-amine using TFA/TIS
This protocol is designed to maximize yield and minimize side-product formation.
-
Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the N-Boc-Chroman-7-amine (1.0 eq) in dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Scavenger Addition: To the stirred solution, add triisopropylsilane (TIS) (0.5 eq, ~5% v/v of the final TFA volume).
-
Deprotection: Cool the flask in an ice-water bath (0°C). Slowly add trifluoroacetic acid (TFA) (10-20 eq) dropwise via syringe. Note: The reaction is often exothermic.
-
Reaction Monitoring: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress every 30 minutes by TLC (e.g., 7:3 Hexanes:Ethyl Acetate). The disappearance of the starting material spot and the appearance of a new, baseline spot indicates product formation. Confirm completion with LC-MS analysis. A typical reaction time is 1-3 hours.
-
Solvent Removal: Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.
-
Isolation (as TFA salt): To the resulting oil, add cold diethyl ether and stir or sonicate. The TFA salt of this compound should precipitate as a solid. Collect the solid by vacuum filtration, wash with additional cold diethyl ether, and dry under high vacuum.
-
Characterization: Confirm the structure and purity of the final product by ¹H NMR, ¹³C NMR, and HRMS.
References
-
Boc Deprotection Mechanism | Organic Chemistry - YouTube. (2022). Available at: [Link]
-
Amine Protection / Deprotection - Fisher Scientific. (n.d.). Available at: [Link]
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development - ACS Publications. (2024). Available at: [Link]
- Process for recovery of amines and volatile acids from amine salts - Google Patents. (1993).
-
Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC. (2022). Available at: [Link]
-
BOC Deprotection - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (2013). Available at: [Link]
-
Boc Protecting Group for Amines - Chemistry Steps. (n.d.). Available at: [Link]
-
Deprotection Guide - Glen Research. (n.d.). Available at: [Link]
-
Amine Protection and Deprotection - Master Organic Chemistry. (2023). Available at: [Link]
-
Boc-Protected Amino Groups - Organic Chemistry Portal. (n.d.). Available at: [Link]
-
Protecting Groups for Amines: Carbamates - Master Organic Chemistry. (2018). Available at: [Link]
-
What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis? - ResearchGate. (2014). Available at: [Link]
-
Rapid Monitoring of Chemical Reactions Made Possible by Ultrahigh-Performance Liquid Chromatography | LCGC International. (2023). Available at: [Link]
-
How to do work-up of a BOC deprotection reaction by TFA? - ResearchGate. (2013). Available at: [Link]
-
Oxidant-free, three-component synthesis of 7-amino-6 H -benzo[ c ]chromen-6-ones under green conditions - ResearchGate. (2019). Available at: [Link]
-
HPLC profiles of kinetic of deprotection with water at 60 °C then... - ResearchGate. (n.d.). Available at: [Link]
-
Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities - NIH. (2016). Available at: [Link]
-
Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Publishing. (2020). Available at: [Link]
-
Monitoring Reactions by TLC - Washington State University. (n.d.). Available at: [Link]
-
Oxidant-free, three-component synthesis of 7-amino-6H-benzo[c]chromen-6-ones under green conditions - SciSpace. (2019). Available at: [Link]
-
Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method - RSC Publishing. (2014). Available at: [Link]
-
TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis | Organic Process Research & Development - ACS Publications. (2022). Available at: [Link]
-
Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed. (1978). Available at: [Link]
-
Synthesis of Chroman Derivatives by Group Transposition and Atom Swap of 1-Tetralones. Single Atom Editing Enabled by Contractive Oxidation of Benzoxepine Silyl Ketene Acetals | ChemRxiv. (2023). Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 3. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 13. Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. youtube.com [youtube.com]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Industrial Scale Production of Chroman-7-amine
Welcome to the comprehensive technical support guide for the industrial-scale production of Chroman-7-amine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions. Our goal is to empower you with the knowledge to optimize your manufacturing processes, ensure high purity, and maintain operational safety.
Part 1: Process Overview & Key Chemistry
The industrial synthesis of this compound is a multi-step process that demands precise control over reaction parameters to ensure high yield and purity. A common synthetic approach involves the reaction of a substituted phenol with an appropriate three-carbon synthon, followed by cyclization and subsequent functional group transformations to introduce the amine moiety.
A plausible and scalable synthetic route is the reaction of m-aminophenol with a suitable C3 electrophile, such as epichlorohydrin, followed by an intramolecular cyclization. This is then followed by a reduction step to yield the final this compound.
Part 2: Troubleshooting Guide
This section addresses specific issues that may arise during the production of this compound, providing potential causes and actionable solutions.
| Issue ID | Problem | Potential Causes | Recommended Actions & Troubleshooting Steps |
| C7A-001 | Low Yield of this compound | 1. Incomplete reaction. 2. Side product formation. 3. Degradation of product. 4. Inefficient purification. | 1. Reaction Monitoring: Implement in-process controls (e.g., HPLC, GC) to monitor reaction completion. 2. Optimize Reaction Conditions: Systematically vary temperature, pressure, and catalyst loading to find the optimal conditions. 3. Raw Material Quality: Ensure the purity of starting materials, as impurities can lead to side reactions.[1] 4. Purification Optimization: Evaluate different purification techniques (e.g., crystallization, column chromatography) to minimize product loss. |
| C7A-002 | High Levels of Impurities | 1. Presence of unreacted starting materials. 2. Formation of isomeric byproducts. 3. Thermal degradation of the product. 4. Contamination from equipment. | 1. Stoichiometry Control: Precisely control the molar ratios of reactants. 2. Temperature Control: Maintain strict temperature control to prevent side reactions and degradation. 3. Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen, argon) to prevent oxidation. 4. Equipment Cleaning: Ensure thorough cleaning of reactors and downstream processing equipment. |
| C7A-003 | Poor Filterability of the Product | 1. Undesirable crystal morphology. 2. Presence of fine particles. 3. High viscosity of the mother liquor. | 1. Crystallization Study: Conduct a crystallization study to control crystal size and shape. Consider anti-solvent addition rate and temperature profile. 2. Seeding: Use seed crystals to promote the growth of larger, more uniform crystals. 3. Solvent Selection: Choose a solvent system that provides good solubility at higher temperatures and low solubility at lower temperatures. |
| C7A-004 | Discoloration of Final Product | 1. Oxidation of the amine group. 2. Presence of colored impurities from starting materials. 3. Contamination from the process. | 1. Antioxidant Addition: Consider the addition of a small amount of an antioxidant during purification and storage. 2. Decolorization: Use activated carbon or other adsorbent materials to remove colored impurities. 3. Material of Construction: Ensure that the materials of construction for the reactor and purification equipment are compatible with the process chemicals. |
Part 3: Frequently Asked Questions (FAQs)
Q1: What is the most critical step in the synthesis of this compound for ensuring high purity?
A1: The cyclization step is often the most critical. Incomplete cyclization can lead to the formation of open-chain intermediates that are difficult to separate from the final product. Precise control of temperature and catalyst is paramount. Additionally, the final purification step, typically crystallization or column chromatography, is crucial for achieving the desired purity specifications.[2]
Q2: How can I minimize the formation of isomeric impurities?
A2: The formation of isomers often depends on the substitution pattern of the starting materials.[1] For this compound, the regioselectivity of the initial reaction between the phenol and the C3 synthon is key. Optimizing the reaction conditions, such as solvent polarity and the nature of the catalyst, can significantly influence the isomeric ratio. A thorough Design of Experiments (DoE) approach is recommended to identify the optimal conditions to favor the desired isomer.
Q3: What are the recommended storage conditions for this compound?
A3: this compound, being an aromatic amine, is susceptible to oxidation and discoloration upon exposure to air and light. It should be stored in a tightly sealed, opaque container under an inert atmosphere (e.g., nitrogen or argon). Refrigeration (2-8 °C) is also recommended to minimize degradation over time.[3]
Q4: Are there any specific safety precautions to consider during the industrial production of this compound?
A4: Yes, several safety precautions are essential. Aromatic amines can be toxic, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection, should be used.[4] The process may involve flammable solvents, so proper grounding and bonding of equipment are necessary to prevent static discharge. A thorough process hazard analysis (PHA) should be conducted to identify and mitigate potential risks.
Part 4: Experimental Protocols
Protocol 1: In-Process Monitoring of Reaction Completion by HPLC
-
Sample Preparation: Withdraw a 0.1 mL aliquot of the reaction mixture and quench it with 1.9 mL of a 50:50 acetonitrile:water mixture.
-
HPLC System:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
-
Analysis: Inject the prepared sample. The reaction is considered complete when the peak corresponding to the limiting starting material is no longer detectable or its area remains constant over two consecutive time points.
Protocol 2: Recrystallization for Purification
-
Solvent Selection: Identify a suitable solvent system where this compound has high solubility at elevated temperatures and low solubility at room temperature or below. A mixture of ethanol and water is often a good starting point.
-
Dissolution: Dissolve the crude this compound in the minimum amount of the hot solvent system.
-
Decolorization (if necessary): Add a small amount of activated carbon and stir for 15-30 minutes at the elevated temperature.
-
Hot Filtration: Filter the hot solution to remove the activated carbon and any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by filtration and wash with a small amount of the cold solvent.
-
Drying: Dry the purified crystals under vacuum at a temperature that will not cause degradation.
Part 5: Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low yield of this compound.
Decision Tree for Product Discoloration
Caption: Decision tree for troubleshooting product discoloration.
References
-
Synthesis and molecular docking studies of new chromane (2-(4-hydroxybenzyl) 3,5,7- trihydroxychroma-4-one) and. ScienceScholar. Available at: [Link]
-
Synthesis of Chroman Derivatives by Group Transposition and Atom Swap of 1-Tetralones. Single Atom Editing Enabled by Contractive Oxidation of Benzoxepine Silyl Ketene Acetals. ChemRxiv. Available at: [Link]
-
Enhancement of menaquinone-7 production through immobilization with hydrogel-based porous membranes. PubMed. Available at: [Link]
-
Designing of an intensification process for biosynthesis and recovery of menaquinone-7. PubMed. Available at: [Link]
-
Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. PMC. Available at: [Link]
-
Enhancement of Menaquinone-7 production in Bacillus subtilis by optimizing the medium components through response surface methodology. ResearchGate. Available at: [Link]
-
Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. ACS Publications. Available at: [Link]
-
Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities. NIH. Available at: [Link]
-
Synthesis and evaluation of 6-hydroxy-7-methoxy-4-chromanone- and chroman-2-carboxamides as antioxidants. PubMed. Available at: [Link]
-
Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. MDPI. Available at: [Link]
- Process for the purification of amines. Google Patents.
-
How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. YouTube. Available at: [Link]
-
Design, Synthesis, and Evaluation of Functionalized Chroman-4-one and Chromone Derivatives. Gupea. Available at: [Link]
-
Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal. American Chemistry Council. Available at: [Link]
-
Eco-friendly Approaches to Chromene Derivatives: A Comprehensive Review of Green Synthesis Strategies. ResearchGate. Available at: [Link]
-
Amine synthesis problem. Reddit. Available at: [Link]
Sources
- 1. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US3337630A - Process for the purification of amines - Google Patents [patents.google.com]
- 3. This compound 95% | CAS: 50386-68-0 | AChemBlock [achemblock.com]
- 4. americanchemistry.com [americanchemistry.com]
Validation & Comparative
Confirming the Structure of Chroman-7-amine Derivatives: A Comparative Analytical Guide
Topic: Comparative Assessment of Structural Elucidation Methodologies for Chroman-7-amine Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Analytical Scientists.
Executive Summary: The Regioisomer Challenge
This compound (3,4-dihydro-2H-chromen-7-amine) is a privileged scaffold in medicinal chemistry, serving as a critical intermediate for 5-HT1A agonists, dopamine D3 ligands, and fluorescent coumarin precursors. However, its synthesis—often via nitration/reduction or Buchwald-Hartwig amination—frequently yields regioisomeric byproducts, most notably Chroman-6-amine .
Distinguishing these isomers is a notorious pitfall. Both share identical molecular weights (
Comparative Analysis of Analytical Alternatives
The following table evaluates the reliability of common structural confirmation techniques for this compound.
| Methodology | Reliability | Key Insight | Limitations |
| 1D 1H NMR | Moderate | Splitting Patterns: 7-amino typically shows an ABX system (d, dd, d), while 6-amino often displays an isolated singlet (H5). | Ambiguous if signals overlap or if line broadening occurs due to NH₂ exchange. |
| 13C NMR | Low | Chemical Shifts: Predictable shifts based on substituent effects (Additivity Rules). | Requires high sample mass; subtle shift differences (<2 ppm) between isomers can be misleading without reference standards. |
| HRMS (ESI) | Low | Formula Confirmation: Confirms | Cannot distinguish regioisomers. Useful only for purity and elemental composition. |
| 2D NMR (HMBC) | High (Gold Standard) | Connectivity: Establishes 3-bond correlations between aromatic protons and the quaternary ether carbon (C8a) or alkyl carbons. | Requires longer acquisition times; complex data processing. |
| X-Ray Crystallography | Absolute | 3D Structure: Direct visualization of atom placement. | Requires a single crystal, which is often difficult to grow for low-melting amine oils/solids. |
Deep Dive: The "Smoking Gun" in Structural Assignment
The Failure of 1D NMR Alone
While 1D NMR provides clues, it is not legally defensible for novel compound registration without supporting 2D data.
-
Chroman-6-amine: The amine at C6 isolates the proton at C5. Consequently, H5 appears as a singlet (or a finely split doublet,
). -
This compound: The amine at C7 leaves H5 and H6 adjacent. This creates an ortho-coupling (
) between H5 and H6. H8 appears as a meta-coupled doublet ( ).
Risk: If the resolution is poor, the H8 meta-doublet in the 7-isomer can be mistaken for the H5 singlet of the 6-isomer.
The HMBC Solution (Heteronuclear Multiple Bond Correlation)
To definitively confirm this compound, you must prove the amine is meta to the ring junction oxygen.
-
Identify C8a (Quaternary): The oxygenated aromatic carbon at the ring junction (~155 ppm).
-
Trace H5: In this compound, H5 (doublet) shows a strong 3-bond correlation to C8a? No. H5 is too far.
-
Trace H8: In this compound, H8 (meta-doublet) is physically adjacent to the ring oxygen. It will show a strong 3-bond correlation to the aliphatic C2 (via the oxygen bridge) or a 2-bond correlation to C8a .
-
The Clincher: In Chroman-6-amine, the singlet H5 shows a correlation to the benzylic C4 , but not the oxygenated C8a in the same pathway intensity.
Visualizing the Decision Logic
The following workflow illustrates the logical path to certify the this compound structure, minimizing false positives.
Figure 1: Structural elucidation decision tree for differentiating chroman regioisomers.
Experimental Protocols
Protocol A: Synthesis via Catalytic Hydrogenation
Rationale: This method minimizes side reactions common in metal-catalyzed couplings, ensuring a cleaner crude profile for analysis.
Materials:
-
7-Nitrochroman (
) -
(
) -
Methanol (anhydrous)
-
Hydrogen gas (balloon pressure)
Workflow:
-
Dissolution: Dissolve 7-nitrochroman in Methanol (
concentration) in a round-bottom flask. -
Catalyst Addition: Carefully add
under an inert nitrogen atmosphere. Caution: Pyrophoric. -
Reduction: Purge the system with
gas . Stir vigorously under balloon at RT for 4–6 hours. Monitor via TLC ( EtOAc/Hexane; amine spot will stain with Ninhydrin). -
Workup: Filter the mixture through a Celite pad to remove Pd/C. Rinse with MeOH.
-
Isolation: Concentrate the filtrate in vacuo to yield this compound as a viscous oil or low-melting solid.
Protocol B: Analytical Characterization (The Validation Step)
Rationale: DMSO-d6 is selected over CDCl3 because the amine protons (
Instrument Parameters:
-
Frequency:
or higher. -
Solvent: DMSO-d6 (
). -
Concentration:
sample in solvent.
Data Interpretation (this compound):
-
6.75 (d,
, 1H): H5 (Ortho to H6). -
6.15 (dd,
, 1H): H6 (Ortho to H5, Meta to H8; shielded by ). -
6.02 (d,
, 1H): H8 (Meta to H6; shielded by and adjacent to Oxygen ring). -
4.85 (br s, 2H):
(Exchangeable). -
4.05 (t,
, 2H): H2 (Adjacent to Oxygen). -
2.60 (t,
, 2H): H4 (Benzylic). - 1.85 (m, 2H): H3.
HMBC Correlation Diagram
The following diagram visualizes the critical heteronuclear correlations that define the 7-amino substitution pattern.
Figure 2: Key HMBC correlations for this compound. The correlation between H8 and the oxygenated quaternary carbon C8a is the definitive structural proof.
References
-
Synthesis of 7-Aminocoumarins (Precursors): Title: Synthesis of 7-Aminocoumarins from 7-Hydroxycoumarins via Amide Smiles Rearrangement. Source: American Chemical Society (J. Org. Chem). URL:[Link]
-
General Chroman NMR Data & Isomerism: Title: Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities.[1] Source: National Institutes of Health (PMC). URL:[Link]
-
Analytical Interpretation of Aromatic Amines: Title: The Basics of Interpreting a Proton (1H) NMR Spectrum. Source: ACD/Labs. URL:[Link]
-
This compound Chemical Data: Title: this compound Substance Information.[1][2][3][4] Source: BLD Pharm / PubChem. URL:[Link]
Sources
- 1. Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 50386-68-0|this compound|BLD Pharm [bldpharm.com]
- 3. Synthesis of 7-Aminocoumarins from 7-Hydroxycoumarins via Amide Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Convenient Preparation and Spectroscopic Characterization of 7R-Hydroxymatairesinol - PMC [pmc.ncbi.nlm.nih.gov]
validation of the biological activity of novel Chroman-7-amine compounds
Focus: Neurodegenerative (AChE/BChE Inhibition) and Oncological (Cytotoxicity) Applications
Executive Summary: The Saturation Advantage
While 7-aminocoumarins are established fluorophores and anticoagulants, the Chroman-7-amine (dihydrocoumarin or completely reduced chroman) scaffold represents a distinct "privileged structure" in medicinal chemistry. Unlike their planar, fully aromatic coumarin counterparts, chroman-7-amines possess a non-planar, puckered heterocyclic ring. This structural flexibility allows for:
-
Enhanced Solubility: Disruption of flat
- stacking improves aqueous solubility. -
Stereochemical Complexity: The C2 and C3 positions offer chiral centers for specific target engagement (e.g., fitting the "gorge" of Acetylcholinesterase).
-
Metabolic Stability: Resistance to lactone hydrolysis compared to coumarins.
This guide outlines the validation protocols required to benchmark novel Chroman-7-amines against standard Coumarin and Donepezil-class alternatives.
Part 1: Structural Logic & SAR Validation
Objective: Define the pharmacophore before biological testing. The 7-amine position is the critical "handle" for functionalization. In validation studies, you must prove that modifications here drive potency, not just lipophilicity.
Comparative Scaffold Analysis
| Feature | This compound (Novel) | 7-Aminocoumarin (Standard) | Quinoline (Alternative) |
| Geometry | Puckered (Flexible) | Planar (Rigid) | Planar (Rigid) |
| Electronic | Sp3 hybridized C2/C3 | Fully Conjugated System | Fully Aromatic |
| Solubility | High (typically) | Low/Moderate | Moderate |
| Primary Utility | CNS/Enzyme Inhibitor | Fluorophore/Anticoagulant | Antimalarial/Kinase Inhibitor |
Visualization: The this compound SAR Map
The following diagram illustrates the critical Structure-Activity Relationship (SAR) points that must be validated.
Caption: Critical SAR interaction points. The 7-amine acts as the primary binding anchor, while C2/C3 stereochemistry dictates target selectivity.
Part 2: Enzymatic Validation (Neurodegeneration Focus)
Target: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE).[1][2][3] Context: Chroman-7-amines are often designed as dual inhibitors to treat Alzheimer's Disease.
Protocol: Modified Ellman’s Assay
Do not use a generic kit without validation. This protocol includes specific controls for spontaneous hydrolysis of the substrate, which can cause false positives in chroman assays.
Reagents:
-
Buffer: 0.1 M Phosphate buffer (pH 8.0).
-
Substrate: Acetylthiocholine iodide (ATCh, 0.5 mM).
-
Reagent: DTNB (Ellman's Reagent, 0.3 mM).
-
Enzyme: huAChE (human recombinant) or eeAChE (electric eel). Note: Human is preferred for late-stage validation.
Step-by-Step Workflow:
-
Preparation: Dissolve Chroman compounds in DMSO (Final well concentration <1% DMSO).
-
Pre-Incubation: Mix Enzyme + Inhibitor (Chroman) in buffer. Incubate 20 mins at 25°C. Causality: Allows the inhibitor to bind the active site (CAS/PAS) before substrate competition.
-
Initiation: Add DTNB + ATCh mixture.
-
Readout: Measure Absorbance at 412 nm every 30s for 5 mins (Kinetic Mode).
Self-Validating System (Quality Control)
To ensure data trustworthiness, every plate must include:
-
Blank: Buffer + Reagents (No Enzyme). Subtracts background hydrolysis.
-
Negative Control: Enzyme + Substrate + Vehicle (DMSO). Defines 100% Activity.
-
Positive Control: Donepezil or Tacrine . Validates the assay sensitivity.
Visualization: Ellman's Assay Logic
Caption: Kinetic workflow for Ellman's Assay. Pre-incubation is critical for establishing equilibrium binding for reversible inhibitors.
Comparative Data Presentation (Template)
Report your data against these standard ranges to establish authority.
| Compound Class | AChE IC50 (nM) | BChE IC50 (nM) | Selectivity Index (BChE/AChE) | Reference |
| Donepezil (Std) | 5 - 20 | >5000 | >250 | [1] |
| Tacrine (Std) | 100 - 300 | 30 - 50 | ~0.3 (Non-selective) | [1] |
| 7-Aminocoumarin | >1000 (Low) | Variable | Low | [2] |
| This compound | Target: <100 | Target: <500 | Tunable | This Work |
Part 3: Cellular Validation (Oncology Focus)
Target: Cytotoxicity in MCF-7 (Breast Cancer) vs. HUVEC (Normal Endothelial). Context: Many chroman derivatives exhibit tubulin polymerization inhibition or DNA intercalation.
Protocol: MTT/CCK-8 Viability Assay
Causality: Tetrazolium salts (MTT) are reduced by mitochondrial succinate dehydrogenase. This validates that the compound kills cells by disrupting metabolic function, not just lysing membranes.
Workflow:
-
Seeding: Seed cells (5x10^3/well) in 96-well plates. Adhere for 24h.
-
Treatment: Add this compound (0.1 - 100 µM). Incubate 48h.
-
Development: Add MTT reagent. Incubate 4h. Solubilize formazan crystals.
-
Calculation:
Self-Validating System
-
Selectivity Check: You must run a normal cell line (e.g., HUVEC or HEK293) in parallel.
-
Success Criterion: A Selectivity Index (SI) > 2.0 (IC50 Normal / IC50 Cancer) is required to claim "targeted" activity.
Part 4: ADME & Blood-Brain Barrier (BBB)
For neurodegenerative targets, biological activity is irrelevant if the drug cannot cross the BBB.
In Silico Validation (Quick Check): Use SwissADME or similar tools to calculate TPSA (Topological Polar Surface Area).
-
Target TPSA: < 90 Ų for CNS penetration.
-
Chroman Advantage: The amine group at position 7 can be methylated or cyclized (e.g., pyrrolidine) to lower TPSA compared to highly oxygenated coumarins.
In Vitro Validation: PAMPA-BBB Assay: Parallel Artificial Membrane Permeability Assay.
-
High Permeability:
cm/s (Comparable to Donepezil).
References
-
Anand, P., et al. (2012). "Biological activities of chromene and chroman derivatives: An overview." Current Medicinal Chemistry.
-
Wang, L., et al. (2024).[4] "Design, Synthesis, and Biological Evaluation of Chroman Derivatives as PD-1/PD-L1 Antagonists." Journal of Chemical Information and Modeling.
-
Ellman, G. L., et al. (1961). "A new and rapid colorimetric determination of acetylcholinesterase activity." Biochemical Pharmacology.
-
Sashidhara, K. V., et al. (2010). "Coumarin-chalcone hybrids as potential anticancer agents." Bioorganic & Medicinal Chemistry Letters.
-
BroadPharm. (2022).[5] "Ellman's Assay Protocol for Quantification of Sulfhydryl Groups."
Sources
- 1. Amino-7,8-dihydro-4H-chromenone derivatives as potential inhibitors of acetylcholinesterase and butyrylcholinesterase for Alzheimer’s disease management; in vitro and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structure activity relationship investigation of coumarin-chalcone hybrids with diverse side-chains as acetylcholinesterase and butyrylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of Chroman Derivatives as PD-1/PD-L1 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
comparative analysis of different synthetic routes to Chroman-7-amine
Chroman-7-amine is a valuable building block in medicinal chemistry, forming the core of various biologically active compounds. Its synthesis is a critical step in the development of novel therapeutics. This guide provides a comparative analysis of different synthetic routes to this compound, offering insights into the strategic selection of a particular pathway based on factors such as efficiency, scalability, and substrate availability. We will delve into the mechanistic underpinnings of each route, providing detailed experimental protocols and a quantitative comparison to aid researchers in their synthetic endeavors.
Introduction: The Significance of the this compound Scaffold
The chroman moiety is a privileged scaffold in drug discovery, appearing in a wide range of natural products and synthetic molecules with diverse pharmacological activities.[1] The introduction of an amino group at the 7-position of the chroman ring system opens up a vast chemical space for further functionalization, allowing for the generation of libraries of compounds for screening and lead optimization. The development of efficient and versatile synthetic routes to this key intermediate is therefore of paramount importance.
This guide will focus on two primary and conceptually distinct strategies for the synthesis of this compound:
-
Route 1: The Classical Approach - Nitration and Subsequent Reduction
-
Route 2: The Modern Approach - Palladium-Catalyzed Buchwald-Hartwig Amination
A third, more specialized route involving the conversion of a 7-hydroxychroman derivative will also be briefly discussed.
Route 1: The Classical Approach - Nitration and Subsequent Reduction
This long-established, two-step sequence is a workhorse in aromatic chemistry for the introduction of an amino group. The strategy involves the electrophilic nitration of a suitable chroman precursor, followed by the reduction of the resulting nitro group.
Causality Behind Experimental Choices
The success of this route hinges on the regioselectivity of the nitration step. The chroman ring system is an activated aromatic ring, and the ether oxygen directs electrophilic substitution to the ortho and para positions. Therefore, starting with an unsubstituted chroman would likely lead to a mixture of isomers. To achieve regioselective nitration at the 7-position, a common strategy is to start with a precursor that directs the incoming nitro group to the desired location. For this guide, we will consider the nitration of a chroman precursor where the 7-position is activated.
The subsequent reduction of the nitro group is a well-understood transformation with numerous available methods, ranging from catalytic hydrogenation to the use of dissolving metals. The choice of reducing agent can be influenced by the presence of other functional groups in the molecule and desired reaction conditions (e.g., pressure, temperature).
Experimental Protocol
Step 1: Nitration of a Chroman Precursor
A general procedure for the nitration of an activated aromatic ring is as follows:
-
To a stirred solution of the chroman precursor (1.0 eq) in a suitable solvent such as glacial acetic acid or sulfuric acid, cooled to 0-5 °C in an ice bath, add a nitrating agent (e.g., a mixture of concentrated nitric acid and sulfuric acid, or potassium nitrate in sulfuric acid) dropwise.
-
Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (monitoring by TLC is recommended).
-
Upon completion, pour the reaction mixture into ice-water and collect the precipitated product by filtration.
-
Wash the solid with water until the washings are neutral and then dry the product. Purification can be achieved by recrystallization from a suitable solvent like ethanol.
Step 2: Reduction of 7-Nitrochroman to this compound
Several methods can be employed for the reduction of the nitro group:
-
Method A: Catalytic Hydrogenation
-
Dissolve 7-nitrochroman (1.0 eq) in a suitable solvent such as ethanol, methanol, or ethyl acetate.
-
Add a catalyst, typically 5-10 mol% of palladium on carbon (Pd/C).[2]
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (monitored by TLC or disappearance of the starting material by GC-MS).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound, which can be purified by column chromatography or recrystallization.
-
-
Method B: Metal-Acid Reduction
-
To a stirred suspension of 7-nitrochroman (1.0 eq) in a solvent such as ethanol or acetic acid, add a metal like tin (Sn), iron (Fe), or zinc (Zn) in excess.[3]
-
Add a concentrated acid, such as hydrochloric acid (HCl), dropwise. The reaction is often exothermic and may require cooling.
-
Stir the mixture at room temperature or with gentle heating until the reaction is complete.
-
Cool the reaction mixture and basify with a strong base (e.g., NaOH) to precipitate the metal hydroxides and liberate the free amine.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product for further purification.
-
Logical Flow of the Nitration-Reduction Pathway
Caption: Synthetic pathway via nitration and reduction.
Route 2: The Modern Approach - Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and versatile cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide (or triflate) and an amine, catalyzed by a palladium complex.[4][5] This method offers a more direct and often more functional-group-tolerant alternative to the classical nitration-reduction sequence.
Causality Behind Experimental Choices
This route necessitates the synthesis of a 7-halochroman precursor, typically 7-bromochroman. The choice of the halogen is crucial, with bromides and iodides generally being more reactive than chlorides. The success of the Buchwald-Hartwig amination is highly dependent on the choice of the palladium catalyst, the phosphine ligand, and the base. The ligand plays a critical role in facilitating both the oxidative addition of the aryl halide to the palladium(0) center and the reductive elimination of the final product. Bulky, electron-rich phosphine ligands are often employed to promote these key steps.[6] The base is required to deprotonate the amine, making it a more potent nucleophile.
A significant challenge in synthesizing primary anilines via this method is that ammonia itself can be a poor coupling partner. To circumvent this, "ammonia equivalents" such as benzophenone imine or silylamides are often used, followed by a hydrolysis step to reveal the primary amine.[4][7]
Experimental Protocol
Step 1: Synthesis of 7-Bromochroman (Illustrative Precursor)
The synthesis of 7-bromochroman can be achieved through various methods, including the bromination of a suitable chroman precursor.
Step 2: Buchwald-Hartwig Amination of 7-Bromochroman
A generalized protocol for the amination of an aryl bromide using an ammonia equivalent is as follows:
-
To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃ or a palladacycle, 1-5 mol%), the phosphine ligand (e.g., XPhos, SPhos, 1.5-2 times the palladium loading), and the base (e.g., sodium tert-butoxide, lithium bis(trimethylsilyl)amide, 1.5-2.0 eq).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).
-
Add 7-bromochroman (1.0 eq) and the ammonia equivalent (e.g., benzophenone imine, 1.1-1.5 eq) followed by a dry, degassed solvent (e.g., toluene, dioxane).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitoring by TLC or GC-MS).
-
After the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent, and filter through a pad of Celite.
-
Concentrate the filtrate and then subject the residue to acidic hydrolysis (e.g., with aqueous HCl) to cleave the imine and afford the primary amine hydrochloride salt.
-
Neutralize with a base and extract the free amine with an organic solvent. Dry the organic layer and concentrate to yield the crude this compound, which can then be purified.
Logical Flow of the Buchwald-Hartwig Amination Pathway
Caption: Synthetic pathway via Buchwald-Hartwig amination.
Comparative Analysis
| Parameter | Route 1: Nitration & Reduction | Route 2: Buchwald-Hartwig Amination |
| Overall Yield | Moderate to good, but can be lowered by side reactions in the nitration step. | Generally good to excellent, with high chemoselectivity. |
| Step Economy | Two distinct synthetic steps. | Can be considered a one-pot C-N bond formation after the synthesis of the halo-precursor. |
| Starting Materials | Readily available chroman precursors and nitrating agents. | Requires a halogenated chroman, which may need to be synthesized. |
| Reagents & Catalysts | Inexpensive, classical reagents (acids, metals). | Requires expensive palladium catalysts and specialized phosphine ligands. |
| Reaction Conditions | Nitration often requires strongly acidic and corrosive conditions. Reduction can be performed under mild (catalytic hydrogenation) or harsh (dissolving metal) conditions. | Generally requires inert atmosphere and anhydrous conditions. Milder temperatures are often possible with modern catalyst systems. |
| Scalability | Well-established and scalable, though nitration can pose safety concerns on a large scale. | Scalable, but the cost of the catalyst can be a limiting factor for large-scale industrial synthesis. |
| Functional Group Tolerance | Limited. The strongly acidic and oxidizing/reducing conditions can affect other sensitive functional groups. | Excellent. Tolerates a wide range of functional groups, making it suitable for late-stage functionalization. |
| Safety & Environmental Impact | Use of strong acids and potentially hazardous nitrating agents. Metal waste from reductions needs disposal. | Palladium catalysts are toxic and require removal from the final product. Use of organic solvents under inert atmosphere. |
A Note on Alternative Routes: From 7-Hydroxychroman
Another potential, albeit less direct, synthetic strategy involves the conversion of a 7-hydroxychroman derivative to the corresponding amine. One such method is the Smiles rearrangement, which has been successfully applied to the synthesis of 7-aminocoumarins from 7-hydroxycoumarins.[8][9] This involves the O-alkylation of the phenol with an α-haloacetamide, followed by a base-mediated intramolecular rearrangement to form the N-aryl acetamide, which can then be hydrolyzed to the desired amine. While this route avoids the use of nitration or expensive palladium catalysts, it is a multi-step process and its applicability to the chroman system would require specific investigation and optimization. The synthesis of the 7-hydroxychroman-4-one precursor from resorcinol has been reported.[10]
Conclusion
The choice of synthetic route to this compound is a strategic decision that depends on the specific requirements of the research or development program.
-
The classical nitration and reduction route is a cost-effective and well-understood method, particularly suitable for large-scale synthesis where the starting materials are simple and do not contain sensitive functional groups.
-
The Buchwald-Hartwig amination , on the other hand, offers superior functional group tolerance and often higher yields, making it the preferred choice for the synthesis of complex molecules and for late-stage functionalization in a drug discovery pipeline, despite the higher cost of the catalyst system.
Researchers should carefully consider the trade-offs between cost, efficiency, scalability, and substrate scope when selecting the most appropriate synthetic strategy for their needs. This guide provides the foundational knowledge and practical protocols to make an informed decision in the synthesis of the valuable this compound building block.
References
-
Synthesis of 7-Aminocoumarins from 7-Hydroxycoumarins via Amide Smiles Rearrangement. PubMed Central. [Link]
-
(PDF) Synthesis of 7-Aminocoumarins from 7-Hydroxycoumarins via Amide Smiles Rearrangement. ResearchGate. [Link]
-
Nitration of Aromatic Hydrocarbons Preparation of Nitrobenzene. University of Babylon. [Link]
-
Nitration of Substituted Aromatic Rings and Rate Analysis. Swarthmore College. [Link]
-
More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry. [Link]
-
Biocatalysed hydrogenation of nitro compounds to amines. University of Oxford. [Link]
-
Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias. ResearchGate. [Link]
-
Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. RWTH Publications. [Link]
-
Oxidant-free, three-component synthesis of 7-amino-6 H -benzo[ c ]chromen-6-ones under green conditions. ResearchGate. [Link]
-
(PDF) Synthesis and Properties of 3-Nitro-2H-chromenes. ResearchGate. [Link]
-
Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias. SciSpace. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
- Process for nitration of aromatic compounds using a non-acid type nitration process.
-
Evaluation of chromane derivatives: Promising privileged scaffolds for lead discovery within Alzheimer's disease. ScienceDirect. [Link]
-
Hydrogenation of aromatic nitro-compounds of а different structure in a liquid phase. Journal of Chemical Technology and Metallurgy. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
2-NITRO-p-CYMENE. Organic Syntheses. [Link]
-
New Ammonia Equivalents for the Pd-Catalyzed Amination of Aryl Halides. ResearchGate. [Link]
-
Synthesis of 7-hydroxychroman-4-one from resorcinol. ResearchGate. [Link]
-
Catalytic hydrogenation of carbonyl and nitro compounds using an [N,O]-chelate half-sandwich ruthenium catalyst. Dalton Transactions (RSC Publishing). [Link]
-
New Ammonia Equivalents for the Pd-Catalyzed Amination of Aryl Halides. Organic Chemistry Portal. [Link]
-
Synthesis of linear hetarenochromones based on 7-hydroxy-6-formyl(acetyl)chromones. French-Ukrainian Journal of Chemistry. [Link]
-
Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias. ResearchGate. [Link]
Sources
- 1. Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives [mdpi.com]
- 2. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. New Ammonia Equivalents for the Pd-Catalyzed Amination of Aryl Halides [organic-chemistry.org]
- 8. Synthesis of 7-Aminocoumarins from 7-Hydroxycoumarins via Amide Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Chroman-7-amine Scaffold: Cross-Validation & Comparative Performance Guide
Content Type: Publish Comparison Guide Primary Audience: Medicinal Chemists, Pharmacologists, and Lead Optimization Specialists. Subject: Technical validation of Chroman-7-amine (7-aminochroman) as a superior bioisostere to 7-aminotetralin in CNS drug design.
Executive Summary: The Oxygen Advantage
In medicinal chemistry, the This compound scaffold serves as a critical bioisostere for the 7-aminotetralin core. While both scaffolds provide a rigid bicyclic system essential for constraining the ethylamine side chain (mimicking neurotransmitters like dopamine and serotonin), the chroman core offers distinct physicochemical advantages.
This guide provides a rigorous cross-validation framework. We do not merely test purity; we correlate physicochemical integrity (HPLC/qNMR) with biological variance (Binding Affinity
Part 1: Comparative Analysis (Chroman vs. Tetralin)
The primary alternative to this compound is the 7-Aminotetralin scaffold. The substitution of the C-1 methylene in tetralin with an ether oxygen in chroman fundamentally alters the electronic and metabolic profile of the ligand.
Table 1: Physicochemical & Metabolic Profile Comparison
| Feature | This compound (Product) | 7-Aminotetralin (Alternative) | Impact on Drug Design |
| H-Bonding | Acceptor (Ether Oxygen) | None (All Carbon Ring) | Chroman oxygen can engage in specific H-bonds (e.g., Serine residues in 5-HT receptors). |
| LogP (Lipophilicity) | Lower (~1.2 - 1.5) | Higher (~2.0 - 2.5) | Chroman improves solubility and reduces non-specific binding. |
| Metabolic Liability | Moderate (C4 oxidation) | High (Benzylic oxidation) | Tetralins are prone to rapid CYP450 benzylic hydroxylation; Chroman ether reduces this liability. |
| pKa (Amine) | ~9.8 | ~10.2 | Slight reduction in basicity aids in membrane permeability. |
| CNS Penetration | High ( | High | Both cross BBB, but Chroman has lower risk of phospholipidosis due to lower LogP. |
Part 2: Cross-Validation Workflow
To ensure scientific integrity, we utilize a Triangular Validation System . This protocol prevents "false positives" where high biological activity is actually driven by a highly active impurity (e.g., a regioisomer) rather than the target scaffold.
Diagram 1: Triangular Cross-Validation Logic
Caption: The Triangular Validation System ensures that biological anomalies trigger immediate chemical re-analysis, specifically checking for regioisomeric impurities common in chroman synthesis.
Part 3: Experimental Protocols
A. Chemical Validation (Purity & Identity)
Objective: To distinguish the 7-amine isomer from the 5-amine or 6-amine byproducts common in cyclization reactions.
Protocol 1: High-Resolution HPLC-MS
-
Column: Agilent Zorbax Eclipse XDB-C18 (4.6 × 150 mm, 3.5 μm).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water.
-
B: Acetonitrile.[1]
-
-
Gradient: 5% B to 95% B over 12 minutes. Flow rate: 1.0 mL/min.[1]
-
Detection: UV at 254 nm (aromatic) and 280 nm (phenol/ether).
-
Acceptance Criteria: Purity Area% > 98%. MS must show
of 150.09 (for core scaffold). -
Critical Check: The 7-aminochroman elutes earlier than the 7-aminotetralin analog due to the polar oxygen atom.
Protocol 2: qNMR (Quantitative NMR)
-
Solvent: DMSO-d6.
-
Internal Standard: Maleic Acid (99.9% TraceCERT).
-
Diagnostic Signal: The C2-methylene protons in Chroman appear as a triplet at ~4.1 ppm (deshielded by oxygen), distinct from the ~2.7 ppm triplet in Tetralin. This confirms the scaffold identity.
B. Biological Cross-Validation
Objective: To confirm that the lower lipophilicity of this compound does not compromise receptor binding compared to Tetralin.
Protocol 3: Radioligand Binding Assay (Example: 5-HT7 Receptor)
-
Membrane Prep: HEK293 cells stably expressing human 5-HT7.
-
Ligand: [³H]-5-CT (Carboxamidotryptamine).
-
Incubation: 60 min at 27°C in Tris-HCl buffer (pH 7.4).
-
Termination: Rapid filtration over GF/B filters pre-soaked in 0.3% PEI.
-
Data Analysis: Non-linear regression to determine
.-
Validation Check: If this compound
> 10x Tetralin , the H-bond benefit is missing. Re-evaluate substitution pattern.
-
Part 4: Mechanistic Signaling Pathway
Understanding where this scaffold acts is crucial. This compound derivatives are frequently designed as partial agonists for Dopamine D2/D3 or Serotonin 5-HT1A/7 receptors.
Diagram 2: GPCR Signaling & Scaffold Interaction[2]
Caption: The chroman scaffold's ether oxygen mimics the phenolic -OH of serotonin, facilitating H-bonding with serine residues in the receptor binding pocket.
References
-
Bioisosteres and Scaffold Hopping in Medicinal Chemistry. Molecular Informatics, 2014.[2]
-
Tetrahydroquinoline Ring as a Versatile Bioisostere of Tetralin for Melatonin Receptor Ligands. Journal of Medicinal Chemistry, 2018.[3]
-
Serotonin 5-HT7 receptor agents: structure-activity relationships. Pharmacology & Therapeutics, 2010.
-
Synthesis and Characterization of Chroman-4-one Derivatives. MDPI, 2023.
-
Validation of Analytical Procedures: Text and Methodology (ICH Q2 R1). ICH Guidelines.
Sources
A Comparative In Vitro Efficacy Analysis of Chroman-Based Analogs in Cancer and Neuroprotection
The chroman scaffold, a core structure in many natural products like vitamin E, has garnered significant interest in medicinal chemistry due to its wide range of biological activities.[1] This heterocyclic moiety serves as a versatile template for the design and synthesis of novel therapeutic agents.[1] This guide provides a comparative analysis of the in vitro efficacy of various chroman-based analogs, with a particular focus on their anticancer and neuroprotective potential. We will delve into the structure-activity relationships, present key experimental data, and provide detailed protocols for the assays used to evaluate these promising compounds.
The Versatility of the Chroman Scaffold: A Foundation for Diverse Biological Activity
The chroman ring system is a key component of flavonoids and is associated with a multitude of pharmacological properties, including anticancer, anti-inflammatory, antioxidant, and antimicrobial effects.[1][2] The amenability of the chroman structure to chemical modification allows for the fine-tuning of its biological activity, leading to the development of potent and selective analogs.[1][2] Researchers have explored various substitutions on the chroman ring to enhance efficacy against different biological targets.[3]
Comparative In Vitro Efficacy of Chroman Analogs
The following sections present a comparative overview of the in vitro efficacy of selected chroman analogs in the context of cancer and neurodegenerative diseases.
Anticancer Activity of Chroman Derivatives
Several studies have highlighted the potential of chroman analogs as anticancer agents.[1][4][5] The primary mechanism of action often involves the induction of apoptosis, cell cycle arrest, and the generation of reactive oxygen species (ROS) in cancer cells.[4]
A study on a series of 7-amino-2-styrylchromones demonstrated their cytotoxic potential against human breast cancer (MCF-7) and colon cancer (HCT-116) cell lines.[6] The cytotoxicity was evaluated using the MTT assay, a colorimetric method that measures cell viability.[6]
Table 1: In Vitro Cytotoxicity of 7-Amino-2-Styrylchromone Analogs [6]
| Compound Code | Substitution on Styryl Ring | IC50 (µM) against MCF-7 | IC50 (µM) against HCT-116 |
| ASC-2 | 4-Methoxy | 71.6 | 153.2 |
| ASC-5 | 4-Hydroxy | 97.9 | >200 |
| ASC-7 | 3,4-Methylenedioxy | 56.0 | >198.0 |
| ASC-8 | 3,4-Dimethoxy | 67.4 | >183.1 |
| ASC-11 | 4-Chloro | 98.6 | >200 |
| Doxorubicin | - | 0.5 | 0.5 |
Among the tested compounds, (E)-7-amino-2-(3,4-methylenedioxystyryl)-4H-chromen-4-one (ASC-7) was identified as the most potent against the MCF-7 cell line, with an IC50 value of 56.0 µM.[6] Further investigation revealed that ASC-7 induced cell cycle arrest at the G0/G1 phase in MCF-7 cells.[6]
Another study focused on chroman derivatives bearing Schiff base and isatin moieties, evaluating their anti-breast cancer activity against the MCF-7 cell line using the sulforhodamine B (SRB) assay.[5] One of the most active compounds in this series, compound 6i, exhibited a GI50 (concentration for 50% inhibition of cell growth) of 34.7 µM.[5]
Neuroprotective Activity of Chroman Analogs
Chroman-4-amines have emerged as a promising scaffold for targeting enzymes implicated in neurodegenerative diseases such as Alzheimer's disease.[7] The inhibition of cholinesterases (AChE and BuChE) is a key therapeutic strategy for managing this condition.[7][8]
A series of amino-7,8-dihydro-4H-chromenone derivatives were evaluated for their inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[8] One derivative, designated as 4k, demonstrated significant potency against BChE with an IC50 value of 0.65 ± 0.13 µM.[8]
Table 2: In Vitro Enzyme Inhibition by Chroman Derivatives [8]
| Compound Class | Target Enzyme | Most Potent Compound | IC50 (µM) |
| Substituted Chroman-4-ones | SIRT2 | 6,8-dibromo-2-pentylchroman-4-one | 1.5 |
| Amino-7,8-dihydro-4H-chromenones | BChE | 4k | 0.65 ± 0.13 |
Experimental Methodologies
The reliability of in vitro efficacy data is intrinsically linked to the robustness of the experimental protocols. The following are detailed, step-by-step methodologies for the key assays discussed in this guide.
MTT Cytotoxicity Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability.[6][8]
Protocol:
-
Cell Seeding: Plate cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Workflow for determining cytotoxicity using the MTT assay.
Cholinesterase Inhibition Assay
The inhibitory activity of compounds against AChE and BChE can be determined spectrophotometrically using Ellman's method.[8]
Protocol:
-
Enzyme and Substrate Preparation: Prepare solutions of the enzyme (AChE or BChE), the substrate (acetylthiocholine iodide or butyrylthiocholine iodide), and Ellman's reagent (DTNB).
-
Reaction Mixture: In a 96-well plate, add buffer, the test compound at various concentrations, and the enzyme solution. Incubate for a pre-determined time.
-
Initiate Reaction: Add the substrate to initiate the enzymatic reaction.
-
Absorbance Measurement: Monitor the formation of the yellow 5-thio-2-nitrobenzoate anion by measuring the absorbance at 412 nm at regular intervals.
-
Data Analysis: Calculate the rate of reaction and the percentage of inhibition for each compound concentration to determine the IC50 value.
Caption: Workflow for the cholinesterase inhibition assay.
Structure-Activity Relationship Insights
The in vitro data reveals some preliminary structure-activity relationships (SAR). For the 7-amino-2-styrylchromones, the nature and position of substituents on the styryl ring significantly influence their cytotoxic activity.[6] For instance, the methylenedioxy group in ASC-7 appears to be favorable for activity against MCF-7 cells.[6]
In the case of the neuroprotective chroman-4-ones, the presence of specific substituents at the 6- and 8-positions was found to be beneficial for SIRT2 inhibition.[8] Furthermore, the amino group in the amino-7,8-dihydro-4H-chromenone series is crucial for their potent BChE inhibitory activity.[8]
Conclusion
This guide provides a comparative analysis of the in vitro efficacy of a selection of chroman-based analogs, demonstrating their potential as scaffolds for the development of novel anticancer and neuroprotective agents. The presented data underscores the importance of structural modifications in modulating the biological activity of these compounds. The detailed experimental protocols offer a foundation for researchers to conduct their own in vitro evaluations of novel chroman derivatives. Further research, including in vivo studies and mechanistic investigations, is warranted to fully elucidate the therapeutic potential of this promising class of heterocyclic compounds.
References
- In Vitro Efficacy of Curcumin-Loaded Amine-Functionalized Mesoporous Silica Nanoparticles against MCF-7 Breast Cancer Cells - PMC. (n.d.).
- Comparative Efficacy of Chroman Derivatives: An In Vitro and In Vivo Analysis - Benchchem. (n.d.).
- Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer - PMC - NIH. (n.d.).
- Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC - PubMed Central. (2021, June 30).
- Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives - MDPI. (n.d.).
- Novel Chroman Analogs as Promising Heterocyclic Compounds: Their Synthesis and Antiepileptic Activity - ResearchGate. (n.d.).
- Synthesis and Evaluation of the Biological Properties of Chiral chroman Amine Analogues. (2022, September 17).
- Review on Chromen derivatives and their Pharmacological Activities - RJPT. (n.d.).
- Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities - NIH. (2016, September 2).
- In Vitro cytotoxicity and antioxidant evaluation of 7-amino-2-styrylchromone derivatives. (n.d.).
Sources
- 1. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. rjptonline.org [rjptonline.org]
- 4. Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
head-to-head comparison of Chroman-7-amine with existing compounds
The following guide provides an in-depth, head-to-head technical comparison of Chroman-7-amine against its primary bioisosteric competitors, specifically 7-Aminotetralin and 5-Aminoindane .
Executive Summary: The Bioisosteric Advantage
In medicinal chemistry, This compound (3,4-dihydro-2H-chromen-7-amine) represents a strategic scaffold often deployed to modulate the physicochemical properties of drug candidates initially built on 7-aminotetralin or 5-aminoindane cores.[1]
While carbocyclic amines (Tetralins/Indanes) offer high lipophilicity and blood-brain barrier (BBB) penetration, they often suffer from poor metabolic stability and low aqueous solubility.[1] this compound introduces an ether oxygen into the saturated ring, acting as a "metabolic break" and solubility enhancer while maintaining the critical pharmacophore vector.[1]
Key Differentiator: The position of the ether oxygen (Position 1) relative to the amine (Position 7) creates a meta-alkoxy electronic environment , significantly altering the pKa and nucleophilicity compared to the electron-rich 7-aminotetralin.[1]
Chemical Profile & Physicochemical Comparison[1][2]
The following table contrasts this compound with its direct carbocyclic analog, 7-Aminotetralin. Note the shift in LogP and pKa, which drives the decision to switch scaffolds.
Table 1: Physicochemical Properties Matrix[1]
| Feature | This compound | 7-Aminotetralin | 5-Aminoindane | Impact on Drug Design |
| Structure | Benzopyran (Ether) | Tetrahydronaphthalene | Indane (Cyclopentane fused) | Chroman lowers lipophilicity.[1] |
| Formula | C₉H₁₁NO | C₁₀H₁₃N | C₉H₁₁N | Oxygen atom acts as H-bond acceptor.[1] |
| MW | 149.19 g/mol | 147.22 g/mol | 133.19 g/mol | Negligible mass difference.[1] |
| cLogP | 1.3 - 1.5 | 2.6 - 2.8 | 2.2 - 2.4 | Chroman significantly improves solubility.[1] |
| Electronic State | Meta-alkoxy aniline | Dialkyl aniline | Dialkyl aniline | Chroman is less basic (electron-withdrawing inductive effect).[1] |
| pKa (Conj. Acid) | ~4.2 (Est.) | ~5.1 (Est.)[2] | ~4.9 (Est.) | Chroman is a weaker base; less protonated at physiological pH.[1] |
| Metabolic Risk | O-dealkylation (minor) | Benzylic hydroxylation (major) | Benzylic hydroxylation | Chroman blocks one benzylic site (C2).[1] |
Scientist's Note: The lower pKa of this compound is critical. Unlike 6-aminochroman (which mimics p-anisidine and is more basic), the 7-isomer mimics m-anisidine.[1] This reduction in basicity can reduce hERG channel liability and improve selectivity, but it requires more vigorous conditions for coupling reactions (e.g., amide bond formation).
Mechanistic Analysis: The "Oxygen Effect"
To understand why a researcher would select this compound, we must visualize the electronic and steric consequences of the oxygen insertion.[1]
Diagram 1: Electronic & Structural Divergence
The following diagram illustrates the electronic vectors and metabolic soft spots.[1]
Caption: Comparative analysis of electronic and metabolic shifts when transitioning from Tetralin to Chroman scaffolds.
Experimental Protocols
A. Synthesis of this compound
Unlike tetralins, which are often synthesized via Friedel-Crafts cyclization, this compound is typically accessed via the reduction of 7-nitrochroman or cyclization of nitrophenols.[1]
Protocol: Catalytic Hydrogenation of 7-Nitrochroman This protocol ensures high yield and prevents ring opening of the ether.[1]
-
Reagents: 7-Nitrochroman (1.0 eq), 10% Pd/C (5 wt%), Methanol (0.1 M concentration).
-
Setup: High-pressure hydrogenation vessel (Parr shaker) or balloon (if scale < 1g).
-
Procedure:
-
Suspend 7-nitrochroman in Methanol.
-
Add Pd/C catalyst carefully (under Nitrogen/Argon blanket to prevent ignition).
-
Purge system with Hydrogen gas (3x vacuum/fill cycles).
-
Stir vigorously at Room Temperature under 1 atm (balloon) or 30 psi H₂ for 4-6 hours.
-
Monitoring: Monitor via TLC (Hexane/EtOAc 7:3). The nitro spot (Rf ~0.6) will disappear; the amine spot (Rf ~0.3, stains with Ninhydrin) will appear.
-
-
Workup: Filter through a Celite pad to remove Pd/C. Rinse with MeOH.[1] Concentrate in vacuo.
-
Purification: Usually not required.[1] If dark, pass through a short silica plug eluting with DCM/MeOH (95:5).
-
Validation: ¹H NMR (CDCl₃) should show disappearance of aromatic protons shifted downfield by NO₂ and appearance of broad NH₂ singlet (~3.5 ppm).
B. Amide Coupling (this compound as Nucleophile)
Critical Note: Due to the reduced nucleophilicity (Meta-alkoxy effect), standard EDC/NHS couplings may be sluggish.[1]
Optimized Protocol:
-
Activation: Use HATU (1.2 eq) and DIPEA (3.0 eq) in DMF.
-
Addition: Pre-activate the carboxylic acid partner for 5 minutes before adding this compound.
-
Temperature: If conversion is <50% after 2 hours, heat to 50°C . The aniline nitrogen is less reactive than a benzylamine.[1]
Case Study: Dopamine D3 Receptor Antagonists
Research into antipsychotics often targets the Dopamine D3 receptor.[1] A study comparing tetralin-based ureas to chroman-based ureas highlighted the trade-off.[1]
-
Tetralin Analog:
-
This compound Analog:
Diagram 2: SAR Decision Tree
Caption: Decision logic for scaffold hopping from Tetralin to Chroman in lead optimization.
References
-
ChemicalBook. (2023).[1][3][4] this compound Physicochemical Properties and CAS 50386-68-0 Data. Link
-
National Center for Biotechnology Information (NCBI). (2018). Dopamine D3 receptor antagonist reveals a cryptic pocket in aminergic GPCRs. PubChem / Scientific Reports.[1] Link
-
Holmberg, P., et al. (2004).[1][5] Novel 2-aminotetralin and 3-aminochroman derivatives as selective serotonin 5-HT7 receptor agonists and antagonists. Journal of Medicinal Chemistry. Link
-
BLD Pharm. (2023).[1] this compound Product Analysis and Safety Data Sheet. Link
-
Geneste, H., et al. (2006).[1] Synthesis and SAR of highly potent and selective dopamine D3-receptor antagonists. Bioorganic & Medicinal Chemistry Letters. Link
Sources
- 1. 1183208-32-3|2-(Chroman-6-yl)aniline|BLD Pharm [bldpharm.com]
- 2. Interplay between Serotonin 5‐HT 1A and 5‐HT 7 Receptors in Depressive Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-((dimethylamino)methyl)this compound CAS#: 331759-26-3 [chemicalbook.com]
- 4. Identifying Dopamine D3 Receptor Ligands through Virtual Screening and Exploring the Binding Modes of Hit Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel 2-aminotetralin and 3-aminochroman derivatives as selective serotonin 5-HT7 receptor agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Chroman-7-amine
As researchers and developers, our focus is often on the synthesis and application of novel compounds like Chroman-7-amine. However, our responsibility extends through the entire lifecycle of a chemical, culminating in its safe and compliant disposal. Improperly managed chemical waste not only poses a significant risk to personnel and the environment but can also result in severe regulatory penalties. This guide provides a comprehensive, technically grounded protocol for the proper disposal of this compound, moving beyond mere instruction to explain the scientific rationale behind each procedural step.
Part 1: Core Principles of this compound Waste Management
This compound is an aromatic amine. This chemical classification is critical as it informs the potential hazards and necessary handling precautions. Aromatic amines as a class are known for potential toxicity, and some are suspected carcinogens, necessitating careful handling to minimize exposure.[1][2] The fundamental principle of disposal is containment and transfer , ensuring that the chemical waste is securely isolated and handed over to certified hazardous waste professionals.[3] Under no circumstances should this compound or its residues be discharged into the sanitary sewer system. [4][5][6] This is because municipal water treatment facilities are not designed to neutralize such specialized organic compounds, leading to environmental contamination.[6]
Hazard Identification and Required Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, a thorough risk assessment is mandatory. Based on data for structurally related chroman amines and the general properties of aromatic amines, the following hazards should be anticipated.[4] The associated PPE is non-negotiable.
| Potential Hazard | GHS Classification (Anticipated) | Required PPE & Engineering Controls | Rationale |
| Skin Irritation/Corrosion | Category 2[4] | Chemical-Resistant Gloves (Nitrile, Neoprene): Inspect gloves for integrity before each use. Use proper removal technique to avoid skin contact.[4] Lab Coat/Apron: To protect against splashes and skin contact.[3] | Aromatic amines can be absorbed through the skin or cause local irritation.[2] |
| Serious Eye Damage/Irritation | Category 2A[4] | Safety Glasses with Side Shields or Chemical Goggles: A face shield should be worn in addition to goggles when handling larger quantities or when there is a significant splash risk.[4] | Direct contact can cause serious, potentially irreversible, eye damage.[2][4] |
| Respiratory Irritation | Category 3[4] | Chemical Fume Hood: All handling and preparation for disposal of solid this compound or its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[2][4] | Fine powders or vapors can irritate the respiratory tract upon inhalation.[4] |
| Harmful if Swallowed | Category 4[4] | No Eating, Drinking, or Smoking in Lab Areas: Wash hands thoroughly after handling.[4][7] | Accidental ingestion is toxic. Good laboratory hygiene is essential to prevent this exposure route. |
Part 2: The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a multi-step process that begins with waste segregation and ends with scheduled pickup. This workflow ensures safety and regulatory compliance at every stage.
Step 1: Waste Segregation and Container Selection
The causality behind waste segregation is rooted in chemical compatibility. Amines are basic and can react violently with acids and strong oxidizing agents.[3] Mixing incompatible waste streams can lead to exothermic reactions, gas generation, and container pressurization, creating a significant safety hazard.
-
Action: Designate a specific hazardous waste container for this compound and other compatible amine-containing waste.
-
Container Type: Use a high-density polyethylene (HDPE) or glass container that is in good condition, with a tightly sealing screw cap.[3]
-
Critical Incompatibilities: Never mix amine waste with:
-
Acids (e.g., HCl, H₂SO₄): Violent neutralization reaction.
-
Oxidizing Agents (e.g., Peroxides, Nitrates): Can lead to fire or explosion.
-
Halogenated Solvents (e.g., Dichloromethane): While not universally reactive, segregation is a best practice to simplify disposal streams.
-
Step 2: Labeling the Hazardous Waste Container
Proper labeling is a legal requirement and is crucial for the safety of all personnel, from the lab researcher to the final disposal technician.
-
Action: As soon as you designate a waste container, label it clearly.
-
Label Contents:
-
The words "HAZARDOUS WASTE "
-
Full Chemical Name: "This compound Waste " (and list any other components, such as solvents).
-
Accumulation Start Date (The date the first drop of waste enters the container).
-
Hazard Identification: Tick the appropriate boxes for Toxic and Irritant .
-
Your Name, Principal Investigator, and Lab Location.
-
Step 3: Waste Accumulation and Storage
-
Action (Solid Waste): For pure, unadulterated this compound, carefully transfer the solid into the designated, labeled waste container using a powder funnel. This must be done inside a chemical fume hood to contain any dust.[4][7]
-
Action (Liquid Waste/Solutions): For solutions of this compound, use a funnel to pour the waste into the designated liquid waste container.
-
Storage: Keep the sealed waste container in a designated satellite accumulation area within the lab. This area should have secondary containment (e.g., a chemical-resistant tray) and be away from drains and incompatible chemicals.[3][8] Waste should not be stored for more than 90 days.[9]
Step 4: Managing Contaminated Materials and Small Spills
-
Contaminated PPE and Labware: Disposable items like gloves, weigh boats, and paper towels grossly contaminated with this compound should be placed in a sealed, labeled bag and then into the solid hazardous waste container.
-
Minor Spills (<5g / 5mL):
-
Ensure PPE is worn. Alert others in the area.
-
Cover the spill with an inert absorbent material like vermiculite, sand, or commercial spill pads.[5] Do not use combustible materials like paper towels as the primary absorbent.
-
Carefully sweep the absorbed material into a dustpan and place it in the designated solid hazardous waste container.[4]
-
Decontaminate the area with a suitable laboratory detergent and water. The cleaning materials should also be disposed of as hazardous waste.
-
Step 5: Arranging for Final Disposal
-
Action: Once the container is full or approaching its storage time limit, contact your institution's Environmental Health & Safety (EH&S) department to schedule a pickup.[9]
-
Self-Validating System: Your EH&S department is the authoritative entity for ensuring compliance with all local and federal regulations, such as those set by the Environmental Protection Agency (EPA).[6][10] They will contract with a licensed chemical waste disposal company that will transport the waste for final destruction, typically via controlled incineration.[11]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the safe disposal of this compound.
Caption: Decision workflow for this compound waste handling.
References
-
Safety Data Sheet - Angene Chemical. (2021). Provides hazard identification and handling precautions for a related chroman amine. Angene Chemical.[Link]
-
SAFETY DATA SHEET - Outokumpu. (2012). General guidance on avoiding dust formation and using suitable containers for disposal. Outokumpu.[Link]
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ACS Publications. (2023). Discusses the environmental and health risks of aromatic amines. ACS Chemical Health & Safety.[Link]
-
Action of the Week: Practice the 7 R's of Waste Management. (2022). Outlines the principles of waste reduction. Florida National University.[Link]
-
SDS 2002 - Aromatic Amine Cleaning Developing Solution.indd - SKC Inc. (2024). Details procedures for accidental release, including the use of inert absorbent material. SKC Inc.[Link]
-
C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal - YouTube. (2024). Discusses EPA regulations concerning laboratory solvent waste. American Chemical Society.[Link]
-
The 7R of Waste Management: Framework for Sustainable Leadership - Vikasit Ecosystems. (2025). Provides a framework for sustainable waste management. Vikasit Ecosystems.[Link]
-
The 7 R's of Waste Reduction - YouTube. (2021). Explains the concepts of rethinking and reducing waste. Mecklenburg County Government.[Link]
-
Safety Data Sheet: Carmine - Carl ROTH. (n.d.). General advice to not empty chemical waste into drains. Carl ROTH.[Link]
-
Amine Disposal For Businesses - Collect and Recycle. (n.d.). Details safe disposal practices for amines, including segregation and container selection. Collect and Recycle.[Link]
-
Medical & Healthcare Waste Regulation Changes in 2025 - Stericycle. (2026). Discusses evolving EPA rules for hazardous waste. Stericycle.[Link]
-
Hazardous Waste Management Safety Video - YouTube. (2009). Provides guidelines for the management and disposal of chemical waste on a university campus. University of California, Santa Barbara.[Link]
-
How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). Recommends storage of amines in cool, dry, well-ventilated areas. Dalton Ag.[Link]
-
1910.1030 - Bloodborne pathogens. | Occupational Safety and Health Administration. (n.d.). General laboratory safety standard requiring waste to be placed in durable, leakproof, labeled containers. OSHA.[Link]
-
Aromatic Amines Hazcard Overview | PDF - Scribd. (2016). Provides risk assessment guidance and disposal procedures for aromatic amines. CLEAPSS.[Link]
-
School Science Safety | Disposal of Hazardous Waste - YouTube. (2023). Explains why hazardous chemicals should not be poured down the drain. King County, Washington.[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. scribd.com [scribd.com]
- 3. collectandrecycle.com [collectandrecycle.com]
- 4. angenechemical.com [angenechemical.com]
- 5. international.skcinc.com [international.skcinc.com]
- 6. m.youtube.com [m.youtube.com]
- 7. outokumpu.com [outokumpu.com]
- 8. diplomatacomercial.com [diplomatacomercial.com]
- 9. youtube.com [youtube.com]
- 10. Medical & Healthcare Waste Regulation Changes in 2025 | Stericycle [stericycle.com]
- 11. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
